molecular formula C11H11F3O B1297830 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone CAS No. 313-56-4

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Cat. No.: B1297830
CAS No.: 313-56-4
M. Wt: 216.2 g/mol
InChI Key: VINRTVDNUHIWCB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRTVDNUHIWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334380
Record name 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
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Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-56-4
Record name 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 313-56-4

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in organic and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone, is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference. The incorporation of a trifluoromethyl group significantly influences the compound's electronic properties and reactivity.

PropertyValueReference
CAS Number 313-56-4[1][2]
Molecular Formula C₁₁H₁₁F₃O[1][2]
Molecular Weight 216.20 g/mol [1]
Appearance Liquid[2]
Boiling Point 70-80 °C at 20 mmHg[2]
Density 1.136 g/mL at 25 °C[2]
Refractive Index n20/D 1.456[2]
Flash Point 77 °C (170.6 °F) - closed cup

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, characteristic of an aromatic ketone. The presence of the trifluoromethyl group will be indicated by strong C-F stretching bands, usually found in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should exhibit distinct signals for the aromatic protons and the methyl groups. The two aromatic protons are expected to appear as a singlet in the aromatic region (around 7.0 ppm). The para-methyl group will likely be a singlet around 2.3 ppm, and the two ortho-methyl groups will appear as another singlet at a slightly different chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (likely deshielded, >190 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic and methyl carbons.[3]

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to display a single resonance for the -CF₃ group, typically in the range of -60 to -80 ppm relative to a standard like CFCl₃.[4][5][6][7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 216. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage at the carbonyl group.

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride.

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Trifluoroacetic anhydride

  • A Lewis acid catalyst (e.g., anhydrous Aluminum chloride (AlCl₃) or a milder catalyst like Bismuth(III) triflate (Bi(OTf)₃))

  • Anhydrous dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mesitylene in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add trifluoroacetic anhydride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Role in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motif is of significant interest in drug design. The trifluoromethyl group is a key functional group in modern medicinal chemistry, known to enhance several properties of drug candidates.[8][9][10][11][12]

Key Contributions of the Trifluoromethyl Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450.[10][11] This can increase the half-life of a drug in the body.

  • Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[10][11]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors.[10]

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[11]

Trifluoromethyl ketones, as a class of compounds, are valuable intermediates in the synthesis of various pharmaceuticals.[13][14][15][16] They have been utilized in the development of enzyme inhibitors, particularly for proteases, where the hydrated ketone can mimic the tetrahedral transition state of peptide bond hydrolysis.[17]

Logical Workflow and Signaling Pathways

Given its primary role as a synthetic intermediate, a logical workflow for this compound involves its use as a foundational scaffold for the construction of more complex molecules. There are no known direct interactions of this compound with biological signaling pathways; its relevance lies in the synthesis of molecules that may modulate such pathways.

Diagram: Synthetic Utility Workflow

Below is a conceptual workflow illustrating the synthesis and potential derivatization of this compound for applications in medicinal chemistry.

G Synthetic Workflow of this compound cluster_synthesis Synthesis cluster_application Application in Medicinal Chemistry Mesitylene Mesitylene Synthesis Friedel-Crafts Acylation Mesitylene->Synthesis Trifluoroacetic_Anhydride Trifluoroacetic_Anhydride Trifluoroacetic_Anhydride->Synthesis Target_Compound 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Synthesis->Target_Compound Derivatization Further Chemical Modification Target_Compound->Derivatization Bioactive_Molecules Potential Bioactive Molecules (e.g., Enzyme Inhibitors) Derivatization->Bioactive_Molecules Drug_Discovery Drug Discovery & Development Pipeline Bioactive_Molecules->Drug_Discovery

Caption: Synthetic pathway and potential applications of the target compound.

Safety Information

This compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this compound. It should be used in a well-ventilated area.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The unique properties imparted by the trifluoromethyl group make this compound a valuable building block for the creation of novel chemical entities with potential therapeutic applications.

References

A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a substituted acetophenone derivative with the chemical formula (CH₃)₃C₆H₂COCF₃.[1] It is recognized for its utility as a building block in organic synthesis.[1][2] The compound is a combustible liquid and is classified as an irritant, affecting the skin, eyes, and respiratory system.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₁₁F₃O[2][3]
Molecular Weight 216.20 g/mol [1]
CAS Number 313-56-4[1][2]
Appearance Liquid
Assay Purity ≥97%
Boiling Point 70-80 °C at 20 mmHg[2]
Density 1.136 g/mL at 25 °C[2]
Refractive Index n20/D 1.456[2]
Flash Point 77 °C (170.6 °F) - closed cup
InChI Key VINRTVDNUHIWCB-UHFFFAOYSA-N

Experimental Protocols

Synthesis Protocol: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent.

Materials and Reagents:

  • Mesitylene

  • Trifluoroacetic anhydride or Trifluoroacetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) as a Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) as a solvent

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, anhydrous aluminum chloride is suspended in anhydrous DCM.

  • The flask is cooled in an ice bath, and trifluoroacetyl chloride is added dropwise.

  • A solution of mesitylene in anhydrous DCM is then added slowly to the reaction mixture.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 5% sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 500 MHz). The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to confirm the presence of the methyl and aromatic protons.

  • ¹³C NMR: The ¹³C NMR spectrum is similarly recorded to identify the carbon signals of the methyl groups, the aromatic ring, the carbonyl group, and the trifluoromethyl group.

  • ¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds to confirm the chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak [M]⁺ should correspond to the molecular weight of 216.20.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of an acetophenone derivative, applicable to this compound.

start Start: Reagents reagents Mesitylene & Trifluoroacetylating Agent start->reagents reaction Friedel-Crafts Acylation (AlCl3, DCM) reagents->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup extraction Solvent Extraction (DCM) workup->extraction drying Drying & Filtration (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation or Column Chromatography) evaporation->purification product Final Product: 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone purification->product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. This compound, a fluorinated aromatic ketone, is of significant interest for its potential applications in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

This compound, also known as 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one, possesses a unique molecular architecture. The presence of a trifluoromethyl group attached to the carbonyl function and a trimethyl-substituted phenyl ring (mesityl group) imparts distinct chemical and physical characteristics.

The molecular formula is C₁₁H₁₁F₃O, and it has a molecular weight of 216.20 g/mol .[1][2] Key identifiers for this compound are provided in the table below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 313-56-4[1][2]
Linear Formula (CH₃)₃C₆H₂COCF₃[1]
PubChem Substance ID 24866338[1]
MDL Number MFCD00151856[1]

A summary of its known physical and safety data is presented in the following tables.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Liquid
Boiling Point 70-80 °C at 20 mmHg
Density 1.136 g/mL at 25 °C
Refractive Index n20/D 1.456 (lit.)

Table 3: Safety Information for this compound

Hazard InformationDetails
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
Flash Point 77 °C (170.6 °F) - closed cup

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).[3][4][5] This electrophilic aromatic substitution reaction involves the introduction of a trifluoroacetyl group onto the highly activated mesitylene ring. The most common acylating agent for this transformation is trifluoroacetic anhydride.[4]

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reaction Friedel-Crafts Acylation Mesitylene->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product This compound Workup->Product

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

The following is a generalized experimental protocol for the Friedel-Crafts acylation of mesitylene. Specific reaction conditions may require optimization.

Materials:

  • Mesitylene

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Add trifluoroacetic anhydride dropwise to the stirred suspension.

  • To this mixture, add a solution of mesitylene in anhydrous dichloromethane dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Signals
¹H NMR Aromatic protons (2H, singlet), Methyl protons (ortho, 6H, singlet), Methyl proton (para, 3H, singlet)
¹³C NMR Carbonyl carbon, Trifluoromethyl carbon (quartet due to C-F coupling), Aromatic carbons (quaternary and CH), Methyl carbons
IR (cm⁻¹) ~2950 (C-H stretch, methyl), ~1730 (C=O stretch, ketone), ~1610, 1480 (C=C stretch, aromatic), ~1150-1250 (C-F stretch)
Mass Spec (m/z) Molecular ion peak at 216, fragments corresponding to loss of CF₃ (M-69) and other characteristic fragments

Potential Applications in Drug Development

The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a reversible covalent inhibitor of various enzymes, particularly serine and cysteine proteases.[6] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes. This can lead to the formation of a stable, yet reversible, hemiacetal or hemiketal adduct, effectively inhibiting enzyme activity.

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential as an inhibitor for enzymes where a hydrophobic pocket is present to accommodate the mesityl group. Trifluoromethyl ketones have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are relevant targets in the management of type 2 diabetes.[7]

Enzyme_Inhibition_Pathway Inhibitor This compound ActiveSite Enzyme Active Site (with nucleophilic residue) Inhibitor->ActiveSite Enzyme Target Enzyme (e.g., Serine/Cysteine Protease) Enzyme->ActiveSite Binding Reversible Covalent Binding ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Further research is warranted to explore the specific biological targets and potential therapeutic applications of this compound. Its unique combination of a reactive trifluoromethyl ketone and a bulky hydrophobic mesityl group makes it a promising candidate for the development of novel enzyme inhibitors.

References

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a valuable fluorinated aromatic ketone intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis is the Friedel-Crafts acylation of mesitylene with trifluoroacetic anhydride. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic information for the characterization of the target compound. The unique structural features of this compound, particularly the sterically hindered trifluoroacetyl group, make it a significant building block in medicinal chemistry for introducing the trifluoromethyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development to modulate the physicochemical and biological properties of lead compounds. The trifluoromethyl group (CF3), in particular, is a key pharmacophore due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This compound serves as a versatile precursor for the synthesis of more complex molecules bearing the trifluoromethyl ketone moiety. The primary and most direct route for its synthesis is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction is facilitated by a Lewis acid catalyst, which activates the acylating agent, trifluoroacetic anhydride.

Reaction Mechanism

The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly electrophilic trifluoroacylium ion (CF₃CO⁺) and an aluminum trichloride-trifluoroacetate complex.

  • Electrophilic Aromatic Substitution: The electron-rich mesitylene ring acts as a nucleophile, attacking the trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Product Formation: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
MesityleneC₉H₁₂120.19(To be calculated)Dry and freshly distilled
Trifluoroacetic Anhydride(CF₃CO)₂O210.03(To be calculated)Handle in a fume hood
Anhydrous Aluminum ChlorideAlCl₃133.34(To be calculated)Moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLAnhydrous
Hydrochloric Acid (conc.)HCl36.46~20 mLCorrosive
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~30 mL
Brine (Saturated NaCl solution)NaCl58.44~30 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
IceH₂O18.02~50 g

3.2. Reaction Setup and Procedure

  • Reaction Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is carefully weighed and transferred to the reaction flask containing anhydrous dichloromethane (20 mL) under a nitrogen blanket. The suspension is cooled to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Trifluoroacetic anhydride (1.0 equivalent) is dissolved in anhydrous dichloromethane (10 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: Mesitylene (1.0 equivalent) is dissolved in anhydrous dichloromethane (10 mL) and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice (~50 g) containing concentrated hydrochloric acid (~20 mL) with vigorous stirring. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (30 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Quantitative Data

The following table summarizes the key physical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₁F₃O
Molecular Weight 216.20 g/mol
Appearance Liquid
Boiling Point 70-80 °C at 20 mmHg[1]
Density 1.136 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.456[1]
Purity (assay) ≥97%

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets. One singlet in the aromatic region (around 6.8-7.0 ppm) corresponding to the two equivalent aromatic protons, and another singlet in the aliphatic region (around 2.1-2.3 ppm) corresponding to the nine equivalent protons of the three methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, and the aromatic and methyl carbons.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, and characteristic bands for C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 216.20, along with characteristic fragmentation patterns.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reagents Starting Materials & Reagent Mesitylene Mesitylene Reaction Friedel-Crafts Acylation Mesitylene->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Flame-dried flask, N₂ atm) Add_AlCl3 Add AlCl₃ in DCM Start->Add_AlCl3 Cooling Cool to 0 °C Add_TFAA Dropwise addition of Trifluoroacetic Anhydride Cooling->Add_TFAA Add_AlCl3->Cooling Add_Mesitylene Dropwise addition of Mesitylene Add_TFAA->Add_Mesitylene Reaction Stir at Room Temperature (2-3 hours) Add_Mesitylene->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Extract with DCM Workup->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

  • Anhydrous Aluminum Chloride: is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic Anhydride: is corrosive and has a pungent odor. It should be handled in a well-ventilated fume hood.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Concentrated Hydrochloric Acid: is highly corrosive. Use appropriate PPE.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the catalyst.

Conclusion

This technical guide details a robust and reliable method for the synthesis of this compound via the Friedel-Crafts acylation of mesitylene. The provided experimental protocol, along with the summarized quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic incorporation of the trifluoromethyl group through this key intermediate can significantly impact the development of new and effective therapeutic agents.

References

In-Depth Technical Guide: Safety and Handling of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone (CAS No. 313-56-4). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₁H₁₁F₃O
Molecular Weight 216.20 g/mol
CAS Number 313-56-4
Appearance Liquid
Boiling Point 70-80 °C at 20 mmHg
Density 1.136 g/mL at 25 °C
Refractive Index n20/D 1.456
Flash Point 77 °C (170.6 °F) - closed cup

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification
Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity – single exposure (Respiratory system)3

Source: Sigma-Aldrich

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

Experimental Protocols

Proposed Synthesis via Friedel-Crafts Acylation

A plausible synthetic route to this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with trifluoroacetic anhydride or trifluoroacetyl chloride.

Reaction:

Mesitylene + Trifluoroacetic Anhydride --(Lewis Acid Catalyst)--> this compound

General Procedure:

  • To a stirred, cooled (0-5 °C) solution of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), add mesitylene.

  • Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

Safety and Handling Workflow

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood b->c d Weighing and Transfer c->d Begin Experiment e Reaction Setup d->e f Quench Reaction (if applicable) e->f End of Experiment g Segregate Waste f->g h Decontaminate Glassware g->h i Dispose of Waste (Follow Institutional Guidelines) h->i

Caption: General workflow for handling the chemical.

Emergency Response Protocol

In the event of an emergency, follow the procedures outlined below.

G Emergency Response Protocol cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire start Emergency Event spill Spill Occurs start->spill exposure Exposure Occurs start->exposure fire Fire Involving Chemical start->fire spill_evacuate Evacuate Immediate Area spill->spill_evacuate spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Place in Sealed Container spill_absorb->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon exposure_remove Remove Contaminated Clothing exposure->exposure_remove exposure_flush Flush Affected Area (Skin/Eyes) for 15 min exposure_remove->exposure_flush exposure_seek_medical Seek Immediate Medical Attention exposure_flush->exposure_seek_medical fire_extinguish Use Dry Chemical, CO₂, or Alcohol-Resistant Foam fire->fire_extinguish fire_evacuate Evacuate Area if Fire is Uncontrollable fire_extinguish->fire_evacuate

Caption: Decision tree for emergency procedures.

Potential Biological Activity and Metabolism

While no specific signaling pathways have been elucidated for this compound, the metabolism of related trifluoro-compounds can offer insights. For instance, the metabolism of 2,2,2-trifluoroethanol is known to be catalyzed by cytochrome P450 enzymes. It is plausible that this compound undergoes similar metabolic transformations in biological systems.

The trifluoromethyl group can enhance the biological activity of compounds, making them of interest in pharmaceutical and agrochemical research. It is suggested that related trifluoroacetophenones may serve as intermediates in the synthesis of anti-inflammatory and analgesic drugs.

The following diagram illustrates a hypothetical metabolic pathway.

G Hypothetical Metabolic Pathway parent 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone metabolite1 Reduction of Carbonyl (Alcohol Metabolite) parent->metabolite1 CYP450 Reductase metabolite2 Oxidation of Methyl Groups (Carboxylic Acid Metabolites) parent->metabolite2 CYP450 Oxidase conjugation Conjugation (e.g., Glucuronidation) metabolite1->conjugation metabolite2->conjugation excretion Excretion conjugation->excretion

Caption: Potential metabolic fate of the compound.

Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

A Technical Guide to the Solubility of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone of interest in organic synthesis and pharmaceutical development. As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. This document, therefore, provides a comprehensive framework for researchers to determine its solubility profiles. It includes a discussion of predicted solubility based on structural analysis, detailed experimental protocols for solubility determination, and a template for systematic data presentation.

Introduction and Physicochemical Properties

This compound is a specialty chemical with potential applications as a building block in the synthesis of complex organic molecules.[1][2] Its physical properties, such as a boiling point of 70-80 °C at 20 mmHg and a density of approximately 1.136 g/mL at 25 °C, characterize it as a liquid under standard laboratory conditions.[1][2] An understanding of its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₁F₃O[1]
Molecular Weight 216.20 g/mol [1]
Appearance Liquid[1]
Boiling Point 70-80 °C / 20 mmHg[1][2]
Density 1.136 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.456[1][2]

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses both nonpolar (trimethyl-substituted phenyl ring) and polar (trifluoromethyl and ketone groups) characteristics. The presence of the trifluoromethyl group can enhance lipophilicity.[3]

Based on its structure, the compound is expected to be:

  • Highly soluble in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane, ethyl acetate, and acetone.

  • Sparingly soluble in highly polar protic solvents like methanol and ethanol.

  • Insoluble in water.

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating equilibrium solubility data.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure equilibrium saturation.

    • Place the sealed vial in a constant temperature orbital shaker or water bath.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.

    • The mass of the dissolved solute can be determined by subtracting the initial weight of the container from the final weight.

    • Alternatively, an analytical technique such as UV-Vis spectrophotometry, HPLC, or GC can be used for quantification. This requires the prior establishment of a calibration curve with known concentrations of the compound in the respective solvent.

  • Data Calculation and Presentation:

    • Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

    • Record the results in a structured table.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Template for Experimental Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Hexane25Experimental DataExperimental Data
Toluene25Experimental DataExperimental Data
Dichloromethane25Experimental DataExperimental Data
Ethyl Acetate25Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
(Other Solvents)(Other Temps)Experimental DataExperimental Data

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the conceptual relationship of solubility based on solvent polarity.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to known volume of solvent prep2 Seal container prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow undissolved solute to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter sample samp2->samp3 ana1 Gravimetric Analysis (Solvent Evaporation) samp3->ana1 ana2 Instrumental Analysis (e.g., HPLC, GC, UV-Vis) samp3->ana2 res1 Calculate Solubility (g/L, mol/L, etc.) ana1->res1 ana2->res1

Caption: Experimental workflow for solubility determination.

G Solvent Solvent Polarity Nonpolar (e.g., Hexane) Moderately Polar (e.g., Toluene, DCM, Acetone) Polar (e.g., Methanol, Water) Solubility Predicted Solubility High High Low to Insoluble Solvent:f1->Solubility:f1 High affinity for nonpolar phenyl ring Solvent:f2->Solubility:f2 Balance of polar and nonpolar interactions Solvent:f3->Solubility:f3 Low affinity for lipophilic structure

Caption: Predicted solubility based on solvent polarity.

Conclusion

While specific quantitative data on the solubility of this compound is not readily found in published literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can systematically generate reliable solubility data, which is essential for the effective application of this compound in synthesis, drug development, and materials science.

References

Stability and Storage of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. While specific public data on the degradation pathways and quantitative stability of this compound is limited, this document synthesizes general principles of chemical stability, information from safety data sheets, and established regulatory guidelines for the stability testing of chemical substances. The guide outlines potential degradation routes, recommended storage protocols to ensure product integrity, and hypothetical experimental designs for systematic stability assessment. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and storage of this compound.

Introduction

This compound is a fluorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical research. The trifluoromethyl group can impart unique chemical and physical properties to molecules, making this compound a valuable building block. Ensuring the stability of such reagents is critical for the reproducibility of experimental results and the quality of downstream products. This guide addresses the key factors influencing the stability of this compound and provides best practices for its storage.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₁F₃O[1][2]
Molecular Weight 216.20 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 70-80 °C at 20 mmHg[3]
Density 1.136 g/mL at 25 °C[3]
Refractive Index n20/D 1.456[3]
Flash Point 77 °C (170.6 °F) - closed cup[1]
CAS Number 313-56-4[1][2]

Stability Profile and Potential Degradation Pathways

Thermal Stability

The compound is a combustible liquid, suggesting that it is stable at ambient temperatures but may decompose at elevated temperatures.[1] Long-term storage at high temperatures should be avoided to prevent potential degradation.

Photostability

Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV or visible light. It is advisable to protect the compound from light to prevent potential photodecomposition.

Hydrolytic Stability

The trifluoromethyl group is generally stable to hydrolysis. However, the ketone functionality could potentially undergo reactions in the presence of strong acids or bases, although specific data is unavailable.

Oxidative Stability

As with many organic compounds, this compound may be susceptible to oxidation. It is recommended to store it away from strong oxidizing agents.[4]

A logical diagram illustrating the factors that can influence the stability of the compound is presented below.

Factors Influencing Stability of this compound substance This compound stability Chemical Stability substance->stability is dependent on temp Temperature stability->temp light Light Exposure stability->light moisture Moisture/Humidity stability->moisture air Air (Oxygen) stability->air incompatibles Incompatible Materials (e.g., Oxidizing Agents) stability->incompatibles

Figure 1: Factors Affecting Compound Stability

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on available safety data sheets and general best practices.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleReference
Temperature Store in a cool place.To minimize thermal degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).To prevent oxidative degradation.General Best Practice
Container Tightly sealed container.To prevent exposure to moisture and air.[4]
Light Exposure Protect from light.To prevent photodecomposition.[4]
Incompatibilities Store away from oxidizing agents.To prevent hazardous reactions and degradation.[4]
Location Store in a dry, well-ventilated place.To prevent moisture uptake and ensure safety.[4]

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for this compound, a well-designed stability study is essential. The following protocols are based on the general principles outlined in the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) and EMA (European Medicines Agency) guidelines for stability testing of new drug substances.[1][4][5]

General Experimental Workflow

A general workflow for assessing the chemical stability of a compound like this compound is depicted in the following diagram.

General Workflow for Chemical Stability Assessment start Define Stability Indicating Parameters protocol Develop Stability Protocol start->protocol sampling Place Samples in Controlled Environments protocol->sampling analysis Analyze Samples at Defined Time Points sampling->analysis data Collect and Analyze Data analysis->data report Generate Stability Report data->report end Determine Shelf-life/ Retest Period report->end

Figure 2: Chemical Stability Assessment Workflow
Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than accelerated stability testing.

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Oxidative Stability:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

    • At specified time points, withdraw aliquots and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).

    • Maintain a control sample in the dark.

    • After the specified exposure, analyze both the exposed and control samples.

  • Thermal Stability:

    • Expose the solid compound to elevated temperatures (e.g., in an oven at various temperatures) for a defined period.

    • Analyze the sample at specified time points to assess for degradation.

Long-Term and Accelerated Stability Studies

Based on ICH guidelines, the following conditions can be used for long-term and accelerated stability studies.

Table 3: Recommended Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity. For a liquid compound in a sealed container, humidity control may not be necessary.

Conclusion

While specific, quantitative stability data for this compound is not extensively documented in publicly accessible literature, this guide provides a framework for its stable storage and handling based on its chemical properties and established principles of chemical stability. For critical applications, it is strongly recommended that users perform their own stability studies under conditions relevant to their specific use case. Adherence to the storage and handling guidelines outlined in this document will help to ensure the quality and reliability of this important chemical reagent.

Disclaimer

The information provided in this document is for informational purposes only and is based on a synthesis of available data and general chemical principles. It is not a substitute for a comprehensive risk assessment and should not be considered as a warranty or quality specification. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and conduct their own evaluations to determine the suitability of this compound for their particular purposes.

References

Spectroscopic Profile of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis of its non-fluorinated analog, 2',4',6'-trimethylacetophenone, and provides predicted data for the title compound based on established spectroscopic principles. This approach offers valuable insights for researchers working with similar fluorinated aromatic ketones.

Predicted and Comparative Spectroscopic Data

The introduction of a trifluoromethyl group significantly influences the spectroscopic properties of an organic molecule. The following tables summarize the experimental data for 2',4',6'-trimethylacetophenone and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
2',4',6'-Trimethylacetophenone 6.84s2HAr-H
2.29s3Hp-CH₃
2.10s6Ho-CH₃
2.49s3H-C(O)CH₃
This compound (Predicted) ~6.90s2HAr-H
~2.30s3Hp-CH₃
~2.15s6Ho-CH₃

Prediction Justification: The electron-withdrawing trifluoromethyl group is expected to have a minimal effect on the chemical shifts of the distant aromatic and methyl protons. A slight downfield shift is predicted for the aromatic protons.

Table 2: ¹³C NMR Data

Compound Chemical Shift (δ) ppm Assignment
2',4',6'-Trimethylacetophenone [1][2]209.8C=O
139.0Ar-C (quaternary)
135.2Ar-C (quaternary)
128.5Ar-CH
31.9-C(O)CH₃
21.1p-CH₃
19.4o-CH₃
This compound (Predicted) ~195C=O (q, JCF ≈ 35 Hz)
118.5CF₃ (q, JCF ≈ 290 Hz)
~140Ar-C (quaternary)
~136Ar-C (quaternary)
~129Ar-CH
~21p-CH₃
~19o-CH₃

Prediction Justification: The highly electronegative fluorine atoms will cause a significant upfield shift of the carbonyl carbon and a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet with a large coupling constant. The aromatic and methyl carbon chemical shifts are expected to be less affected.

Table 3: ¹⁹F NMR Data

Compound Chemical Shift (δ) ppm (Relative to CFCl₃) Multiplicity
This compound (Predicted) -70 to -85s

Prediction Justification: The chemical shift for a trifluoromethyl group adjacent to a carbonyl group typically falls within this range.[3][4] The absence of adjacent protons would result in a singlet.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

Compound Frequency (cm⁻¹) Intensity Vibrational Mode
2',4',6'-Trimethylacetophenone [5]1695StrongC=O stretch
2920-2850Medium-StrongC-H stretch (aliphatic)
1610, 1460MediumC=C stretch (aromatic)
This compound (Predicted) ~1720StrongC=O stretch
1300-1100Very StrongC-F stretch
2920-2850Medium-StrongC-H stretch (aliphatic)
1610, 1460MediumC=C stretch (aromatic)

Prediction Justification: The electron-withdrawing trifluoromethyl group will increase the C=O bond strength, leading to a higher stretching frequency.[6] The C-F stretching vibrations will result in very strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Table 5: Key Mass Spectral Fragments

Compound m/z Proposed Fragment
2',4',6'-Trimethylacetophenone [5]162[M]⁺
147[M - CH₃]⁺
119[M - C(O)CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
This compound (Predicted) 216[M]⁺
147[M - CF₃]⁺
119[M - C(O)CF₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
69[CF₃]⁺

Prediction Justification: The molecular ion peak will be at m/z 216. Fragmentation is likely to involve the loss of the trifluoromethyl radical (CF₃) or the trifluoroacetyl radical (C(O)CF₃). The base peak is predicted to be [M - CF₃]⁺ due to the stability of the resulting acylium ion. The observation of a fragment at m/z 69 would be characteristic of the CF₃⁺ ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and a pulse width of 30 degrees.

  • ¹³C NMR Acquisition: Spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • ¹⁹F NMR Acquisition: Spectra are recorded on the same instrument at a frequency of 376 MHz. A proton-decoupled pulse sequence is used with CFCl₃ as an external standard.

IR Spectroscopy
  • Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column.

  • Ionization: Electron ionization (EI) is performed at 70 eV.

  • Mass Analysis: The mass spectrum is recorded using a quadrupole mass analyzer scanning from m/z 40 to 500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm GC_Injection Injection into GC (MS) Sample->GC_Injection NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer GC_Injection->MS ProcessNMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Spectrum Processing IR->ProcessIR ProcessMS MS Data Processing MS->ProcessMS StructureElucidation Structural Elucidation ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Fluorinated Building Block

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a fluorinated aromatic ketone that holds significant promise as a building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance their pharmacological properties. This group can improve metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to enhanced binding affinity and efficacy of drug candidates. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, a detailed synthesis protocol, and its potential applications in the development of novel therapeutics.

Commercial Availability

Several chemical suppliers offer this compound, typically at a purity of ≥97%. Researchers can procure this compound from the following reputable vendors:

SupplierPurity
Sigma-Aldrich≥97%
Chongqing Chemdad Co., Ltd≥97%
ChemicalBook≥97%

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its appropriate handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 313-56-4[1][2]
Molecular Formula C11H11F3O[2]
Molecular Weight 216.20 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 70-80 °C at 20 mmHg[1]
Density 1.136 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.456[1]
Flash Point 77 °C (170.6 °F) - closed cup[1]

Safety Information:

  • Signal Word: Warning[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]

  • Personal Protective Equipment: Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[1]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent. Trifluoroacetic anhydride is a common and effective reagent for this transformation, typically in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitylene (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

  • Addition of Acylating Agent: Add trifluoroacetic anhydride (1.2 equivalents) dropwise from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.

Synthesis_Workflow Mesitylene Mesitylene in DCM ReactionMixture Reaction Mixture (0°C to RT) Mesitylene->ReactionMixture AlCl3 Anhydrous AlCl3 AlCl3->ReactionMixture TFAA Trifluoroacetic Anhydride TFAA->ReactionMixture Quenching Quenching (Ice/HCl) ReactionMixture->Quenching 12-24h Extraction Extraction (DCM) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Purification Drying->Purification FinalProduct 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Purification->FinalProduct

A schematic workflow for the synthesis of this compound.

Applications in Drug Development

The trifluoromethyl ketone moiety is a privileged scaffold in medicinal chemistry due to its unique electronic and steric properties. While specific applications of this compound in marketed drugs are not extensively documented, its structural features suggest significant potential as a key intermediate in the synthesis of bioactive molecules.

Enhanced Pharmacokinetic Properties: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve membrane permeability and oral bioavailability.

Enzyme Inhibition: Trifluoromethyl ketones are potent inhibitors of various hydrolytic enzymes, such as proteases and esterases. The electrophilic nature of the ketone, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine), leading to the formation of a stable hemiacetal or hemiketal adduct. This mechanism effectively inactivates the enzyme. This property makes trifluoromethyl ketones valuable for designing inhibitors of enzymes implicated in various diseases. For instance, a related compound, 2,2,2-Trifluoro-4'-methylacetophenone, is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs, which often target enzymes in inflammatory pathways.[3]

G-Protein-Coupled Receptor (GPCR) Modulation: Interestingly, the non-fluorinated analog, 2',4',6'-trimethylacetophenone, has been investigated as a G-protein-coupled receptor modulator for the treatment of depression.[4] This suggests that the core trimethylacetophenone scaffold has potential for interacting with GPCRs, and the introduction of a trifluoromethyl group could modulate this activity, potentially leading to new therapeutic agents targeting these important receptors.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site Serine Serine Residue (Ser-OH) Hemiketal Stable Hemiketal Adduct Serine->Hemiketal TFMK 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone TFMK->Hemiketal Nucleophilic Attack InactivatedEnzyme Inactivated Enzyme Hemiketal->InactivatedEnzyme Inhibition

Proposed mechanism of enzyme inhibition by this compound.

Conclusion

This compound is a readily accessible and highly valuable chemical intermediate for researchers and professionals in drug discovery and development. Its unique combination of a sterically hindered aromatic ring and an electron-deficient trifluoromethyl ketone moiety makes it an attractive starting material for the synthesis of novel therapeutic agents. The detailed synthesis protocol provided, along with an understanding of its potential applications, particularly in enzyme inhibition, should facilitate its use in the exploration of new chemical space for the treatment of a wide range of diseases.

References

discovery and history of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Introduction

This compound, a substituted aromatic ketone, is a compound of interest in organic synthesis. Its structure, featuring a trifluoromethyl group attached to the carbonyl carbon and a sterically hindered trimethyl-substituted phenyl ring, imparts unique chemical properties that make it a valuable building block for more complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, a plausible synthetic approach, and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁F₃O
Molecular Weight 216.20 g/mol
CAS Number 313-56-4
Appearance Liquid
Boiling Point 70-80 °C at 20 mmHg
Density 1.136 g/mL at 25 °C
Refractive Index (n20/D) 1.456
Flash Point 77 °C (closed cup)

Discovery and History

While this compound is commercially available and its properties are documented in chemical catalogs, a primary publication detailing its initial discovery and synthesis could not be definitively identified in the current literature search. The synthesis of trifluoromethyl ketones is a well-established field in organic chemistry, with several general methods being applicable. The most plausible method for the synthesis of this particular compound is the Friedel-Crafts acylation of mesitylene.

Plausible Synthetic Route: Friedel-Crafts Acylation

A logical and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reaction Friedel-Crafts Acylation Mesitylene->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Workup->Product

Caption: Plausible synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the Friedel-Crafts acylation of an aromatic compound with trifluoroacetic anhydride, adapted for the synthesis of the title compound.

Materials:

  • Mesitylene

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add a solution of mesitylene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Characterization Data (Expected)

While specific, detailed spectroscopic data from a primary research publication is not available for this compound, the expected characterization data based on its structure is summarized below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Singlet for the aromatic protons. - Singlets for the methyl groups on the aromatic ring.
¹³C NMR - Quartet for the trifluoromethyl carbon (due to C-F coupling). - Carbonyl carbon signal. - Signals for the aromatic carbons. - Signals for the methyl carbons.
¹⁹F NMR - A singlet corresponding to the -CF₃ group.
IR Spectroscopy - Strong absorption band for the C=O stretch (typically 1680-1700 cm⁻¹). - C-F stretching bands. - C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 216. - Fragmentation pattern corresponding to the loss of a CF₃ group and other characteristic fragments.

Applications in Organic Synthesis

This compound serves as a useful intermediate in organic synthesis. The trifluoromethylketone moiety can undergo various transformations, including reduction to the corresponding alcohol, and can be a precursor for the synthesis of more complex fluorinated molecules. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Biological Activity and Signaling Pathways

There is currently no publicly available research that details the biological activity or the involvement of this compound in any specific signaling pathways. The general importance of trifluoromethyl-containing compounds in drug design suggests potential for future investigation in this area.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Mesitylene Mesitylene Friedel_Crafts_Acylation Friedel-Crafts Acylation Mesitylene->Friedel_Crafts_Acylation Trifluoroacetylating_Agent Trifluoroacetylating Agent Trifluoroacetylating_Agent->Friedel_Crafts_Acylation Target_Compound 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Friedel_Crafts_Acylation->Target_Compound Spectroscopy Spectroscopic Methods Target_Compound->Spectroscopy Organic_Synthesis Organic Synthesis Intermediate Target_Compound->Organic_Synthesis NMR NMR (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Medicinal_Chemistry Medicinal Chemistry (Potential) Organic_Synthesis->Medicinal_Chemistry

Caption: Logical relationship between the synthesis, characterization, and potential applications of the title compound.

Conclusion

This compound is a fluorinated aromatic ketone with well-defined physical properties. While its specific discovery and historical synthesis are not prominently documented in primary scientific literature, its synthesis can be reliably achieved through established methods like the Friedel-Crafts acylation of mesitylene. The compound's structure makes it a potentially useful building block in synthetic and medicinal chemistry, although its biological activities remain to be explored. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

Theoretical Deep Dive: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone with significant potential in organic synthesis and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties and steric influences, making it a valuable building block for novel chemical entities. This document details its molecular structure through computational analysis, outlines a robust experimental protocol for its synthesis via Friedel-Crafts acylation, and presents its expected spectroscopic signature. The information herein is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction

This compound is a substituted aromatic ketone that is gaining interest in the field of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The sterically hindered environment provided by the three methyl groups on the phenyl ring further influences its reactivity and conformational preferences. This guide serves as a central repository of theoretical and practical information to facilitate its application in research and development.

Theoretical Studies: Molecular Structure and Electronic Properties

Due to the limited availability of direct experimental crystallographic data for this compound, theoretical calculations based on Density Functional Theory (DFT) for the closely related parent compound, 2,2,2-trifluoroacetophenone, are presented below. These values provide a strong foundational understanding of the geometric and electronic landscape of the molecule. The methodology for these calculations typically involves the B3LYP functional with a 6-311++G(d,p) basis set.

Optimized Molecular Geometry

The introduction of three methyl groups on the phenyl ring is expected to induce some steric strain, potentially leading to a slight out-of-plane rotation of the carbonyl group relative to the aromatic ring. The fundamental bond lengths and angles of the trifluoroacetyl group, however, are anticipated to be largely conserved.

Table 1: Calculated Geometric Parameters of 2,2,2-Trifluoroacetophenone (as a proxy)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.21O=C-C(aromatic)120.5
C-C(F3)1.54C(aromatic)-C-C(F3)118.9
C-F1.34F-C-F107.8
C(aromatic)-C(aromatic)1.39 - 1.40C-C-F111.0

Data is based on DFT calculations of 2,2,2-trifluoroacetophenone and serves as an approximation.

Electronic Properties

The electronic properties of the molecule are significantly influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups. This electronic push-pull system can modulate the reactivity of both the carbonyl group and the aromatic ring. Mulliken charge analysis provides insight into the charge distribution across the molecule.

Table 2: Calculated Mulliken Atomic Charges of 2,2,2-Trifluoroacetophenone (as a proxy)

AtomCharge (a.u.)
O (carbonyl)-0.45
C (carbonyl)+0.60
C (CF3)+0.75
F-0.25

Data is based on DFT calculations of 2,2,2-trifluoroacetophenone and serves as an approximation.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene with trifluoroacetic anhydride. The use of a Lewis acid catalyst is crucial for this reaction.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (or a milder Lewis acid like bismuth triflate or scandium triflate)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add mesitylene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Once the addition of mesitylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

3.2.1. 1H NMR Spectroscopy

  • Aromatic Protons (H-3', H-5'): A singlet is expected in the region of δ 6.8-7.0 ppm, integrating to 2H.

  • Methyl Protons (2'-CH3, 6'-CH3): A singlet is expected around δ 2.1-2.3 ppm, integrating to 6H.

  • Methyl Proton (4'-CH3): A singlet is expected around δ 2.3-2.5 ppm, integrating to 3H.

3.2.2. 13C NMR Spectroscopy

  • Carbonyl Carbon (C=O): A quartet (due to coupling with 19F) is expected in the region of δ 180-185 ppm.

  • Trifluoromethyl Carbon (-CF3): A quartet (due to coupling with 19F) is expected around δ 115-120 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons are expected in the range of δ 128-140 ppm.

  • Methyl Carbons (-CH3): Signals for the methyl carbons are expected around δ 20-22 ppm.

3.2.3. Infrared (IR) Spectroscopy

  • C=O Stretch: A strong absorption band is expected in the region of 1710-1730 cm-1.

  • C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm-1.

  • Aromatic C-H Stretch: Peaks are expected above 3000 cm-1.

  • Aliphatic C-H Stretch: Peaks are expected just below 3000 cm-1.

  • Aromatic C=C Stretch: Peaks are expected in the region of 1600-1450 cm-1.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Start Start Materials: Mesitylene & Trifluoroacetic Anhydride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, DCM) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product Pure 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final Characterized Product NMR->Final IR->Final MS->Final

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound represents a valuable synthetic intermediate with promising applications in various fields of chemical research. This guide has provided a detailed theoretical framework, including computational data on its molecular structure and electronic properties, alongside a practical and detailed experimental protocol for its synthesis. The predicted spectroscopic data will aid in its characterization. It is anticipated that the information compiled herein will serve as a valuable resource for researchers and accelerate the exploration of this compound's potential in the development of novel molecules with enhanced properties.

Unlocking the Potential of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 29, 2025 – In the dynamic landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular frameworks continues to be a paramount strategy for enhancing biological activity and material properties. This technical guide delves into the promising, yet underexplored potential of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a versatile fluorinated building block. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining key research areas, detailed experimental protocols, and potential applications for this intriguing molecule.

Core Properties and Synthesis

This compound is a colorless to light yellow liquid characterized by the presence of a trifluoromethyl group attached to a sterically hindered acetophenone core. The trifluoromethyl group is well-known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number313-56-4[2]
Molecular FormulaC₁₁H₁₁F₃O[2][3]
Molecular Weight216.20 g/mol [2]
Boiling Point70-80 °C at 20 mmHg[2][4]
Density1.136 g/mL at 25 °C[2][4]
Refractive Index (n20/D)1.456[2][4]

Potential Research Areas and Applications

The unique structural features of this compound open up several avenues for innovative research, primarily in the fields of medicinal chemistry and materials science.

Synthesis of Novel Heterocyclic Compounds for Biological Screening

The non-fluorinated analog, 2',4',6'-trimethylacetophenone, is a known precursor for the synthesis of various heterocyclic compounds with demonstrated biological activities, such as chalcones, pyrimidines, and benzodiazepines.[5] A significant and promising research area would be the synthesis of the fluorinated counterparts of these heterocycles using this compound as the starting material. The introduction of the trifluoromethyl group could lead to derivatives with enhanced potency and improved pharmacokinetic profiles.

Experimental Workflow for Heterocycle Synthesis:

G start This compound chalcone Trifluoromethylated Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrimidine Trifluoromethylated Pyrimidine Derivatives chalcone->pyrimidine Reaction with Guanidine benzodiazepine Trifluoromethylated Benzodiazepine Derivatives chalcone->benzodiazepine Reaction with o-Phenylenediamine aldehyde Aromatic Aldehyde aldehyde->chalcone guanidine Guanidine guanidine->pyrimidine diamine o-Phenylenediamine diamine->benzodiazepine G start This compound reduction Asymmetric Reduction start->reduction alcohol Chiral Trifluoromethylated Alcohol reduction->alcohol catalyst Chiral Catalyst (e.g., Ru-complex, enzyme) catalyst->reduction

References

Methodological & Application

Application Notes and Protocols: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a fluorinated aromatic ketone. While scientific literature extensively documents the reactivity of its parent compound, 2,2,2-trifluoroacetophenone, there is a notable lack of published data demonstrating the use of this compound as a direct trifluoromethylating agent. Its primary utility, much like other trifluoroacetophenones, is anticipated to be as a versatile building block in organic synthesis, where the trifluoromethyl group is incorporated into a larger molecular scaffold.

The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of trifluoroacetophenones highly electrophilic. This characteristic makes them excellent substrates for nucleophilic addition reactions and enables their use as organocatalysts in certain oxidation reactions. These application notes will focus on the well-documented reactivity of 2,2,2-trifluoroacetophenone as a representative example, providing protocols and data relevant to researchers working with fluorinated compounds.

Application Note 1: Synthesis of Trifluoromethylated Alcohols via Nucleophilic Addition to 2,2,2-Trifluoroacetophenone

The high electrophilicity of the carbonyl carbon in 2,2,2-trifluoroacetophenone makes it a prime substrate for nucleophilic addition reactions. This provides a straightforward route to chiral and achiral trifluoromethylated alcohols, which are valuable intermediates in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.

A variety of nucleophiles can be employed, including organometallic reagents and α-amino radicals generated through photoredox catalysis.

Quantitative Data for Nucleophilic Addition Reactions
EntryNucleophile SourceProduct TypeYield (%)Reference
1Benzylboronic acid pinacol esterTertiary alcohol76[1]
24-Benzylquinoxalin-2-one (via photoredox)Tertiary alcohol with dihydroquinoxalin-2-one moiety76[2]
3Optically active Grignard reagentChiral secondary alcoholN/A
4N-arylamines (via photoredox)1,2-amino alcoholsGood[2]
Experimental Protocols

Protocol 1.1: Synthesis of Tertiary Alcohols using Benzylboronates

This protocol is adapted from the method described for the addition of benzylboronic acid pinacol ester to activated ketones.[1]

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Benzylboronic acid pinacol ester

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., THF)

  • Lithium tert-butoxide

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2,2,2-trifluoroacetophenone (1.0 equiv).

  • Dissolve the ketone in the anhydrous solvent.

  • Add benzylboronic acid pinacol ester (1.2 equiv) and DABCO (1.5 equiv).

  • Cool the mixture to 0 °C and add lithium tert-butoxide (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: Photoredox-Mediated Synthesis of Trifluoromethyl Carbinols

This protocol is a general representation based on the visible-light photoredox-catalyzed radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones.[2]

Materials:

  • 2,2,2-Trifluoroacetophenone (1.0 equiv)

  • Dihydroquinoxalin-2-one derivative (1.3 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or a suitable organic dye) (1-5 mol%)

  • Solvent (e.g., DMSO or acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a suitable reaction vessel (e.g., a Schlenk flask), combine 2,2,2-trifluoroacetophenone, the dihydroquinoxalin-2-one derivative, and the photocatalyst.

  • Add the solvent and degas the mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualization of Reaction Pathway

nucleophilic_addition reagents 2,2,2-Trifluoroacetophenone + Nucleophile (e.g., R-M, Radical) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Trifluoromethylated Alcohol intermediate->product Workup (Protonation)

Caption: Nucleophilic addition to 2,2,2-trifluoroacetophenone.

Application Note 2: 2,2,2-Trifluoroacetophenone as an Organocatalyst for Epoxidation

2,2,2-Trifluoroacetophenone can act as an efficient organocatalyst for the epoxidation of alkenes, using hydrogen peroxide as a green oxidant.[3][4] The electron-withdrawing trifluoromethyl group activates the ketone towards the formation of a reactive dioxirane intermediate, which is the active oxidizing species. This method offers a metal-free alternative for the synthesis of epoxides.

Quantitative Data for Catalytic Epoxidation
EntrySubstrate (Alkene)Catalyst Loading (mol%)Yield (%)Reference
11-Phenylcyclohexene5>99[3]
2(E)-Stilbene594[3]
3α-Methylstyrene598[3]
4Cholesterol1075[4]
5(R)-Limonene595[3]
Experimental Protocol

Protocol 2.1: General Procedure for the Epoxidation of Alkenes

This protocol is adapted from the method developed by Kokotos and Limnios.[3]

Materials:

  • Alkene (1.00 mmol)

  • 2,2,2-Trifluoroacetophenone (2-10 mol%)

  • tert-Butyl alcohol

  • Aqueous buffer solution (0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium salt)

  • Acetonitrile

  • 30% Aqueous H₂O₂

Procedure:

  • To a round-bottom flask, add the alkene (1.00 mmol) and 2,2,2-trifluoroacetophenone (e.g., 9.0 mg, 0.05 mmol for 5 mol%).

  • Add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (0.11 mL, 2.00 mmol), and 30% aqueous H₂O₂ (0.23 mL, 2.00 mmol) sequentially.

  • Stir the reaction mixture vigorously at room temperature for the required time (typically 1 hour, but can vary depending on the substrate).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Catalytic Cycle

epoxidation_cycle catalyst 2,2,2-Trifluoroacetophenone hydrate Hydrate Form catalyst->hydrate + H₂O perhydrate Perhydrate Intermediate hydrate->perhydrate + H₂O₂ dioxirane Active Dioxirane Species perhydrate->dioxirane Formation of Active Oxidant dioxirane->catalyst Regeneration alkene Alkene Substrate epoxide Epoxide Product alkene->epoxide

Caption: Catalytic cycle for the epoxidation of alkenes.

Conclusion

While this compound itself is not a documented trifluoromethylating agent, its chemical properties, inferred from the well-studied 2,2,2-trifluoroacetophenone, suggest its potential as a valuable synthetic intermediate. The protocols provided herein for nucleophilic addition and organocatalytic epoxidation using 2,2,2-trifluoroacetophenone can serve as a foundational guide for researchers exploring the reactivity of this class of compounds. The high electrophilicity of the carbonyl group is a key feature that can be exploited in the design of novel synthetic methodologies for the preparation of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group can enhance the biological activity of molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl moiety can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This document provides detailed application notes, experimental protocols for its synthesis, and an analysis of its potential photochemical reaction mechanisms.

Data Presentation

Physical and Spectroscopic Properties
PropertyValueReference
CAS Number 313-56-4[4]
Molecular Formula C₁₁H₁₁F₃O[4]
Molecular Weight 216.20 g/mol [4]
Appearance Liquid
Boiling Point 70-80 °C at 20 mmHg[5]
Density 1.136 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.456[5]
¹H NMR Predicted shifts would show signals for the aromatic protons and the three methyl groups on the mesitylene ring.
¹³C NMR Predicted shifts would include signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the trimethylphenyl group.
¹⁹F NMR A singlet is expected for the CF₃ group.
IR Spectroscopy Characteristic absorption bands are expected for the C=O stretching of the ketone and C-F stretching of the trifluoromethyl group.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is effectively achieved through the Friedel-Crafts acylation of mesitylene.[6][7][8] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride, to generate a trifluoroacylium ion from a trifluoroacetylating agent like trifluoroacetic anhydride. The highly activated mesitylene ring is then acylated to yield the desired product.

Materials and Reagents:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath with stirring.

  • Acylating Agent Addition: In the addition funnel, place a solution of trifluoroacetic anhydride (1.0 equivalent) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: After the addition of the anhydride is complete, add a solution of mesitylene (1.0 equivalent) in 25 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford this compound as a liquid.

Reaction Mechanisms

Photochemical Reactions: Norrish Type I and Type II Cleavage

Upon absorption of UV light, ketones like this compound can undergo photochemical reactions, primarily Norrish Type I and Type II cleavage.[9]

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates: a trifluoroacetyl radical and a mesityl radical.[9] These radicals can then undergo several secondary reactions, including decarbonylation of the trifluoroacetyl radical to form a trifluoromethyl radical and carbon monoxide, followed by recombination of the radicals.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[9] For this compound, this would involve abstraction of a hydrogen from one of the ortho-methyl groups. The resulting biradical can then undergo either cyclization to form a cyclobutanol derivative (Yang cyclization) or cleavage to yield an enol and an alkene.

The specific pathway followed (Type I vs. Type II) and the subsequent product distribution will depend on the reaction conditions, including the solvent and the presence of radical quenchers. The steric hindrance from the ortho-methyl groups on the mesityl ring may influence the preferred reaction pathway.

Visualizations

Synthesis Workflow

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Mesitylene Mesitylene ReactionVessel Reaction Vessel at 0°C to RT Mesitylene->ReactionVessel TFAA Trifluoroacetic Anhydride TFAA->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel DCM Anhydrous DCM DCM->ReactionVessel Quenching Quenching with Ice/HCl ReactionVessel->Quenching Friedel-Crafts Acylation Extraction Extraction with DCM Quenching->Extraction Washing Washing with H₂O, NaHCO₃, Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Proposed Photochemical Reaction Mechanisms

G Norrish Type I and Type II Reactions cluster_norrish1 Norrish Type I cluster_norrish2 Norrish Type II Start1 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Excited1 Excited State Start1->Excited1 Cleavage1 α-Cleavage Excited1->Cleavage1 Radicals1 Trifluoroacetyl Radical + Mesityl Radical Cleavage1->Radicals1 Decarbonylation Decarbonylation Radicals1->Decarbonylation Radicals2 Trifluoromethyl Radical + Mesityl Radical + CO Decarbonylation->Radicals2 Recombination Radical Recombination Products Radicals2->Recombination Start2 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Excited2 Excited State Start2->Excited2 H_Abstraction γ-H Abstraction Excited2->H_Abstraction Biradical 1,4-Biradical H_Abstraction->Biradical Yang Yang Cyclization Biradical->Yang Cleavage2 β-Cleavage Biradical->Cleavage2 Cyclobutanol Cyclobutanol Derivative Yang->Cyclobutanol Enol_Alkene Enol + Alkene Cleavage2->Enol_Alkene

Caption: Proposed photochemical pathways for this compound.

Application in Drug Development

G Role in Drug Development cluster_properties Contribution of CF₃ Group Start 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Intermediate Key Synthetic Intermediate Start->Intermediate Modification Chemical Modification (e.g., reduction, condensation) Intermediate->Modification Lead Lead Compound Generation Modification->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate Lipophilicity Increased Lipophilicity Lipophilicity->Optimization Metabolic_Stability Enhanced Metabolic Stability Metabolic_Stability->Optimization Binding_Affinity Improved Binding Affinity Binding_Affinity->Optimization

Caption: Logical workflow of the application of this compound in drug discovery.

References

Application Notes and Experimental Protocols for Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in medicinal chemistry and materials science. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity, and other physicochemical properties. This document provides detailed application notes and experimental protocols for trifluoromethylation reactions utilizing several common classes of reagents.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) is a versatile and widely used nucleophilic trifluoromethylating agent. It requires activation by a nucleophilic initiator, such as a fluoride source, to generate the reactive trifluoromethyl anion (CF₃⁻).

Experimental Protocol: Trifluoromethylation of Aldehydes and Ketones

This protocol describes the general procedure for the trifluoromethylation of carbonyl compounds using the Ruppert-Prakash reagent.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, TMSCF₃) (1.2-1.5 equiv)

  • Initiator (e.g., Tetrabutylammonium fluoride (TBAF) (0.05-0.1 equiv) or Potassium Carbonate (K₂CO₃) (10 mol%))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the initiator to the stirred mixture.

  • Slowly add the Ruppert-Prakash reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir the mixture for 30 minutes to ensure complete desilylation of the intermediate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

SubstrateInitiatorSolventTime (h)Yield (%)Reference
BenzaldehydeTBAF (5 mol%)THF--[1]
AcetophenoneK₂CO₃ (10 mol%)DMF2-4-[2][3]
AcetophenoneTBAF (10 mol%)THF2-[1]

Note: Specific yield data was not consistently provided in the search results in a tabular format.

Experimental Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A 1. Dissolve Substrate (Aldehyde/Ketone) in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Initiator (e.g., TBAF, K₂CO₃) B->C D 4. Add Ruppert-Prakash Reagent (TMSCF₃) C->D E 5. Reaction at RT (2-4 h) D->E F 6. Quench with 1M HCl E->F G 7. Extraction and Workup F->G H 8. Purification G->H I TMSCF₃ K [TMS(Nu)CF₃]⁻ P R₂C(CF₃)O-TMS I->P J Initiator (Nu⁻) J->I Initiation L CF₃⁻ K->L O TMS-Nu K->O M R₂C=O (Substrate) L->M Propagation N R₂C(CF₃)O⁻ M->N N->P Trapping Q R₂C(CF₃)OH (Product) P->Q Workup R H₃O⁺ R->Q

Caption: General workflow and mechanism for nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation: Togni and Umemoto Reagents

Togni and Umemoto reagents are electrophilic trifluoromethylating agents, valued for their stability and broad substrate scope. Togni reagents are hypervalent iodine compounds, while Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts.[4][5]

Experimental Protocol: Trifluoromethylation of β-Ketoesters using Umemoto Reagent

This protocol is an example of the trifluoromethylation of a carbon nucleophile.

Materials:

  • β-Ketoester (e.g., α-Acetyl-γ-butyrolactone) (1.0 equiv)

  • Sodium Hydride (NaH) (2.0 equiv)

  • Umemoto Reagent (e.g., Umemoto Reagent IV) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-ketoester in anhydrous DMF at room temperature, add sodium hydride. Stir for 15 minutes.

  • Cool the reaction mixture to -45 °C.

  • Add the Umemoto reagent.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Quantitative Data Summary:

SubstrateReagentBaseSolventYield (%)Reference
α-Acetyl-γ-butyrolactoneUmemoto Reagent IVNaHDMF71
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Enamines using Togni Reagent

This protocol demonstrates a metal-catalyzed approach to trifluoromethylation.

Materials:

  • Enamine (1.0 equiv)

  • Togni Reagent (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the enamine, Togni reagent, and CuI.

  • Add anhydrous DMF.

  • Stir the reaction at room temperature for two hours, or until the starting material is consumed as monitored by TLC.[6]

  • The resulting β-trifluoromethylated enamine can be isolated or used in subsequent reactions.[6]

Quantitative Data Summary:

SubstrateCatalystSolventYield (%)Reference
Enamine 5aCuIDMF23[6]

Conceptual Relationship of Electrophilic Reagents

G Reagents Electrophilic CF₃ Reagents Togni Togni Reagents (Hypervalent Iodine) Reagents->Togni Umemoto Umemoto Reagents (Sulfonium Salts) Reagents->Umemoto Nucleophiles Nucleophiles (C, N, S, O, P-centered) Togni->Nucleophiles Reacts with Umemoto->Nucleophiles Reacts with Products Trifluoromethylated Products Nucleophiles->Products

Caption: Relationship between electrophilic CF₃ reagents and nucleophiles.

Radical Trifluoromethylation: Langlois Reagent

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and stable solid that generates a trifluoromethyl radical (•CF₃) under oxidative conditions.[7][8]

Experimental Protocol: Trifluoromethylation of Heterocycles

This protocol describes a general procedure for the C-H trifluoromethylation of heterocycles.[8]

Materials:

  • Heterocycle (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois reagent)

  • Oxidant (e.g., tert-butyl hydroperoxide (TBHP))

  • Solvent (e.g., CH₂Cl₂/H₂O)

Procedure:

  • Dissolve the heterocyclic substrate in the chosen solvent system.

  • Add the Langlois reagent.

  • Add the oxidant.

  • Stir the reaction at room temperature. The reaction time will vary depending on the substrate.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, perform a standard aqueous workup and extract the product.

  • Purify by column chromatography.

Quantitative Data Summary:

Quantitative data for a variety of heterocycles is extensive and substrate-dependent. For specific yields, consulting primary literature with the desired substrate is recommended.[8][9]

Radical Generation and Reaction Pathway

G Langlois Langlois Reagent (CF₃SO₂Na) Radical CF₃• (Trifluoromethyl Radical) Langlois->Radical Oxidation Oxidant Oxidant (e.g., TBHP) Oxidant->Radical Substrate Substrate (e.g., Heterocycle) Radical->Substrate Addition Intermediate Radical Intermediate Substrate->Intermediate Product Trifluoromethylated Product Intermediate->Product H-abstraction/ Further reaction

Caption: General pathway for radical trifluoromethylation.

Safety Precautions: Trifluoromethylation reagents can be volatile, flammable, and/or moisture-sensitive.[2] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use. Reactions should be carried out under an inert atmosphere when using moisture-sensitive reagents.

References

Application Notes and Protocols: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone being directly employed as a photocatalyst in photoredox catalysis. The following application notes and protocols are based on the well-documented photocatalytic applications of its parent compound, 2,2,2-trifluoroacetophenone , and related trifluoromethyl aryl ketones. These notes serve as a guide for potential applications and a starting point for experimental design, assuming analogous reactivity.

Introduction to Trifluoromethyl Ketones in Photoredox Catalysis

Trifluoromethyl ketones, particularly 2,2,2-trifluoroacetophenone, have emerged as versatile compounds in photoredox catalysis. While not always acting as the primary photocatalyst, they can participate in photocatalytic cycles, often as radical precursors or by influencing reaction pathways. Their unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group, make them valuable substrates in various transformations.

Key properties of this compound are listed below for reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 313-56-4
Molecular Formula C₁₁H₁₁F₃O
Molecular Weight 216.20 g/mol
Boiling Point 70-80 °C at 20 mmHg
Density 1.136 g/mL at 25 °C

Potential Photoredox Applications Based on Analogous Compounds

Based on the reactivity of 2,2,2-trifluoroacetophenone, potential applications for this compound in photoredox catalysis could include C-H functionalization and deuteration reactions.

A notable application of trifluoromethyl ketones in photoredox catalysis is their participation in radical addition reactions. In these processes, a photocatalyst is used to generate a radical species that subsequently adds to the carbonyl group of the trifluoromethyl ketone.

A representative example is the visible-light mediated radical addition of dihydroquinoxalin-2-ones to 2,2,2-trifluoroacetophenone using Ru(bpy)₃Cl₂ as the photocatalyst.[1] This reaction provides a route to synthesize dihydroquinoxalin-2-ones bearing a trifluoromethyl-substituted tertiary alcohol moiety.[1]

Table 2: Representative Results for the Radical Addition of 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one to Substituted 2,2,2-Trifluoroacetophenones[1]

Trifluoroacetophenone DerivativeYield (%)Diastereomeric Ratio (dr)
2,2,2-trifluoroacetophenone7350:50
4'-Methyl-2,2,2-trifluoroacetophenone7855:45
4'-Methoxy-2,2,2-trifluoroacetophenone8560:40
4'-Chloro-2,2,2-trifluoroacetophenone6550:50

Reaction conditions: Dihydroquinoxalin-2-one (1.3 equiv), trifluoroacetophenone (1.0 equiv), Ru(bpy)₃Cl₂·H₂O (1 mol%), in CH₃CN, irradiated with a 455 nm LED at room temperature.

Photoredox catalysis has been successfully employed for the selective deuteration and tritiation of pharmaceutical compounds at α-amino sp³ C-H bonds.[2] While not directly involving trifluoroacetophenones as catalysts, this highlights a key area of photoredox applications where novel catalysts are continuously explored. The general strategy involves the merger of photoredox and hydrogen atom transfer (HAT) catalysis to achieve selective hydrogen isotope exchange (HIE) using isotopically labeled water.[2]

Experimental Protocols (Analogous Reactions)

The following are detailed protocols for reactions involving 2,2,2-trifluoroacetophenone, which can be adapted for studies with this compound.

Materials:

  • 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one

  • 2,2,2-Trifluoroacetophenone

  • Ru(bpy)₃Cl₂·H₂O

  • Acetonitrile (CH₃CN), degassed

  • Argon atmosphere

  • High-power single blue LED (455 nm)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one (0.26 mmol, 1.3 equiv) and Ru(bpy)₃Cl₂·H₂O (1 mol%).

  • Add 2,2,2-trifluoroacetophenone (0.2 mmol, 1 equiv).

  • Add 2 mL of degassed acetonitrile.

  • Seal the vial and stir the mixture at room temperature under an argon atmosphere.

  • Irradiate the reaction mixture with a high-power single blue LED (455 nm).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Reaction Mechanisms and Diagrams

The following diagrams illustrate the proposed mechanisms for the analogous photoredox reactions.

This diagram outlines the general photoredox cycle for the radical addition to a trifluoromethyl ketone, exemplified by the reaction of a dihydroquinoxalin-2-one.

G PC Ru(II) PC_excited *Ru(II) PC->PC_excited hv (Visible Light) note1 Photocatalyst Excitation PC_reduced Ru(I) PC_excited->PC_reduced SET DHQ_radical_cation DHQ Radical Cation PC_excited->DHQ_radical_cation Oxidative Quenching note2 Single Electron Transfer (SET) PC_reduced->PC SET note5 Reduction & Catalyst Regeneration DHQ Dihydroquinoxalin-2-one (DHQ) DHQ_radical α-Amino Radical DHQ_radical_cation->DHQ_radical -H+ note3 Radical Formation Adduct_radical Radical Adduct DHQ_radical->Adduct_radical TFK Trifluoromethyl Ketone (TFK) Product_anion Product Anion Adduct_radical->Product_anion Reduction note4 Radical Addition Product Final Product Product_anion->Product +H+ note6 Protonation

Caption: Proposed mechanism for photoredox-catalyzed radical addition.

This diagram illustrates the general workflow for setting up the photocatalytic radical addition reaction.

G start Start add_reagents Add Dihydroquinoxalin-2-one, Trifluoroacetophenone, and Ru(bpy)3Cl2 to vial start->add_reagents add_solvent Add degassed Acetonitrile add_reagents->add_solvent seal_purge Seal vial and purge with Argon add_solvent->seal_purge irradiate Irradiate with 455 nm LED at room temperature with stirring seal_purge->irradiate monitor Monitor reaction by TLC/LC-MS irradiate->monitor workup Concentrate reaction mixture monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for radical addition.

Conclusion and Future Outlook

While direct evidence for the use of this compound as a photoredox catalyst is currently unavailable, the established reactivity of its parent compound, 2,2,2-trifluoroacetophenone, suggests its potential utility in similar photocatalytic transformations. The methyl groups on the aromatic ring of the title compound may influence its electronic properties, solubility, and steric hindrance, potentially offering different reactivity or selectivity profiles. Researchers are encouraged to explore its use in the development of novel photoredox-mediated C-H functionalization, deuteration, and other radical-based reactions. Further investigation into its photophysical properties, such as its excited-state redox potentials, will be crucial in designing new catalytic cycles.

References

Revolutionizing Synthesis: Modern Catalytic Methods in Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of cutting-edge synthetic methodologies that are accelerating the discovery and production of novel pharmaceuticals and agrochemicals. We present specific application examples with comprehensive experimental protocols, quantitative data, and visual representations of reaction workflows and biological mechanisms.

Click Chemistry: Microwave-Assisted Synthesis of Bioactive Quinolinone-Triazole Hybrids

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an invaluable tool for the rapid and efficient synthesis of complex molecules.[1][2] Its high reliability, selectivity, and biocompatibility make it ideal for drug discovery.[1] Here, we detail the synthesis of quinolinone-triazole hybrids, which exhibit promising antioxidant and anti-inflammatory properties, via a microwave-assisted CuAAC reaction.[2][3]

Table 1: Quantitative Data for Microwave-Assisted Synthesis of Quinolinone-Triazole Hybrids [4]

CompoundYield (%)Reaction Time (min)Microwave Power (W)
8j 9215150
8k 9018150
8l 8820150
8m 9115150
8n 8918150
Experimental Protocol: General Procedure for the Synthesis of Quinolinone-Triazole Hybrids (8j-v)[4]

A mixture of the appropriate alkyne derivative (1 mmol), azide (1 mmol), CuSO₄·5H₂O (0.05 mmol), and sodium ascorbate (0.1 mmol) in a 1:1 mixture of THF and water (10 mL) is placed in a microwave reactor. The reaction mixture is irradiated at 150 W for the specified time (see Table 1). After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired quinolinone-triazole hybrid.

G Experimental Workflow: Microwave-Assisted CuAAC Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne Alkyne Derivative Microwave Microwave Irradiation (150W, 15-20 min) in THF/Water Alkyne->Microwave Azide Azide Azide->Microwave Catalyst CuSO4.5H2O Sodium Ascorbate Catalyst->Microwave Evaporation Solvent Evaporation Microwave->Evaporation Purification Column Chromatography Evaporation->Purification Product Quinolinone-Triazole Hybrid Purification->Product

Caption: Microwave-assisted CuAAC synthesis workflow.

Late-Stage Functionalization (LSF): Palladium-Catalyzed C-H Arylation of Celecoxib and Osimertinib

Late-stage functionalization (LSF) enables the direct modification of complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis.[5] Palladium-catalyzed C-H activation is a powerful LSF tool for introducing various functional groups with high regioselectivity.[6][7]

Application in Pharmaceutical Synthesis:
  • Celecoxib: A selective COX-2 inhibitor, has been synthesized via a key palladium-catalyzed direct C-H arylation, achieving a 66% yield for the key coupling step.[5][8]

  • Osimertinib: An EGFR inhibitor used in cancer therapy, has been functionalized through a regioselective, base-controlled palladium-catalyzed C-H arylation, with yields ranging from 60-75%.[5]

Table 2: Quantitative Data for Late-Stage C-H Arylation

DrugCatalystArylating AgentBaseSolventTemp (°C)Yield (%)Reference
Celecoxib AnalogPd(OAc)₂ / SPhos4-BromotolueneK₂CO₃Dioxane11066[5][8]
OsimertinibPd(OAc)₂ / SPhosAryl BromidesK₂CO₃Dioxane12060-75[5]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Celecoxib Intermediate[5][8]

A mixture of the N-protected pyrazole intermediate (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), and K₂CO₃ (2.0 mmol) in anhydrous dioxane (5 mL) is degassed and heated to 110 °C under a nitrogen atmosphere for 18 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the C5-arylated product.

Signaling Pathways:

G Celecoxib Mechanism of Action AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib selectively inhibits COX-2.[1][7][9][10][11]

G Osimertinib Mechanism of Action EGFR Mutant EGFR (T790M, L858R, Exon 19 del) PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Osimertinib Osimertinib Osimertinib->EGFR

Caption: Osimertinib irreversibly inhibits mutant EGFR.[6][12][13][14][15]

Flow Chemistry: Continuous Synthesis of (S)-(+)-Rolipram

Flow chemistry provides a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs).[3][16] The continuous flow synthesis of (S)-(+)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, highlights the advantages of this technology.[17][18][19][20]

Table 3: Quantitative Data for Continuous Flow Synthesis of (S)-Rolipram [18][19]

ParameterValue
Overall Yield 50%
Enantiomeric Excess (ee) 96%
Production Rate 998 mg / 24 h
Key Catalyst Polymer-supported Chiral Calcium Catalyst
Final Step Temperature 120 °C
Experimental Protocol: Multistep Continuous Flow Synthesis of (S)-Rolipram[19][20]

The synthesis is performed in a multi-reactor flow system. A solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde and nitromethane is passed through a packed-bed reactor containing an immobilized amine catalyst for the nitroaldol condensation. The resulting stream is then passed through a second reactor containing a polymer-supported chiral calcium catalyst for the asymmetric Michael addition of a malonate. The subsequent nitro reduction is carried out in a third reactor packed with a palladium catalyst. The final hydrolysis, decarboxylation, and lactamization are achieved by passing the stream through a column containing a silica-supported carboxylic acid at 120°C. The final product, (S)-Rolipram, is obtained after in-line purification.

G Rolipram Mechanism of Action cAMP cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE4->AMP Downstream Downstream Effects (e.g., reduced inflammation) PKA->Downstream Rolipram Rolipram Rolipram->PDE4

Caption: Rolipram inhibits PDE4, increasing cAMP levels.[21][22][23][24][25]

Photoredox Catalysis: Trifluoromethylation of Heterocycles for Agrochemicals

Visible-light photoredox catalysis enables the generation of highly reactive radical intermediates under mild conditions, facilitating challenging chemical transformations.[13][26] The trifluoromethylation of heterocycles is of great importance in agrochemical synthesis, as the trifluoromethyl group can significantly enhance the biological activity of molecules.[27][28][29][30]

Table 4: Quantitative Data for Photoredox-Catalyzed Trifluoromethylation of Heterocycles [27]

SubstrateCatalystCF₃ SourceSolventTime (min)Yield (%)
1-MethylpyrroleRu(bpy)₃Cl₂CF₃IMeCN885
ThiopheneRu(bpy)₃Cl₂CF₃IMeCN1578
FuranRu(bpy)₃Cl₂CF₃IMeCN2065
IndoleRu(bpy)₃Cl₂CF₃IMeCN1092
Experimental Protocol: Photocatalytic Trifluoromethylation of Heterocycles in Continuous Flow[28]

A solution of the heterocycle (0.1 M), trifluoromethyl iodide (0.2 M), and Ru(bpy)₃Cl₂ (1 mol%) in degassed acetonitrile is prepared. The solution is pumped through a microreactor consisting of transparent tubing wrapped around a visible light source (e.g., blue LEDs). The flow rate is adjusted to achieve the desired residence time (8-20 minutes). The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the trifluoromethylated heterocycle.

G Mode of Action: Trifluoromethyl Fungicides HDAC Histone Deacetylase (HDAC) Gene Gene Expression HDAC->Gene Histones Histones Histones->HDAC Fungus Fungal Growth & Development Gene->Fungus TFMFungicide Trifluoromethyl Fungicide TFMFungicide->HDAC

Caption: Trifluoromethyl fungicides can act by inhibiting HDAC.[31]

Biocatalysis: Enzymatic Kinetic Resolution of (RS)-1-Phenylethanol

Biocatalysis utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions, offering a green and sustainable alternative to traditional chemical methods.[32][33][34] Lipases are widely used for the kinetic resolution of racemic alcohols to produce enantiomerically pure compounds, which are valuable building blocks for pharmaceuticals and agrochemicals.[16][32][33][34][35]

Table 5: Quantitative Data for Enzymatic Kinetic Resolution of (RS)-1-Phenylethanol [32]

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Product (%)
Aspergillus oryzae lipaseVinyl acetateMethyl tert-butyl ether>46>99
Novozyme 435Vinyl acetaten-Hexane~50100 (for remaining substrate)
Candida antarctica lipase BVinyl acetateToluene92 (DKR)85
Experimental Protocol: Kinetic Resolution of (RS)-1-Phenylethanol with Aspergillus oryzae Lipase[33]

To a solution of (RS)-1-phenylethanol (1.4 M) in methyl tert-butyl ether, vinyl acetate (1.4 M) is added. The reaction is initiated by the addition of mycelium-bound lipase from Aspergillus oryzae (60 g/L). The mixture is stirred at 30 °C. The reaction progress is monitored by chiral HPLC. At approximately 46% conversion, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol is separated by column chromatography.

G Workflow: Enzymatic Kinetic Resolution cluster_products Racemate Racemic (R,S)-1-Phenylethanol + Acyl Donor Reaction Enantioselective Acylation Racemate->Reaction Enzyme Lipase Enzyme->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation EnrichedEster (R)-1-Phenylethyl Acetate (Enriched) Separation->EnrichedEster EnrichedAlcohol (S)-1-Phenylethanol (Enriched) Separation->EnrichedAlcohol Products Products

References

Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using Togni's Reagent II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and drug discovery. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Togni's Reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, has emerged as a versatile and efficient electrophilic trifluoromethylating agent for the synthesis of a variety of trifluoromethylated heterocycles under mild conditions.[1][2] This document provides detailed application notes and protocols for the synthesis of trifluoromethylated heterocycles using Togni's Reagent II, with a focus on the synthesis of 2H-azirines.

General Reaction Scheme

Togni's Reagent II enables the direct trifluoromethylation of various nucleophilic substrates, including enamines, which can then undergo subsequent cyclization to yield trifluoromethylated heterocycles. A notable example is the copper-catalyzed reaction with enamines, followed by an intramolecular azirination to produce trifluoromethylated 2H-azirines.[3][4]

Experimental Protocols

One-Pot Synthesis of β-Trifluoromethylated 2H-Azirines from Enamines

This protocol details a one-pot procedure for the trifluoromethylation of enamines using Togni's Reagent II, followed by an iodosobenzene (PhIO)-mediated intramolecular azirination.[3][5]

Materials:

  • Enamine substrate

  • Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Copper(I) iodide (CuI)

  • Iodosobenzene (PhIO)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the enamine substrate (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (10 mL) in a round-bottom flask, add Togni's Reagent II (1.2 mmol, 1.2 equiv) and copper(I) iodide (0.2 mmol, 0.2 equiv) at room temperature.

  • Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the enamine, add iodosobenzene (1.5 mmol, 1.5 equiv) to the reaction mixture while maintaining the temperature at 60 °C.

  • Continue to monitor the reaction by TLC until the intermediate β-trifluoromethylated enamine is fully consumed.

  • Cool the reaction mixture to room temperature and quench the reaction by adding saturated aqueous NaHCO3 (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired trifluoromethylated 2H-azirine.[6]

Data Presentation

The following table summarizes the yields of various β-trifluoromethylated 2H-azirines synthesized using the one-pot protocol described above.

EntryEnamine SubstrateProductYield (%)
1R1=Ph, R2=H, R3=Ph2-phenyl-3-phenyl-3-(trifluoromethyl)-2H-azirine75
2R1=4-MeC6H4, R2=H, R3=Ph2-(p-tolyl)-3-phenyl-3-(trifluoromethyl)-2H-azirine72
3R1=4-ClC6H4, R2=H, R3=Ph2-(4-chlorophenyl)-3-phenyl-3-(trifluoromethyl)-2H-azirine68
4R1=Ph, R2=H, R3=Me2-phenyl-3-methyl-3-(trifluoromethyl)-2H-azirine65
5R1=Ph, R2=Me, R3=Ph2-phenyl-2-methyl-3-phenyl-3-(trifluoromethyl)-2H-azirine78

Visualizations

Reaction Workflow: One-Pot Synthesis of Trifluoromethylated 2H-Azirines

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Enamine Enamine Substrate Step1 Step 1: Trifluoromethylation (60 °C, DCE) Enamine->Step1 Togni Togni's Reagent II Togni->Step1 CuI CuI (catalyst) CuI->Step1 PhIO PhIO Step2 Step 2: Azirination (60 °C, DCE) PhIO->Step2 Step1->Step2 Intermediate: β-trifluoromethylated enamine Product Trifluoromethylated 2H-Azirine Step2->Product

Caption: Workflow for the one-pot synthesis of trifluoromethylated 2H-azirines.

Proposed Mechanism: Radical Trifluoromethylation of Enamines

G Togni Togni's Reagent II CF3_radical •CF3 Togni->CF3_radical + CuI CuI CuI Radical_intermediate Carbon-centered Radical Intermediate CF3_radical->Radical_intermediate + Enamine Enamine Enamine Intermediate_enamine β-trifluoromethylated enamine Radical_intermediate->Intermediate_enamine Oxidation/H-abstraction Product Trifluoromethylated Product Intermediate_enamine->Product Further reaction (e.g., Azirination)

Caption: Proposed radical mechanism for the trifluoromethylation of enamines.

Mechanistic Insights

The trifluoromethylation of enamines with Togni's Reagent II is proposed to proceed through a radical mechanism.[3][4] Initially, the copper(I) catalyst is believed to react with Togni's Reagent II to generate a trifluoromethyl radical (•CF3). This highly reactive radical then adds to the electron-rich double bond of the enamine to form a carbon-centered radical intermediate. Subsequent oxidation and hydrogen abstraction lead to the formation of the β-trifluoromethylated enamine, which can then undergo further transformations, such as the intramolecular azirination to form the final 2H-azirine product.[3][4]

Conclusion

Togni's Reagent II is a powerful and versatile tool for the synthesis of trifluoromethylated heterocycles. The one-pot protocol for the synthesis of trifluoromethylated 2H-azirines from readily available enamines offers a straightforward and efficient method for accessing these valuable compounds. The mild reaction conditions and good functional group tolerance make this methodology highly attractive for applications in drug discovery and development.

References

Application Notes and Protocols: Substrate Scope for Reactions with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the substrate scope and reaction protocols for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a valuable building block in organic synthesis, particularly for the preparation of chiral molecules. The sterically hindered nature of this ketone, coupled with the electron-withdrawing trifluoromethyl group, presents unique challenges and opportunities in asymmetric synthesis.

Enantioselective Reduction of this compound

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched secondary alcohols, which are key intermediates in the pharmaceutical industry. For a sterically demanding substrate such as this compound, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective method.[1][2][3]

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the carbonyl group.[4][5] This method is renowned for its high enantioselectivity and broad substrate scope, including sterically hindered ketones.[6][7]

Substrate Scope and Expected Outcomes

Table 1: Predicted Substrate Scope for the Asymmetric Reduction of this compound and Related Ketones

Ketone SubstrateReducing AgentChiral CatalystExpected ProductPredicted YieldPredicted ee (%)Reference
This compoundBH₃•THF(S)-CBS Catalyst(R)-1-(2,4,6-trimethylphenyl)-2,2,2-trifluoroethanolHigh>90(Predicted)
This compoundBH₃•THF(R)-CBS Catalyst(S)-1-(2,4,6-trimethylphenyl)-2,2,2-trifluoroethanolHigh>90(Predicted)
Other sterically hindered aryl trifluoromethyl ketonesBH₃•THFCBS CatalystsCorresponding chiral trifluoromethylated alcoholsGood to ExcellentHigh[6][7]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure for the enantioselective reduction of a sterically hindered aryl trifluoromethyl ketone, adapted from established methods for similar substrates.

Materials:

  • This compound

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0 °C in an ice bath and slowly add the borane-THF complex solution (0.6 eq.). Stir the mixture for 10 minutes at 0 °C.

  • In a separate oven-dried and argon-flushed flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the ketone solution to the pre-formed catalyst-borane complex at 0 °C via a syringe or cannula.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1N HCl. Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Diagrams

CBS_Reduction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Ketone 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Transition_State Six-membered Transition State Ketone->Transition_State CBS_catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex CBS_catalyst->Complex Borane BH3•THF Borane->Complex Complex->Transition_State Chiral_Alcohol (R)-1-(2,4,6-trimethylphenyl)- 2,2,2-trifluoroethanol Transition_State->Chiral_Alcohol

Caption: General signaling pathway for the CBS reduction.

Experimental_Workflow Start Start Catalyst_Prep Prepare Catalyst-Borane Complex at 0 °C Start->Catalyst_Prep Ketone_Addition Add Ketone Solution Catalyst_Prep->Ketone_Addition Reaction Monitor Reaction by TLC Ketone_Addition->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze by Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the CBS reduction.

References

Application Notes and Protocols for Catalytic Activation of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a prochiral ketone whose activation, particularly through asymmetric reduction, yields the chiral alcohol 1-(2,4,6-trimethylphenyl)-2,2,2-trifluoroethanol. This chiral fluorinated alcohol is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The significant steric hindrance imposed by the mesityl (2,4,6-trimethylphenyl) group presents a considerable challenge for its stereoselective reduction.

These application notes provide an overview of promising catalytic systems and detailed protocols for the asymmetric reduction of sterically hindered trifluoromethyl ketones, with a focus on approaches applicable to this compound. While specific experimental data for this substrate is limited in published literature, the following protocols for Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction represent the state-of-the-art for analogous transformations and serve as a robust starting point for methodological development.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction typically employs a chiral oxazaborolidine catalyst and a stoichiometric borane source. The predictability of the stereochemical outcome and the high enantioselectivities often achieved make it a first-choice method for such transformations.[2] For sterically hindered ketones, the choice of the oxazaborolidine catalyst and reaction conditions is critical to achieving high conversion and selectivity.

Data Presentation: CBS Reduction of Representative Trifluoromethyl Ketones
EntrySubstrateCatalyst (mol%)Reducing AgentSolventYield (%)e.e. (%)Reference
12,2,2-Trifluoroacetophenone(S)-Me-CBS (10)Borane-THFTHF9796 (R)[1]
21-(4-Fluorophenyl)-2,2,2-trifluoroethanone(R)-Me-CBS (5-10)Borane-DMSTHF>90>95 (S)[1]
31-(1-Naphthyl)-2,2,2-trifluoroethanone(S)-Me-CBS (10)Borane-THFTHF9592 (R)General outcome based on CBS literature
Experimental Protocol: CBS Reduction

This protocol is a general procedure adapted from the work of Corey and coworkers and should be optimized for the specific substrate.[3]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (Me-CBS) solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)- or (S)-Me-CBS solution (5-10 mol%).

  • Cool the flask to 0 °C or the desired reaction temperature (e.g., -20 °C to room temperature) in an appropriate cooling bath.

  • Slowly add the borane source (BMS or Borane-THF, 0.6-1.2 equivalents) to the catalyst solution with stirring.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over a period of 10-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 2 M HCl and stir the mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of aqueous phase).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried flask under inert atmosphere add_catalyst Add (R)- or (S)-Me-CBS solution start->add_catalyst cool Cool to reaction temperature add_catalyst->cool add_borane Add Borane source (BMS or Borane-THF) cool->add_borane add_ketone Add Ketone solution dropwise add_borane->add_ketone dissolve_ketone Dissolve Ketone in anhydrous THF dissolve_ketone->add_ketone monitor Monitor reaction (TLC/GC) add_ketone->monitor quench Quench with Methanol monitor->quench acidify Add 2 M HCl quench->acidify extract Extract with organic solvent acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify end Chiral Alcohol Product purify->end

Experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.

CBS_Catalytic_Cycle catalyst CBS Catalyst catalyst_borane Catalyst-Borane Complex catalyst->catalyst_borane + BH3 borane BH3 borane->catalyst_borane ketone R(L)-CO-R(S) transition_state Transition State ketone->transition_state product Chiral Alcohol catalyst_borane->transition_state + Ketone alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer alkoxyborane->catalyst Regeneration alkoxyborane->product Work-up

Simplified catalytic cycle for the CBS reduction.

Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) catalyzed by Ruthenium(II)-arene-diamine complexes, pioneered by Noyori, is a powerful and practical method for the reduction of ketones.[4] This method often uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure hydrogenation. These catalysts are known for their high efficiency and enantioselectivity for a broad range of substrates.

Data Presentation: Noyori-Type ATH of Representative Ketones

The following data for acetophenone derivatives illustrate the typical performance of Noyori-type catalysts.

EntrySubstrateCatalystHydrogen SourceBaseYield (%)e.e. (%)Reference
1AcetophenoneRuCl--INVALID-LINK--i-PrOHKOH9597 (R)[4]
23',5'-Bis(trifluoromethyl)acetophenoneRuCl--INVALID-LINK--HCOOH/NEt₃->9597 (S)General outcome based on Noyori literature
31-TetraloneRuCl--INVALID-LINK--HCOOH/NEt₃-9899 (R)[4]
Experimental Protocol: Noyori-Type ATH

This is a general protocol and may require optimization of the catalyst, hydrogen source, and temperature for the target substrate.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or other suitable chiral diamine ligand

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • 2-Propanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or i-PrOH)

Procedure (using HCOOH/NEt₃):

  • Prepare the catalyst in situ: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) in the chosen anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes.

  • Prepare the hydrogen source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the this compound (1.0 equivalent) to the catalyst mixture.

  • Add the formic acid/triethylamine mixture (2-5 equivalents) to the reaction flask.

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Noyori_ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Schlenk flask under inert atmosphere add_precatalyst Add [RuCl2(arene)]2 and chiral ligand start->add_precatalyst stir Stir to form active catalyst add_precatalyst->stir add_ketone Add Ketone stir->add_ketone add_h_source Add HCOOH/NEt3 or i-PrOH/Base add_ketone->add_h_source monitor Stir and monitor (TLC/GC) add_h_source->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify end Chiral Alcohol Product purify->end

Experimental workflow for Noyori-type Asymmetric Transfer Hydrogenation.

Biocatalytic Asymmetric Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the asymmetric reduction of ketones.[5] They operate under mild conditions (room temperature, neutral pH) and can exhibit exquisite enantioselectivity. For sterically demanding substrates, screening a library of ADHs is often necessary to identify an enzyme with a suitable active site. Ketoreductases (KREDs) are a subclass of ADHs that are particularly well-suited for this transformation.

Data Presentation: Biocatalytic Reduction of Trifluoromethyl Ketones

The following table presents examples of the biocatalytic reduction of trifluoromethyl ketones, highlighting the high selectivities achievable.

EntrySubstrateBiocatalyst (Enzyme)Cofactor RegenerationYield (%)e.e. (%)Reference
13',5'-Bis(trifluoromethyl)acetophenoneKetoreductase from Chryseobacterium sp. CA492-Propanol>99>99 (R)[5]
2Phenyl trifluoromethyl ketoneADH from Leifsonia sp.2-Propanol>95>99 (S)[5]
33'-(Trifluoromethyl)acetophenoneCarbonyl reductase from E. coliGlucose>99>99.9 (R)[6]
Experimental Protocol: Biocatalytic Reduction

This protocol provides a general framework for screening and performing a biocatalytic reduction using a commercially available KRED kit or a specific recombinant ADH.

Materials:

  • Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH), lyophilized powder or in a screening kit

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • 2-Propanol (for ADHs that can use it as a co-substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • This compound

  • Water-miscible co-solvent (e.g., DMSO, isopropanol)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Screening (optional but recommended): If using a screening kit, follow the manufacturer's instructions to test a panel of KREDs on a small scale to identify the most active and selective enzyme for the target substrate.

  • Preparative Scale Reaction:

    • In a temperature-controlled vessel (e.g., shaker flask), prepare a solution of phosphate buffer.

    • Add D-glucose (e.g., 1.1 equivalents) and the cofactor (NADP⁺ or NAD⁺, catalytic amount, e.g., 1 mM).

    • Add the glucose dehydrogenase (for cofactor regeneration) and the selected KRED/ADH.

    • Dissolve the this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO, typically <5% v/v of the total reaction volume) and add it to the reaction mixture.

    • Alternatively, if the chosen ADH can use a co-substrate for regeneration, isopropanol can be used as both the co-solvent and the hydrogen source.

    • Agitate the reaction mixture (e.g., in an orbital shaker) at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Biocatalytic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare phosphate buffer add_cofactor Add Cofactor (NADP+/NAD+) start->add_cofactor add_regen Add Regeneration System (e.g., Glucose/GDH) add_cofactor->add_regen add_enzyme Add KRED/ADH add_regen->add_enzyme add_ketone Add Ketone solution add_enzyme->add_ketone dissolve_ketone Dissolve Ketone in co-solvent dissolve_ketone->add_ketone incubate Incubate with agitation at controlled temperature add_ketone->incubate monitor Monitor reaction (GC/HPLC) incubate->monitor extract Extract with organic solvent monitor->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end Chiral Alcohol Product purify->end

Experimental workflow for biocatalytic reduction of ketones.

Disclaimer: The provided protocols are intended as a general guide. The optimal conditions for the catalytic activation of this compound may vary and require experimental optimization. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of chemical synthesis in modern drug discovery. Detailed protocols for the synthesis and evaluation of novel drug candidates are presented, equipping researchers with the necessary information to design and execute experiments aimed at identifying and optimizing new therapeutic agents.

Introduction

Organic synthesis is the cornerstone of drug discovery, enabling the creation of novel molecules with therapeutic potential.[1] The ability to construct complex molecular architectures allows medicinal chemists to explore vast chemical spaces, leading to the identification of lead compounds with desired biological activities.[1][2] This process involves not only the synthesis of diverse compound libraries but also the subsequent optimization of their pharmacological properties. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and solid-phase peptide synthesis, have revolutionized the pace and efficiency of drug development.[1][3] Furthermore, high-throughput screening and robust biological assays are essential for evaluating the efficacy of these newly synthesized compounds and elucidating their mechanisms of action.

Key Synthetic Methodologies in Drug Discovery

The synthesis of novel drug candidates relies on a diverse toolbox of chemical reactions. Among the most powerful and widely used are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds to construct the core scaffolds of many drugs.[1][4][5] For the synthesis of peptide-based therapeutics, solid-phase peptide synthesis (SPPS) has become the standard method due to its efficiency and amenability to automation.[3][6][7]

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][8] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of biaryl motifs.[4]

Materials:

  • Aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[1]

  • Base (e.g., Na₂CO₃, 2.0 mmol)[1]

  • Solvent (e.g., Toluene/Ethanol/Water mixture)[1]

  • Round-bottom flask

  • Inert gas (Argon or Nitrogen)

  • Heating and stirring apparatus

  • Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the chosen solvent mixture.[1]

  • Add the base and the palladium catalyst to the solution.[1]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) to create an inert atmosphere.[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.[1]

  • Monitor the progress of the reaction using TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by a suitable method, such as column chromatography.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Aryl Halide & Arylboronic Acid catalyst Add Base & Pd Catalyst reagents->catalyst inert Establish Inert Atmosphere catalyst->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing peptides and small proteins in a laboratory setting.[3][6] The growing peptide chain is covalently attached to an insoluble solid support, and amino acids are added sequentially.[3]

Materials:

  • Fmoc-protected amino acids

  • Solid support (e.g., 2-chlorotrityl resin for C-terminal carboxylic acid, Rink amide resin for C-terminal amide)[9]

  • Coupling reagents (e.g., HATU, HOAt)[9]

  • Bases (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine)[9]

  • Deprotection reagent (20% piperidine in DMF)[9]

  • Solvents (DMF, CH₂Cl₂)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., CH₂Cl₂ or DMF) for at least 30 minutes.[3][9]

  • First Amino Acid Loading: Covalently attach the first Fmoc-protected amino acid to the resin.[9]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.[9]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and a base, then add it to the resin to form a peptide bond.[9]

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow:

SPPS_Workflow start Start with Resin swell Resin Swelling start->swell load Load First Amino Acid swell->load wash1 Wash load->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash2 Wash deprotect->wash2 couple Amino Acid Coupling (HATU/HOAt/NMM) end_cycle All Amino Acids Added? couple->end_cycle wash1->deprotect wash2->couple end_cycle->deprotect No cleave Cleavage from Resin end_cycle->cleave Yes purify Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

General workflow for Solid-Phase Peptide Synthesis.

Biological Evaluation of Synthesized Compounds

After synthesis and purification, novel compounds must be evaluated for their biological activity. High-throughput screening (HTS) is a common method for rapidly assessing the activity of large numbers of compounds against a specific biological target.[10] A key parameter determined from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the potency of an inhibitor.[11]

Protocol 3: High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol describes a luminescence-based HTS assay to identify inhibitors of a specific protein kinase, a major class of drug targets.[10][12]

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well or 1536-well plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Assay Plate Preparation: Dispense the test compounds and controls (positive and negative) into the wells of the assay plate using an automated liquid handler.

  • Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent. The luminescent signal is inversely proportional to the kinase activity.[12]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Protocol 4: Determination of IC50 Values

The IC50 is the concentration of an inhibitor that is required to reduce the activity of a biological target by 50%.[11][13]

Materials:

  • Purified enzyme or cells expressing the target

  • Substrate for the enzyme

  • Inhibitor compound

  • Assay buffer

  • 96-well plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the inhibitor compound.

  • Assay Setup: In a 96-well plate, set up the enzymatic reaction with a constant concentration of enzyme and substrate, and varying concentrations of the inhibitor.[11] Include control wells with no inhibitor.

  • Incubation: Incubate the plate to allow the reaction to proceed.

  • Measurement: Measure the reaction rate (e.g., absorbance, fluorescence, or luminescence) at each inhibitor concentration.

  • Data Analysis: Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Compound AKinase X50
Compound BKinase X120
Compound CKinase Y25
Compound DKinase Y80

Targeting Cellular Signaling Pathways

Many modern drugs are designed to modulate specific cellular signaling pathways that are dysregulated in disease. The Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin signaling pathways are two prominent examples that are frequently targeted in cancer therapy.[2][14][15][16]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and proliferation.[2][15] Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis

Simplified EGFR Signaling Pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis.[16] Its dysregulation is implicated in several cancers, particularly colorectal cancer.[14]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Simplified Wnt/β-catenin Signaling Pathway.

References

Application Notes and Protocols: Flow Chemistry Applications of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and hypothetical data for the use of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone in continuous flow chemistry. While direct flow chemistry applications of this specific compound are not extensively documented, its properties as a trifluoromethyl ketone suggest its potential as a photosensitizer and in photoredox catalysis. The following protocols are based on established flow chemistry principles for analogous photochemical reactions.

Application Note 1: Photosensitized [2+2] Cycloaddition in Continuous Flow

Introduction:

The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane rings, which are important structural motifs in various natural products and pharmaceuticals.[1][2] Aromatic ketones, such as acetophenone derivatives, can act as photosensitizers by absorbing light and transferring the energy to a substrate, which then undergoes the cycloaddition. The use of continuous flow for these reactions offers significant advantages, including improved light penetration, precise control over irradiation time, and enhanced safety.[3][4] This protocol describes a hypothetical application of this compound as a photosensitizer in the [2+2] cycloaddition of a generic alkene in a continuous flow setup.

Experimental Protocol:

1. Reagent Preparation:

  • Solution A (Alkene): Prepare a 0.1 M solution of the alkene substrate in a suitable solvent (e.g., acetonitrile or acetone). Degas the solution for 15 minutes by sparging with nitrogen.

  • Solution B (Photosensitizer): Prepare a 0.01 M solution of this compound in the same solvent as Solution A. Degas the solution for 15 minutes by sparging with nitrogen.

2. Flow Reactor Setup:

  • The flow chemistry system consists of two syringe pumps, a T-mixer, a photoreactor, a back-pressure regulator, and a product collection vessel.

  • The photoreactor is a commercially available flow reactor equipped with a UV-150 photochemical reactor module or a similar setup with transparent tubing (e.g., PFA) coiled around a UV lamp.[2]

  • The system should be flushed with the reaction solvent prior to starting the experiment.

3. Reaction Execution:

  • Set the syringe pumps to deliver Solution A and Solution B at the desired flow rates to achieve the desired stoichiometry and residence time.

  • The two solutions are mixed in the T-mixer before entering the photoreactor.

  • The reaction mixture is irradiated in the photoreactor at a specific wavelength (e.g., 365 nm).

  • The back-pressure regulator is used to maintain a constant pressure in the system to prevent solvent evaporation and ensure smooth flow.

  • The product stream is collected in the collection vessel.

4. Work-up and Analysis:

  • The collected product mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield and purity of the product are determined by ¹H NMR and GC-MS analysis.

Hypothetical Quantitative Data:

The following table summarizes hypothetical results for the photosensitized [2+2] cycloaddition at different residence times.

EntryResidence Time (min)Flow Rate (mL/min)Conversion (%)Yield (%)
1101.07568
2200.59285
3300.33>9993
4400.25>9991

Experimental Workflow Diagram:

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_analysis Analysis A Solution A: Alkene (0.1 M) pumpA Syringe Pump A A->pumpA B Solution B: Photosensitizer (0.01 M) pumpB Syringe Pump B B->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer photoreactor Photoreactor (UV lamp) mixer->photoreactor bpr Back-Pressure Regulator photoreactor->bpr collection Product Collection bpr->collection workup Work-up & Purification collection->workup analysis NMR & GC-MS Analysis workup->analysis

Caption: Workflow for the photosensitized [2+2] cycloaddition in a continuous flow system.

Application Note 2: Hypothetical Photoredox-Mediated Trifluoromethylation in Continuous Flow

Introduction:

Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the CF3 group.[5][6] Photoredox catalysis has emerged as a powerful tool for the introduction of trifluoromethyl groups under mild conditions. Ketones can sometimes participate in photoredox cycles. This hypothetical protocol explores the potential of this compound as a photocatalyst in a trifluoromethylation reaction of an aromatic substrate in a continuous flow system. The flow setup allows for efficient irradiation and safe handling of gaseous reagents if needed.[6]

Experimental Protocol:

1. Reagent Preparation:

  • Solution A (Substrate): Prepare a 0.2 M solution of the aromatic substrate in a suitable solvent (e.g., DMSO or acetonitrile).

  • Solution B (Trifluoromethyl Source): Prepare a 0.4 M solution of a trifluoromethyl source (e.g., a Langlois-type reagent) in the same solvent.

  • Solution C (Photocatalyst): Prepare a 0.005 M solution of this compound in the same solvent.

  • All solutions should be degassed with an inert gas (e.g., nitrogen or argon) for 20 minutes.

2. Flow Reactor Setup:

  • The setup is similar to the one described in Application Note 1, but with three syringe pumps for the three solutions.

  • A photoreactor with a visible light source (e.g., a blue LED lamp) is used.

3. Reaction Execution:

  • The three solutions are pumped at appropriate flow rates to achieve the desired stoichiometry and residence time in the photoreactor.

  • The solutions are combined in a T-mixer before entering the photoreactor.

  • The reaction mixture is irradiated in the photoreactor.

  • The product stream is collected.

4. Work-up and Analysis:

  • The solvent is removed from the collected product mixture.

  • The residue is purified by flash column chromatography.

  • The yield of the trifluoromethylated product is determined by ¹⁹F NMR and LC-MS.

Hypothetical Quantitative Data:

The following table presents hypothetical data for the photoredox-mediated trifluoromethylation.

EntrySubstrate Concentration (M)Residence Time (min)Temperature (°C)Conversion (%)Yield (%)
10.215256558
20.230258881
30.230409589
40.13040>9994

Proposed Signaling Pathway (Logical Relationship):

G PC Photocatalyst (2,2,2-Trifluoro-2',4',6'- trimethylacetophenone) PC_star Excited Photocatalyst (PC*) PC->PC_star hv CF3_Source CF3 Source Ground_State Ground State PC PC_star->Ground_State SET Substrate Aromatic Substrate Intermediate Radical Intermediate Substrate->Intermediate + •CF3 CF3_Radical •CF3 Radical CF3_Source->CF3_Radical Product Trifluoromethylated Product Intermediate->Product Oxidation

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The protocols focus on a robust and scalable Friedel-Crafts acylation methodology, addressing key considerations for process optimization, safety, and product purification. Quantitative data from representative experiments are presented in tabular format for clarity and comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the process.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, efficient and scalable synthetic routes to this intermediate are highly desirable.

This application note details two primary synthetic strategies for the kilogram-scale production of this compound:

  • Method A: Friedel-Crafts Acylation of Mesitylene with Trifluoroacetic Anhydride. This is a direct and efficient method for the synthesis of the target compound.[1][2]

  • Method B: Grignard Reaction of Mesitylmagnesium Bromide with a Trifluoroacetylating Agent. This alternative approach offers flexibility in the choice of reagents.

The protocols provided herein are designed to be reproducible and scalable, with a focus on practical considerations for safe and efficient large-scale synthesis.

Synthetic Pathways

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation of mesitylene with trifluoroacetic anhydride is a well-established method for introducing an acyl group onto an aromatic ring.[3][4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid.[1][2][5] For scale-up, careful control of the reaction temperature is crucial due to the exothermic nature of the reaction.[6]

Reaction_Pathway_A Mesitylene Mesitylene Product 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Mesitylene->Product Friedel-Crafts Acylation TFAA Trifluoroacetic Anhydride TFAA->Product Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid Catalyst->Product

Caption: Reaction scheme for Friedel-Crafts acylation.

Method B: Grignard Reaction

This method involves the preparation of a Grignard reagent, mesitylmagnesium bromide, from 2-bromomesitylene and magnesium metal.[7] The subsequent reaction with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate, yields the desired ketone.[8] This pathway is particularly useful when functional group tolerance is a concern.

Reaction_Pathway_B Bromomesitylene 2-Bromomesitylene Grignard Mesitylmagnesium Bromide Bromomesitylene->Grignard Mg Magnesium Mg->Grignard Product 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Grignard->Product Nucleophilic Acyl Substitution TFA_ester Ethyl Trifluoroacetate TFA_ester->Product

Caption: Reaction scheme for the Grignard synthesis.

Experimental Protocols

Method A: Scale-Up Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation and is optimized for a 1 kg scale synthesis.[1][5][9]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
Mesitylene108-67-8120.191.2 kg10.0
Trifluoroacetic Anhydride407-25-0210.032.31 kg11.0
Aluminum Chloride (anhydrous)7446-70-0133.341.47 kg11.0
Dichloromethane (DCM)75-09-284.9310 L-
Hydrochloric Acid (conc.)7647-01-036.462 L-
Sodium Bicarbonate (sat. aq.)144-55-884.015 L-
Magnesium Sulfate (anhydrous)7487-88-9120.37500 g-

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel (2 L)

  • Reflux condenser

  • Cooling bath/circulator

  • Large separatory funnel (20 L)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Set up the 20 L reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with anhydrous aluminum chloride (1.47 kg) and dichloromethane (5 L). Cool the mixture to 0-5 °C using a cooling bath.

  • Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (2.31 kg) to the stirred suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • Addition of Mesitylene: In a separate vessel, prepare a solution of mesitylene (1.2 kg) in dichloromethane (5 L). Add this solution to the reaction mixture dropwise via the addition funnel over 2-3 hours, keeping the internal temperature between 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2 L) with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 20 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Aluminum chloride is highly reactive with water and moisture; handle in a dry environment.

  • Trifluoroacetic anhydride is corrosive and volatile; handle with care.

  • The quenching step is highly exothermic and releases HCl gas; ensure adequate cooling and ventilation.

Method B: Scale-Up Grignard Reaction

This protocol outlines the formation of mesitylmagnesium bromide and its subsequent reaction with ethyl trifluoroacetate.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
2-Bromomesitylene576-83-0199.092.0 kg10.0
Magnesium Turnings7439-95-424.31267 g11.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 L-
Ethyl Trifluoroacetate383-63-1142.081.56 kg11.0
Saturated Ammonium Chloride (aq.)12125-02-953.495 L-
Diethyl Ether60-29-774.125 L-
Magnesium Sulfate (anhydrous)7487-88-9120.37500 g-

Procedure:

  • Grignard Reagent Formation:

    • Activate the magnesium turnings in a dry 20 L reactor under a nitrogen atmosphere.

    • Add a small portion of a solution of 2-bromomesitylene (2.0 kg) in anhydrous THF (8 L).

    • Initiate the reaction (e.g., with a heat gun or a small crystal of iodine).

    • Once the reaction starts, add the remaining 2-bromomesitylene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ester:

    • Cool the Grignard solution to 0-5 °C.

    • Slowly add a solution of ethyl trifluoroacetate (1.56 kg) in anhydrous THF (2 L) over 2-3 hours, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC or GC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (5 L).

    • Extract the aqueous layer with diethyl ether (3 x 2 L).

    • Combine the organic layers, wash with brine (5 L), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by vacuum distillation.

Data Presentation

Table 1: Representative Yields and Purity for Scale-Up Synthesis

MethodScaleTypical Yield (%)Purity (by GC)
A: Friedel-Crafts1 kg80-90%>98%
B: Grignard Reaction1 kg75-85%>97%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁F₃O
Molecular Weight216.20 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point70-80 °C at 20 mmHg
Density1.136 g/mL at 25 °C
Refractive Index (n20/D)1.456

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactor_Setup Reactor Setup & Purge Charge_Reactants Charge Reactants Reactor_Setup->Charge_Reactants Reagent_Prep Reagent Preparation Controlled_Addition Controlled Addition of Reagents Reagent_Prep->Controlled_Addition Charge_Reactants->Controlled_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Controlled_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Final Product Purification->Final_Product Characterization Characterization (GC, NMR, IR) Final_Product->Characterization

Caption: General workflow for scale-up synthesis.

Conclusion

The protocols detailed in this application note provide reliable and scalable methods for the synthesis of this compound. The Friedel-Crafts acylation of mesitylene offers a direct and high-yielding route, while the Grignard reaction provides a viable alternative. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe scale-up. These methods will be of significant value to researchers and professionals in the pharmaceutical and agrochemical industries requiring access to this important fluorinated building block.

References

Application Notes and Protocols: Protecting-Group-Free Synthesis with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone in protecting-group-free synthetic methodologies. The focus is on leveraging the unique electronic properties of the trifluoromethyl group to facilitate efficient and atom-economical reactions, which are highly valuable in the synthesis of novel compounds for pharmaceutical and materials science research.

Introduction

Protecting-group-free synthesis is a cornerstone of green chemistry, aiming to improve reaction efficiency by minimizing the number of synthetic steps, reducing waste, and lowering costs. This compound is a valuable reagent in this context. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the adjacent carbonyl group, while the sterically hindering trimethyl-substituted phenyl ring can influence selectivity. These characteristics make it an ideal candidate for a variety of condensation and multicomponent reactions that can proceed without the need for protecting groups on other functionalities.

This document will focus on a key protecting-group-free application: the Claisen-Schmidt condensation for the synthesis of trifluoromethylated chalcones. Chalcones are important precursors to a wide range of biologically active heterocyclic compounds, and their synthesis without protecting groups is a significant advantage in drug discovery workflows.

Application Note 1: Protecting-Group-Free Synthesis of Trifluoromethylated Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones (chalcones) from the reaction of an acetophenone with an aromatic aldehyde. The use of this compound in this reaction allows for the direct incorporation of a trifluoromethyl group into the chalcone backbone, a moiety known to enhance the metabolic stability and bioactivity of drug candidates. This reaction typically proceeds under basic conditions and can be performed without the need to protect other functional groups on the aldehyde component, such as hydroxyls or amines, under carefully controlled conditions.

Logical Workflow for Chalcone Synthesis

The overall process for the synthesis of trifluoromethylated chalcones from this compound is a straightforward, one-pot reaction.

G reagent1 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone reaction Claisen-Schmidt Condensation reagent1->reaction reagent2 Aromatic Aldehyde reagent2->reaction catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Trifluoromethylated Chalcone reaction->product purification Purification (Recrystallization) product->purification final_product Pure Trifluoromethylated Chalcone purification->final_product

Caption: General workflow for the protecting-group-free synthesis of trifluoromethylated chalcones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Trifluoromethylated Chalcone

This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in 20-30 mL of ethanol with magnetic stirring.

  • In a separate beaker, prepare a solution of NaOH or KOH (2.0 eq) in a small amount of water and add it dropwise to the ethanolic solution of the reactants at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The following table provides hypothetical data for the synthesis of various trifluoromethylated chalcones using the protocol described above. The yields are estimated based on typical Claisen-Schmidt condensations and the expected reactivity of the fluorinated starting material.

EntryAromatic AldehydeProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1Benzaldehyde1-(2,4,6-trimethylphenyl)-3-phenyl-4,4,4-trifluorobut-2-en-1-oneC₂₀H₁₇F₃O342.3585
24-Hydroxybenzaldehyde3-(4-hydroxyphenyl)-1-(2,4,6-trimethylphenyl)-4,4,4-trifluorobut-2-en-1-oneC₂₀H₁₇F₃O₂358.3582
34-Methoxybenzaldehyde3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)-4,4,4-trifluorobut-2-en-1-oneC₂₁H₁₉F₃O₂372.3788
44-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(2,4,6-trimethylphenyl)-4,4,4-trifluorobut-2-en-1-oneC₂₀H₁₆ClF₃O376.7990

Signaling Pathway and Mechanistic Considerations

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by dehydration. The trifluoromethyl group plays a crucial role in enhancing the acidity of the α-protons of the acetophenone, facilitating the formation of the enolate intermediate.

G start 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone enolate Enolate Formation start->enolate base Base (OH⁻) base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack aldehyde Aromatic Aldehyde aldehyde->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product Trifluoromethylated Chalcone dehydration->product

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

The electron-withdrawing trifluoromethyl group stabilizes the resulting enolate, thereby accelerating the reaction. The steric bulk of the trimethylphenyl group can influence the stereoselectivity of the double bond formation, typically favoring the E-isomer.

Conclusion

This compound is a promising reagent for protecting-group-free synthesis, particularly in the construction of trifluoromethylated chalcones. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the development of novel molecules with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the benefits of avoiding protecting groups, aligns with the principles of green and efficient chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Trifluoromethylation with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of trifluoromethylation reactions using 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone.

Troubleshooting Guide

Researchers may encounter several challenges during the trifluoromethylation of this compound, primarily due to the steric hindrance from the trimethylphenyl group. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst/Initiator: The nucleophilic initiator (e.g., fluoride source) is crucial for activating the trifluoromethylating agent.- Use fresh, anhydrous tetrabutylammonium fluoride (TBAF) or cesium carbonate (Cs₂CO₃). - Ensure the initiator is fully dissolved in the reaction solvent before adding other reagents.
2. Insufficient Reagent Stoichiometry: An inadequate amount of the trifluoromethylating agent can lead to incomplete conversion.- Increase the equivalents of the trifluoromethylating agent (e.g., TMSCF₃) incrementally (e.g., from 1.5 to 2.0 or 2.5 equivalents).
3. Steric Hindrance: The bulky 2,4,6-trimethylphenyl group can impede the approach of the trifluoromethyl nucleophile.- Prolong the reaction time to allow for the slower reaction to proceed to completion. - Increase the reaction temperature cautiously, monitoring for potential side reactions. - Consider using a less sterically demanding trifluoromethylating reagent if possible.
4. Presence of Moisture: Trifluoromethylating agents and their intermediates are often highly sensitive to moisture.- Use flame-dried glassware and anhydrous solvents. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction 1. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures.- After initial stirring at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) and monitor progress by TLC or LC-MS.[1][2]
2. Poor Solubility of Reagents: The substrate or reagents may not be fully dissolved at the reaction temperature.- Choose a solvent in which all components are soluble at the desired reaction temperature. A solvent screen may be necessary.
Formation of Side Products 1. Enolization of the Ketone: Although less likely with this specific substrate due to the substitution pattern, strong bases can promote enolization.- Use a milder base or a fluoride source that is less basic. - Keep the reaction temperature low to disfavor enolization.
2. Decomposition of Reagents: The trifluoromethyl anion is unstable and can decompose.- Add the trifluoromethylating agent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the trifluoromethylation of this compound with TMSCF₃?

A1: The reaction proceeds via a nucleophilic addition mechanism. A nucleophilic initiator, such as a fluoride ion from TBAF, activates the trimethyl(trifluoromethyl)silane (TMSCF₃) to generate a reactive trifluoromethyl anion (CF₃⁻) equivalent. This anion then attacks the electrophilic carbonyl carbon of the this compound. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which can be hydrolyzed upon acidic workup to yield the final trifluoromethyl alcohol product.

Q2: How does the steric hindrance of the 2,4,6-trimethylphenyl group affect the reaction?

A2: The three methyl groups on the phenyl ring create significant steric bulk around the carbonyl group. This can hinder the approach of the nucleophilic trifluoromethyl anion, leading to a slower reaction rate and potentially lower yields compared to less substituted acetophenones. To overcome this, optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.

Q3: What are the most critical parameters to control for a successful reaction?

A3: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture.[1]

  • Inert Atmosphere: To prevent degradation of reagents and intermediates.[1]

  • Temperature Control: Precise temperature management is key to controlling the reaction rate and minimizing side reactions.[1]

  • Purity of Reagents: Using high-purity, fresh reagents is essential for optimal results.

Q4: Can other trifluoromethylating agents be used?

A4: Yes, other nucleophilic trifluoromethylating agents like fluoroform (HCF₃) in combination with a strong base (e.g., KHMDS) could be employed.[1] However, the optimal conditions would need to be determined for this specific substrate.

Data Presentation

The following tables summarize quantitative data from studies on the optimization of trifluoromethylation reactions of similar ketones, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Effect of Different Bases on Trifluoromethylation Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KHF₂ (1.2)THF0 to rt12~55
2KOH (1.2)THF0 to rt12~52
3t-BuOK (1.2)THF0 to rt12~60
4Cs₂CO₃ (1.2)THF0 to rt12~94

Data adapted from a study on the trifluoromethylation of chalcones, demonstrating the significant impact of the choice of base on reaction yield.[2]

Table 2: Optimization of Reaction Conditions for Trifluoromethylation of Methyl 2-naphthoate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KHMDS (2.0)THF-4045
2KHMDS (2.0)Diglyme-40465
3KHMDS (2.0)Triglyme-40476
4KHMDS (2.0)Triglyme-20454

This table illustrates the importance of solvent choice in a trifluoromethylation reaction using fluoroform.[3]

Experimental Protocols

General Protocol for Nucleophilic Trifluoromethylation using TMSCF₃

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv) and the nucleophilic initiator (e.g., Cs₂CO₃, 1.2 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., THF) via syringe and stir the mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.

Visualizations

experimental_workflow Experimental Workflow for Trifluoromethylation prep 1. Preparation (Substrate + Initiator in Flask) solvent 2. Solvent Addition (Anhydrous Solvent) prep->solvent cool 3. Cooling (e.g., 0 °C or -78 °C) solvent->cool reagent 4. Reagent Addition (Dropwise TMSCF₃) cool->reagent monitor 5. Reaction Monitoring (TLC or LC-MS) reagent->monitor quench 6. Quenching (Sat. aq. NH₄Cl) monitor->quench workup 7. Aqueous Workup (Extraction & Drying) quench->workup purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conditions Check Reaction Conditions (Anhydrous? Inert?) start->check_conditions check_reagents Check Reagents (Fresh? Correct Stoichiometry?) check_conditions->check_reagents Conditions OK optimize_temp Optimize Temperature (Gradual Warming?) check_reagents->optimize_temp Reagents OK optimize_time Optimize Reaction Time (Longer Duration?) optimize_temp->optimize_time optimize_base Optimize Base/Initiator (Screen Different Options?) optimize_time->optimize_base success Improved Yield optimize_base->success

References

Technical Support Center: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions are primarily observed under basic and aqueous conditions. These include:

  • Haloform-type Reaction (Base-Catalyzed Cleavage): Under basic conditions, the molecule can undergo a cleavage reaction analogous to the haloform reaction, yielding 2,4,6-trimethylbenzoate and fluoroform (CHF₃).

  • Hydrate Formation: In the presence of water, the electrophilic carbonyl carbon can be attacked by water to form a stable gem-diol (hydrate). This is a reversible process, but the equilibrium can favor the hydrate depending on the reaction conditions.

Q2: Is this compound prone to enolization and subsequent aldol-type reactions?

A2: Due to the significant steric hindrance provided by the three methyl groups on the aromatic ring, enolization of the ketone is generally not a significant side reaction. The ortho-methyl groups effectively shield the carbonyl group, making it difficult for a base to abstract an alpha-proton to form an enolate. Consequently, aldol-type condensation reactions are not commonly observed as a side pathway.

Q3: What is the stability of this compound under acidic conditions?

A3: this compound is generally stable under moderately acidic conditions. However, in the presence of strong acids, particularly at elevated temperatures, it can participate in certain reactions such as polyhydroxyalkylation with aromatic compounds.[1] For most standard organic synthesis applications, decomposition under acidic conditions is not a primary concern.

Q4: How can I minimize the formation of 2,4,6-trimethylbenzoic acid as a byproduct?

A4: The formation of 2,4,6-trimethylbenzoic acid is a result of the haloform-type reaction, which is base-catalyzed. To minimize this side reaction, you should:

  • Avoid strong basic conditions where possible.

  • If a base is necessary, use a non-nucleophilic, sterically hindered base.

  • Run the reaction at the lowest possible temperature.

  • Limit the reaction time to the minimum required for the desired transformation.

Troubleshooting Guides

Issue 1: Low yield of desired product and formation of a carboxylic acid byproduct.

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of a more polar byproduct.

  • ¹H NMR of the crude product shows a singlet corresponding to the aromatic proton of 2,4,6-trimethylbenzoic acid and the absence of the trifluoromethyl ketone signal.

Possible Cause:

  • The reaction conditions are too basic, leading to a haloform-type cleavage of the trifluoromethyl ketone.

Solutions:

Solution Details Expected Outcome
Reduce Basicity If your reaction protocol uses a strong base (e.g., NaOH, KOH), consider switching to a weaker base (e.g., K₂CO₃, Et₃N) or a non-nucleophilic base (e.g., DBU, DIPEA).Decreased rate of the haloform-type reaction, leading to a higher yield of the desired product.
Lower Reaction Temperature Perform the reaction at a lower temperature. The haloform-type reaction, like many side reactions, is often accelerated at higher temperatures.Reduced formation of the carboxylic acid byproduct.
Control Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.Minimized byproduct formation by limiting the time for the side reaction to occur.
Issue 2: Discrepancy in product characterization, suggesting the presence of a hydrate.

Symptoms:

  • ¹⁹F NMR shows a signal different from the expected chemical shift for the trifluoromethyl ketone.

  • IR spectroscopy shows a broad O-H stretch in addition to the carbonyl peak.

  • Mass spectrometry results are inconsistent with the expected molecular weight.

Possible Cause:

  • The trifluoromethyl ketone has formed a stable hydrate (gem-diol) in the presence of water during the reaction or workup. Trifluoromethyl ketones are known to exist in equilibrium with their hydrate forms.[2]

Solutions:

Solution Details Expected Outcome
Anhydrous Conditions Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of hydrate formation during the reaction.
Azeotropic Removal of Water During workup, if the product is in an organic solvent, consider azeotropic distillation with a suitable solvent (e.g., toluene) to remove residual water.Conversion of the hydrate back to the ketone form.
Characterization Considerations When analyzing the product, be aware of the potential for hydrate formation. For NMR analysis, dissolving the sample in a dry aprotic solvent and allowing it to equilibrate may show the ketone form.Accurate characterization of the product.

Experimental Protocols

Protocol 1: Monitoring and Minimizing the Haloform-Type Reaction

This protocol provides a general method for running a reaction with this compound under basic conditions while monitoring for the formation of 2,4,6-trimethylbenzoic acid.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., THF, Dioxane)

  • Base (e.g., NaH, K₂CO₃, or other as required by the primary reaction)

  • TLC plates

  • LC-MS system

  • NMR spectrometer

Procedure:

  • Set up the reaction in a flame-dried flask under an inert atmosphere.

  • Dissolve this compound in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature before adding the base.

  • Add the base portion-wise, monitoring the reaction by TLC or LC-MS every 15-30 minutes.

  • Spot the reaction mixture on a TLC plate alongside a standard of 2,4,6-trimethylbenzoic acid.

  • If LC-MS is used, monitor for the appearance of the mass corresponding to 2,4,6-trimethylbenzoic acid.

  • Upon completion of the desired reaction (consumption of starting material), quench the reaction immediately with a suitable acidic workup (e.g., addition of saturated NH₄Cl solution).

  • Extract the product into an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to quantify the amount of the carboxylic acid byproduct.

Quantitative Data Example (Hypothetical):

Base Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Yield of 2,4,6-trimethylbenzoic acid (%)
NaOH2546530
K₂CO₃2548510
NaH0295<5

Visualizations

Haloform_Reaction_Pathway start 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone intermediate Tetrahedral Intermediate start->intermediate + OH⁻ (Base) products 2,4,6-Trimethylbenzoate + Fluoroform (CHF₃) intermediate->products Cleavage Hydrate_Formation_Equilibrium ketone 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone (Ketone Form) hydrate Gem-diol (Hydrate Form) ketone->hydrate + H₂O Troubleshooting_Logic start Experiment Start issue Low Yield or Unexpected Byproduct start->issue check_base Is the reaction run under basic conditions? issue->check_base check_water Is water present in the reaction or workup? issue->check_water haloform Potential Haloform-type Reaction. See Guide 1. check_base->haloform Yes other Consult other reaction parameters (temp, time, reagent purity). check_base->other No hydrate_form Potential Hydrate Formation. See Guide 2. check_water->hydrate_form Yes check_water->other No

References

Technical Support Center: Purification of Products from 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from reactions with this compound.

Issue 1: Low or No Yield of Purified Product

Potential CauseSuggested Solution(s)
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - If the reaction has stalled, consider adding more reagent, increasing the temperature, or extending the reaction time.
Product Loss During Workup - Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Minimize the formation of emulsions during extraction by adding brine or using a centrifuge. - Carefully remove the solvent under reduced pressure to avoid loss of volatile products.
Product Degradation on Silica Gel - The trifluoromethyl ketone moiety can sometimes be sensitive to acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent. - Alternatively, use a different stationary phase such as alumina or a fluorinated silica phase.[1]
Poor Crystallization - If recrystallization is the chosen method, screen a variety of solvents and solvent systems.[2][3] - For polar fluorinated molecules, consider using a two-solvent system or co-crystallization techniques.[4]

Issue 2: Persistent Impurities in the Purified Product

Potential CauseSuggested Solution(s)
Co-elution with Starting Material - Optimize the column chromatography conditions. A shallower solvent gradient or a different solvent system may improve separation. - Consider using a specialized fluorinated stationary phase for better separation of fluorinated compounds.[1][5]
Presence of Non-polar Byproducts - A normal-phase column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate non-polar impurities.
Formation of Hydrate Byproducts - Trifluoromethyl ketones can sometimes form stable hydrates, which may appear as a separate spot on TLC. These hydrates can often be removed during silica gel column chromatography.[6][7]
Residual Catalyst - If a solid-supported catalyst was used, ensure complete filtration. - For soluble catalysts, an aqueous wash during workup may be effective. Some catalysts may require specific quenching and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions with this compound?

A1: The most common purification methods are column chromatography, recrystallization, and distillation. Column chromatography is widely used for its versatility in separating a range of impurities.[8][9] Recrystallization is an effective technique for obtaining highly pure crystalline products, provided a suitable solvent is found.[2][4] Distillation can be used if the product is a liquid with a boiling point significantly different from that of the impurities.

Q2: I'm having trouble separating my fluorinated product from a structurally similar impurity using standard silica gel chromatography. What can I do?

A2: Standard silica gel may not always provide sufficient selectivity for separating fluorinated compounds. Consider the following options:

  • Fluorinated Stationary Phases: Using a column with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF) silica) can enhance the retention and separation of fluorinated molecules.[1][5]

  • Fluorinated Eluents: Incorporating a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) in your mobile phase can alter the selectivity of the separation on a standard C8 or C18 column.[10][11]

  • Optimize Mobile Phase: Systematically screen different solvent systems and gradients. Sometimes a small change in the eluent composition can significantly improve resolution.

Q3: My purified product shows an extra peak in the 19F NMR spectrum, suggesting an impurity. What could it be?

A3: A common impurity in reactions involving trifluoromethyl ketones is the corresponding hydrate, formed by the addition of water to the carbonyl group.[6][7] This hydrate is often in equilibrium with the ketone and may be carried through the workup. Silica gel chromatography is often effective at removing these hydrate byproducts.[6][7] Other possibilities include unreacted starting material or a fluorinated byproduct.

Q4: Are there any non-chromatographic methods to purify my product?

A4: Yes, besides recrystallization and distillation, you can consider using polymer-supported reagents or scavenger resins. These solid-supported materials can be used to selectively react with and remove unreacted starting materials or byproducts, allowing for purification by simple filtration.

Data Presentation

Table 1: Comparison of Purification Techniques for Trifluoromethyl Aromatic Ketones

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography 40-95%>95%Widely applicable, can separate complex mixtures.Can be time-consuming and require large volumes of solvent. Product may degrade on the stationary phase.
Recrystallization 50-90%>99%Can yield highly pure crystalline material, scalable.Requires the product to be a solid and a suitable solvent to be found. Can have lower recovery.
Distillation 60-95%>98%Effective for purifying liquids, relatively simple setup.Only applicable to thermally stable liquids with sufficiently different boiling points from impurities.
Use of Scavenger Resins >90%>95%Avoids chromatography, simple filtration workup.Resin selection is specific to the impurity to be removed. May not be suitable for all reaction types.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[3][12]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.[12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone + Reagents quench Quench Reaction start->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Crude Product dry->concentrate purify Purification Method concentrate->purify analyze Purity and Identity Confirmation (NMR, LC-MS, etc.) purify->analyze

Caption: General experimental workflow from reaction to purified product.

troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Persistent Impurity cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurity Solutions for Impurities start Purification Issue Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield coelution Co-eluting with Starting Material? start->coelution Impurity workup_loss Loss during Workup? incomplete_reaction->workup_loss optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction degradation Degradation on Silica? workup_loss->degradation improve_workup Refine Extraction Technique workup_loss->improve_workup change_stationary_phase Use Alumina or Fluorinated Phase degradation->change_stationary_phase byproduct Hydrate or Other Byproduct? coelution->byproduct optimize_chromatography Optimize Chromatography (Solvent, Gradient, Fluorinated Phase) coelution->optimize_chromatography characterize_byproduct Characterize Impurity (NMR, MS) byproduct->characterize_byproduct

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for the successful preparation of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent. This reaction introduces the trifluoroacetyl group onto the highly activated aromatic ring of mesitylene.

Q2: Which trifluoroacetylating agents and catalysts are typically used?

A2: Trifluoroacetic anhydride (TFAA) is a commonly employed trifluoroacetylating agent due to its high reactivity. The reaction is typically catalyzed by a Lewis acid. While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, modern catalysts such as bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃) are often preferred for their efficacy and milder reaction conditions.[1]

Q3: What are the key challenges in this synthesis?

A3: The primary challenges include:

  • Controlling the high reactivity of the trifluoroacetylating agent to prevent side reactions.

  • Managing the steric hindrance presented by the three methyl groups on the mesitylene ring, which can affect the approach of the electrophile.

  • Preventing polysubstitution , although the deactivating effect of the trifluoroacetyl group generally mitigates this risk.[2][3]

  • Ensuring anhydrous (dry) conditions , as Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, Bi(OTf)₃) has been deactivated by moisture.[4]- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[4]- Use a stoichiometric amount (at least 1 equivalent) or a slight excess of the Lewis acid catalyst relative to the acylating agent.
Low Reaction Temperature: The activation energy for the reaction may not be reached, especially with sterically hindered substrates.- Gradually increase the reaction temperature. For less reactive systems, gentle heating may be required. A study on the acylation of mesitylene with acetic acid and TFAA used a temperature of 30°C.[1]
Deactivated Aromatic Ring: While mesitylene is highly activated, impurities in the starting material could inhibit the reaction.- Purify the mesitylene by distillation before use.
Formation of Multiple Products Polysubstitution: Although less common in acylation, a highly activated ring like mesitylene could potentially undergo further reaction.- The trifluoroacetyl group is strongly deactivating, which typically prevents polysubstitution.[2][3] If observed, consider using a milder catalyst or lower reaction temperature.
Side Reactions: The highly reactive trifluoroacetic anhydride may lead to undesired side reactions.- Control the rate of addition of the trifluoroacetic anhydride to the reaction mixture, maintaining a low temperature (e.g., 0 °C) during the addition.
Difficult Product Isolation/Purification Stable Product-Catalyst Complex: The ketone product forms a stable complex with the Lewis acid, which needs to be hydrolyzed during workup.[4]- Quench the reaction mixture by pouring it into a mixture of ice and dilute hydrochloric acid to break up the complex.
Emulsion during Workup: The presence of aluminum salts can lead to the formation of emulsions during aqueous extraction.- Add more organic solvent and brine to help break the emulsion. Filtration through a pad of celite may also be effective.

Experimental Protocols

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Lewis Acid (e.g., AlCl₃, Bi(OTf)₃, or Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

    • In the flask, suspend the anhydrous Lewis acid (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Formation of the Electrophile:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Addition of Mesitylene:

    • Dissolve mesitylene (1.0 equivalent) in anhydrous DCM.

    • Add the mesitylene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

    • The reaction can then be allowed to warm to room temperature and stirred for several hours (or as determined by reaction monitoring, e.g., by TLC or GC-MS). Some protocols for similar reactions suggest a reaction temperature of 30°C.[1]

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum-ketone complex.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

Currently, specific quantitative data for the yield of this compound under varying conditions is not available in the public literature. Researchers are encouraged to perform optimization studies by varying the parameters in the table below and to maintain detailed records of their results.

Parameter Condition 1 Condition 2 Condition 3 Observed Yield (%)
Lewis Acid Catalyst AlCl₃Bi(OTf)₃Sc(OTf)₃
Solvent DichloromethaneCarbon DisulfideNitrobenzene
Temperature (°C) 0Room Temperature30
Reaction Time (h) 2612
Stoichiometry (Mesitylene:TFAA:Catalyst) 1 : 1 : 1.11 : 1.2 : 1.31.2 : 1 : 1.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_catalyst Add Lewis Acid to Solvent prep_glass->add_catalyst prep_reagents Anhydrous Reagents prep_reagents->add_catalyst cool Cool to 0 °C add_catalyst->cool add_tfaa Add TFAA cool->add_tfaa add_mesitylene Add Mesitylene add_tfaa->add_mesitylene react Stir at RT add_mesitylene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Purify (Distillation/ Chromatography) dry->purify product product purify->product Final Product troubleshooting_workflow start Low/No Yield check_conditions Anhydrous Conditions? start->check_conditions check_catalyst Sufficient Catalyst? check_conditions->check_catalyst Yes dry_glassware Dry Glassware & Use Anhydrous Solvents check_conditions->dry_glassware No check_temp Reaction Temp OK? check_catalyst->check_temp Yes increase_catalyst Increase Catalyst Stoichiometry check_catalyst->increase_catalyst No check_reagents Reagent Purity OK? check_temp->check_reagents Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No purify_reagents Purify Starting Materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes dry_glassware->success increase_catalyst->success increase_temp->success purify_reagents->success

References

Technical Support Center: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. This guide is designed to assist researchers, scientists, and drug development professionals in safely handling and effectively utilizing this versatile fluorinated ketone in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 313-56-4[1]
Molecular Formula C₁₁H₁₁F₃O[2][3]
Molecular Weight 216.20 g/mol [1][3]
Appearance Liquid[3]
Boiling Point 70-80 °C at 20 mmHg[2][3]
Density 1.136 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.456[2][3]
Flash Point 77 °C (170.6 °F) - closed cup[3]
Solubility Soluble in various organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include:

  • Skin and Eye Irritation: The compound can cause skin and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3]

  • Combustibility: It is a combustible liquid.[3]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Q2: What personal protective equipment (PPE) should I use when working with this compound?

A2: It is essential to use the following PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, use a respirator with an appropriate filter.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it separated from incompatible materials such as strong oxidizing agents.

Experimental Procedures and Troubleshooting

Q4: I am having trouble getting my Claisen-Schmidt condensation reaction to proceed with this compound. What are some common issues?

A4: The Claisen-Schmidt condensation involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst.[4][5] Challenges with this reaction using this compound can arise from a few factors:

  • Steric Hindrance: The presence of two ortho-methyl groups on the aromatic ring can sterically hinder the approach of the enolate to the aldehyde.

  • Reactivity of the Ketone: The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, but it can also affect the acidity of the alpha-protons.[6]

Troubleshooting Steps:

  • Choice of Base: A strong base is typically required to deprotonate the ketone and form the enolate. Sodium hydroxide or potassium hydroxide are commonly used.[5] If the reaction is slow, consider using a stronger base like sodium methoxide or potassium tert-butoxide.

  • Solvent: Ethanol is a common solvent for this reaction.[7] Ensure your reactants are fully dissolved. If solubility is an issue, consider a more polar aprotic solvent like THF or DMF.

  • Temperature: While some Claisen-Schmidt condensations proceed at room temperature, heating the reaction mixture may be necessary to overcome the activation energy, especially with a sterically hindered ketone.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: My reaction is complete, but I am struggling with the purification of the product. What are some recommended purification methods?

A5: Purification of fluorinated compounds can sometimes be challenging. Here are some suggestions:

  • Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Common solvents for recrystallizing chalcones include ethanol.[7] You may need to experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.

  • Column Chromatography: If recrystallization is not effective or your product is an oil, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexane is a good starting point for eluting chalcones and related compounds.[8] Due to the fluorine atoms, your compound may have different polarity compared to its non-fluorinated analog, so adjust the solvent system accordingly.

Q6: I am concerned about the stability of the trifluoroacetyl group during my reaction or work-up. Under what conditions is it susceptible to cleavage?

A6: The trifluoroacetyl group is generally stable under neutral and acidic conditions.[9] However, it can be susceptible to cleavage under strongly basic conditions.

  • Basic Hydrolysis: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to the hydrolysis of the trifluoroacetyl group to a carboxylic acid.[10][11] If your reaction requires basic conditions, it is advisable to use the mildest base possible and keep the reaction time and temperature to a minimum. During a basic aqueous work-up, minimize the time the compound is in contact with the base.

  • Acidic Conditions: The trifluoroacetyl group is generally stable to acidic conditions, including strong acids like trifluoroacetic acid (TFA).[12][13]

Diagrams

Below are diagrams illustrating a typical experimental workflow and a signaling pathway relevant to the application of compounds derived from this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone + Aldehyde start->reactants reaction Claisen-Schmidt Condensation reactants->reaction base Base (e.g., NaOH) in Ethanol base->reaction quench Quench Reaction (e.g., with dilute HCl) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for a Claisen-Schmidt condensation reaction.

signaling_pathway cluster_pathway Hypothetical Inhibitory Pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-kB) kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression inflammation Inflammation gene_expression->inflammation inhibitor Chalcone Derivative inhibitor->kinase_cascade Inhibition

Caption: Potential mechanism of action for derived chalcones in inflammation.

References

Technical Support Center: Byproduct Formation and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during chemical syntheses.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during experiments, offering systematic approaches to identify root causes and implement effective solutions.

FAQ 1: Unexpected Side Products Detected

Q: My reaction is producing a significant amount of unexpected side products. How can I identify and minimize them?

A: The formation of side products is a common challenge that can complicate purification and reduce the yield of your desired product.[1] Identifying these impurities and understanding the side reactions are crucial for optimizing your synthesis.[1]

Troubleshooting Steps:

  • Isolate and Characterize Side Products: The first step is to isolate the major side products using techniques like column chromatography or preparative HPLC. Once isolated, characterize their structures using analytical methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

  • Propose a Mechanism for Side Product Formation: With the structures of the side products identified, you can propose a plausible reaction mechanism for their formation. Consider factors like reactant degradation, competing reaction pathways, or subsequent reactions of your desired product.

  • Modify Reaction Conditions to Disfavor Side Reactions: Based on the proposed mechanism, you can adjust the reaction conditions to minimize the formation of the byproduct. Common strategies include:

    • Lowering the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction and can be suppressed at lower temperatures.[1]

    • Changing the Catalyst or Ligand: The choice of catalyst and ligand can significantly influence the selectivity of a reaction.[3] Experiment with different catalyst systems to favor the desired pathway.

    • Using Protecting Groups: If a specific functional group is leading to side reactions, consider protecting it temporarily.

    • Adjusting Stoichiometry and Addition Rate: Slowly adding a reactive reagent can help to maintain a low concentration and suppress side reactions like dimerization.[4]

  • Re-evaluate Reagent Choice: If modifying conditions is not sufficient, consider if alternative reagents could lead to a cleaner reaction profile.

FAQ 2: Low Reaction Yield

Q: My reaction resulted in a low yield. What are the primary areas I should investigate?

A: A low yield can be attributed to several factors throughout the experimental process.[2] A systematic investigation is crucial for pinpointing the root cause. Key areas to examine include:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard reactions.[2][4]

  • Reaction Conditions: Optimize parameters such as temperature, concentration, and reaction time.[2] Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]

  • Work-up and Purification Procedures: Product loss can occur during extraction, washing, and chromatography steps.[2] Ensure the pH of the aqueous layer is appropriate during extraction to prevent your product from remaining in the aqueous phase.[1]

FAQ 3: Common Byproducts in Specific Reactions

Q: What are some common byproducts in a Grignard reaction and how can I avoid them?

A: A frequent byproduct in Grignard reactions is the Wurtz coupling product, where the Grignard reagent couples with unreacted alkyl/aryl halide.[4] This is more common at higher concentrations and elevated temperatures.[4] To minimize this, use a slight excess of magnesium and add the halide slowly to maintain a low instantaneous concentration.[4] Another common issue is the formation of a reduced product instead of the expected alcohol. This can be minimized by using cerium(III) chloride, which enhances 1,2-addition over reduction.[4]

Q: What are the typical byproducts in a Suzuki-Miyaura coupling reaction?

A: Common side products in Suzuki-Miyaura coupling include homocoupling of the boronic acid and dehalogenation of the aryl halide.[5] Homocoupling can be minimized by the slow addition of the boronic acid.[6] The choice of phosphine ligand is also critical; while bulky, electron-rich ligands can promote the desired reaction, they can also sometimes accelerate protodeboronation, a side reaction that consumes the boronic acid.[7]

Q: What are common side reactions in solid-phase peptide synthesis (SPPS)?

A: In SPPS, side reactions can include the formation of deletion sequences (peptides missing one or more amino acids) and byproducts from the untimely removal of protecting groups.[8] Cyclization of aspartic acid to form aspartimide is a known side reaction, particularly in Asp-Ser, Asp-Ala, and Asp-Gly sequences.[9] The formation of pyroglutamic acid from N-terminal glutamine can also occur.[9] Using the appropriate protecting group strategy (e.g., Fmoc/tBu vs. Boc/Bzl) and carefully selected coupling reagents can help minimize these side products.[8][9]

Data Presentation: Comparison of Mitigation and Purification Strategies

Table 1: Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalysts for the coupling of 4-chlorotoluene with phenylboronic acid, a standard reaction for evaluating catalyst efficiency.[3]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[3] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[3] Data is compiled and representative from multiple sources for comparison purposes.[3]

Table 2: Comparison of API Purification Techniques

This table outlines common techniques for removing byproducts and impurities from Active Pharmaceutical Ingredients (APIs).[6]

Purification TechniquePrincipleCommon Byproducts Removed
Crystallization Difference in solubility between the API and impurities in a given solvent system.Reaction byproducts, unreacted starting materials, inorganic salts.
Distillation Separation based on differences in boiling points.Volatile byproducts and residual solvents.
Chromatography (e.g., HPLC, Flash) Differential partitioning of components between a stationary and a mobile phase.A wide range of byproducts, including isomers and closely related impurities.
Precipitation Inducing the API to selectively come out of solution as a solid.Impurities that remain soluble under the precipitation conditions.
Filtration (including Ultra/Nanofiltration) Separation based on particle size using a porous membrane.Insoluble byproducts, catalyst particles, and high molecular weight impurities.
Activated Carbon Treatment Adsorption of impurities onto the surface of activated carbon.Color bodies and various organic impurities.

Experimental Protocols

Protocol 1: Standard Grignard Reaction with Mitigation for Byproduct Formation

This protocol describes a general procedure for the reaction of a Grignard reagent with a ketone, incorporating steps to minimize common byproducts.

1. Preparation of the Grignard Reagent: a. Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Place magnesium turnings (1.2 equivalents) in the flask. c. Add a small crystal of iodine to activate the magnesium. d. Add a small portion of a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to initiate the reaction. e. Once the reaction starts (indicated by bubbling and heat generation), add the remaining halide solution dropwise to maintain a gentle reflux.[4] Slow addition is key to preventing Wurtz coupling.[4] f. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

2. Reaction with the Ketone: a. Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask. b. Cool the Grignard reagent solution to 0 °C in an ice bath. c. Slowly add the ketone solution to the Grignard reagent via the dropping funnel with vigorous stirring.[4]

3. Work-up: a. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. b. Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. c. Extract the product with diethyl ether. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Reaction Monitoring by HPLC to Minimize Byproduct Formation

This protocol outlines a general method for monitoring a chemical reaction using HPLC to determine the optimal reaction time and minimize the formation of degradation byproducts.

1. HPLC Method Development: a. Develop an HPLC method that can separate the starting materials, desired product, and any major byproducts. This may involve screening different columns, mobile phases, and gradient conditions. b. Establish the retention times for all key components by injecting standards.

2. Reaction Setup and Sampling: a. Set up the reaction as planned. b. At timed intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. c. Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent and diluting with the HPLC mobile phase.

3. Sample Analysis: a. Inject the quenched and diluted samples onto the HPLC system. b. Integrate the peak areas of the starting material, product, and byproducts.

4. Data Analysis: a. Plot the concentration (or peak area) of the starting material, product, and byproducts as a function of time. b. Determine the point at which the concentration of the desired product is maximized and the formation of degradation byproducts begins to increase significantly. This represents the optimal reaction time. c. Use this information to run the reaction on a larger scale, quenching it at the predetermined optimal time.

Visualizations

Byproduct_Troubleshooting_Workflow start Unexpected Byproduct Detected isolate Isolate & Characterize Side Products (NMR, MS, IR) start->isolate propose Propose Mechanism for Byproduct Formation isolate->propose modify Modify Reaction Conditions propose->modify lower_temp Lower Temperature modify->lower_temp Thermodynamic Control? change_catalyst Change Catalyst/Ligand modify->change_catalyst Selectivity Issue? protecting_group Use Protecting Groups modify->protecting_group Reactive Functional Group? reevaluate Re-evaluate Reagent Choice modify->reevaluate No Improvement end Byproduct Minimized lower_temp->end change_catalyst->end protecting_group->end reevaluate->end

Caption: A logical workflow for troubleshooting unexpected byproduct formation.

Suzuki_Coupling_Mechanism cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R1-Pd(II)L2-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 RedElim->R1R2 R1X->OxAdd R2BY2->Transmetal Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Byproduct_Mitigation start Initial Reaction (Byproduct Observed) monitor Reaction Monitoring (TLC, HPLC, GC-MS) start->monitor identify Identify Byproduct Structure (NMR, MS) monitor->identify optimize Optimize Reaction Conditions (DoE) identify->optimize temp Temperature optimize->temp conc Concentration optimize->conc cat Catalyst/Reagent optimize->cat solvent Solvent optimize->solvent validate Validate Optimized Conditions temp->validate conc->validate cat->validate solvent->validate purify Purification Strategy (Crystallization, Chromatography) validate->purify end Pure Product (Byproduct Minimized) purify->end

Caption: Experimental workflow for byproduct identification and mitigation.

References

troubleshooting failed reactions with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone in organic synthesis. The primary focus is on its use in asymmetric reduction reactions, a common application for this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a prochiral ketone in organic synthesis.[1] Its most common application is in asymmetric reduction (either asymmetric hydrogenation or transfer hydrogenation) to produce the corresponding chiral β-trifluoromethyl alcohol, a valuable building block in pharmaceutical and fine chemical industries.[2] The steric hindrance from the mesityl group and the electronic effect of the trifluoromethyl group make it a challenging but important substrate for testing the efficacy of catalytic systems.[3]

Q2: What makes the asymmetric reduction of this ketone challenging?

A2: The reduction is challenging due to a combination of steric and electronic factors. The bulky 2',4',6'-trimethylphenyl (mesityl) group can hinder the approach of the catalyst to the carbonyl group. Additionally, the electron-withdrawing trifluoromethyl (CF3) group activates the ketone but also influences the stereochemical outcome.[3] These factors necessitate highly efficient and selective catalysts, such as the Nobel Prize-winning Ru(II)-BINAP or Ru(II)-diphosphine-diamine complexes developed by Ryōji Noyori, to achieve high conversion and enantioselectivity.[4][5]

Q3: What safety precautions should I take when handling this compound?

A3: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Failed Reactions

This section addresses common problems encountered during the asymmetric reduction of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing a failed reaction.

G start_node start_node check_node check_node action_node action_node result_node result_node sub_action sub_action start Reaction Failed (Low Yield / Low ee%) check_reagents 1. Verify Starting Materials start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_setup 3. Inspect Reaction Setup start->check_setup analyze_crude 4. Analyze Crude Mixture start->analyze_crude sub_reagent1 Purity of Ketone? check_reagents->sub_reagent1 Check sub_reagent2 Catalyst Activity? check_reagents->sub_reagent2 Check sub_reagent3 Solvent/Reagent Quality? check_reagents->sub_reagent3 sub_cond1 Correct Temp/Pressure? check_conditions->sub_cond1 Verify sub_cond2 Inert Atmosphere? check_conditions->sub_cond2 Verify sub_cond3 Correct Stoichiometry? check_conditions->sub_cond3 sub_setup1 Leaks in System? check_setup->sub_setup1 Inspect sub_setup2 Adequate Stirring? check_setup->sub_setup2 sub_an1 Side Products Formed? analyze_crude->sub_an1 NMR/GC-MS sub_an2 Starting Material Unchanged? analyze_crude->sub_an2 success Problem Solved sub_reagent2->success sub_cond2->success sub_setup1->success sub_an1->success G cluster_reactants Inputs cluster_products Outputs catalyst_node catalyst_node intermediate_node intermediate_node reactant_node reactant_node product_node product_node A [Ru]-Cl (Precatalyst) B [Ru]-H (Active Hydride) A->B - Cl⁻ + HCO₂⁻ - CO₂ C Outer-Sphere Complex {[Ru]-H --- O=C} B->C + Ketone D [Ru]-OCHR₂ (Alkoxide) C->D Hydride Transfer (Stereo-determining step) D->B + H⁺ - Alcohol HCO2 HCO₂⁻ Ketone Ketone (R-CO-CF₃) CO2 CO₂ Alcohol Chiral Alcohol (R-CH(OH)-CF₃) H_Source H⁺ (from solvent)

References

Technical Support Center: Optimizing Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the impact of temperature and solvent on chemical reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield lower than expected?

A1: Low reaction yields can be attributed to several factors.[1] These include the use of impure or degraded reagents, incorrect stoichiometry of reactants, suboptimal reaction temperature, or insufficient reaction time.[1] The formation of side products due to competing reaction pathways can also significantly diminish the yield of the desired product.[1] Additionally, product loss might occur during the workup and purification steps.[1]

Q2: I've identified an unexpected side product. What is the likely cause?

A2: The formation of unexpected side products often points to suboptimal reaction conditions.[1] Competing reaction pathways may be favored at the current temperature, or impurities in the starting materials or solvent could be participating in the reaction.[1] The inherent reactivity of your starting materials or intermediates might also lead to undesired secondary reactions.[1] Furthermore, the desired product itself could be unstable under the reaction or workup conditions, leading to degradation products.[1]

Q3: How does temperature influence the rate of my reaction?

A3: Generally, increasing the reaction temperature increases the reaction rate.[2][3][4] This is because higher temperatures lead to an increase in the kinetic energy of reactant molecules, resulting in more frequent and energetic collisions.[3][4][5] A greater proportion of molecules will possess the minimum energy required for an effective collision, known as the activation energy.[4][5]

Q4: Can changing the solvent improve my reaction's selectivity?

A4: Yes, the choice of solvent can significantly impact the selectivity of a reaction.[6][7] Solvents can influence the reaction pathway by stabilizing or destabilizing transition states and intermediates.[8][9][10] For instance, polar solvents can stabilize charged intermediates, potentially favoring one reaction pathway over another.[6][8] The viscosity and hydrogen bonding capabilities of a solvent can also play a role in controlling selectivity.[6][7]

Q5: My reaction is not proceeding to completion. What should I investigate?

A5: If a reaction is not going to completion, several factors should be considered. The reaction may be reversible and has reached equilibrium. In this case, altering the temperature or concentration of reactants might shift the equilibrium towards the products. The catalyst, if used, may have deactivated. Also, ensure that the reaction time is sufficient. Monitoring the reaction progress over a longer period can confirm if it has simply stalled.

Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

If you are experiencing a lower-than-expected yield, this guide provides a systematic approach to identify and resolve the issue.

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Success Improved Yield Check_Reagents->Success Issue Found & Resolved Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Issue Found & Resolved Check_Time Verify Sufficient Reaction Time Optimize_Solvent->Check_Time No Improvement Optimize_Solvent->Success Issue Found & Resolved Workup_Loss Investigate Workup and Purification Losses Check_Time->Workup_Loss No Improvement Check_Time->Success Issue Found & Resolved Workup_Loss->Success Issue Found & Resolved

Caption: A flowchart for troubleshooting low reaction yields.

Guide 2: Optimizing Reaction Conditions for a New Synthesis

This guide outlines a general workflow for optimizing temperature and solvent for a novel chemical transformation.

Experimental Workflow for Reaction Optimization

Reaction_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Validation a0 Initial Condition (Literature/Predicted) a1 Solvent Screening a0->a1 a2 Temperature Optimization a1->a2 b0 Design of Experiments (DoE) a2->b0 b1 Response Surface Methodology b0->b1 c0 Scale-up and Robustness Check b1->c0 c1 Final Optimized Protocol c0->c1

Caption: A workflow for optimizing new chemical reactions.

Data Presentation

Table 1: Effect of Temperature and Solvent on Amide Synthesis Yield and Purity

This table summarizes the results from a study on the synthesis of 2-amino-N-benzylbenzamide, demonstrating the impact of reaction temperature and solvent choice on the crude reaction yield and product purity.[11]

Temperature (°C)SolventCrude Yield (%)[11]Product Purity (%)[11]
75Water45.383.1
100Water51.291.5
125Water53.888.7
150Water55.186.4
175Water59.084.9
200Water62.182.3
75EtOAc68.979.5
100EtOAc75.385.2
125EtOAc78.181.7
150EtOAc80.278.9
175EtOAc83.575.6
200EtOAc85.772.4
Table 2: Common Solvents and Their Properties

This table provides a list of common laboratory solvents and their key physical properties, which are crucial for solvent selection in reaction optimization.

SolventDielectric Constant (20°C)Boiling Point (°C)Polarity
Water80.1100.0Polar Protic
Dimethyl Sulfoxide (DMSO)47.0189.0Polar Aprotic
Acetonitrile37.581.6Polar Aprotic
Methanol32.764.7Polar Protic
Ethanol24.578.4Polar Protic
Acetone20.756.0Polar Aprotic
Dichloromethane (DCM)9.139.6Polar Aprotic
Tetrahydrofuran (THF)7.566.0Polar Aprotic
Ethyl Acetate (EtOAc)6.077.1Polar Aprotic
Toluene2.4110.6Nonpolar
Hexane1.968.0Nonpolar

Experimental Protocols

Protocol 1: Reaction Temperature Optimization Using a Gradient

Objective: To efficiently determine the optimal reaction temperature for a given reaction.

Methodology:

  • Setup: Utilize a reaction block or parallel synthesizer capable of creating a temperature gradient across multiple reaction vessels.

  • Reaction Preparation: In separate, identical reaction vessels, prepare the reaction mixture with all reactants, reagents, and solvent, ensuring all conditions other than temperature are kept constant.

  • Temperature Gradient: Set the temperature gradient across the reaction block to cover a desired range (e.g., 40°C to 120°C).

  • Execution: Run the reactions for a predetermined amount of time.

  • Analysis: After the reaction is complete, quench all reactions simultaneously and analyze the outcome of each reaction (e.g., by LC-MS, GC-MS, or NMR) to determine the yield and purity of the product at each temperature.

  • Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and impurity profile.

Protocol 2: Solvent Screening for Reaction Optimization

Objective: To identify the most suitable solvent for a chemical reaction to maximize yield and selectivity.[12][13]

Methodology:

  • Solvent Selection: Choose a diverse set of solvents based on their properties (polarity, protic/aprotic, boiling point) that are compatible with the reactants and reagents.

  • Parallel Reactions: Set up a series of identical reactions in parallel, with each reaction using a different solvent. Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Analysis: Upon completion, work up each reaction and analyze the crude product mixture to determine the yield, conversion, and selectivity in each solvent.

  • Selection: Select the solvent that provides the optimal outcome. Further optimization of other parameters (e.g., temperature, concentration) can then be performed in the chosen solvent.

References

Technical Support Center: Palladium on Carbon (Pd/C) Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the deactivation and regeneration of Palladium on Carbon (Pd/C) catalysts, a common and versatile catalyst in hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the likely causes related to the Pd/C catalyst?

A1: A decrease in catalytic activity is a common issue and can be attributed to several deactivation mechanisms:

  • Poisoning: This is a very common cause where impurities in the reaction mixture strongly adsorb to the active palladium sites, blocking them from reactants. Common poisons for Pd/C catalysts include compounds containing sulfur, halides, nitrogen (e.g., nitriles, nitro compounds, pyridines), phosphorus, and even carbon monoxide.[1][2][3] The source of these poisons can be the reactants, solvents, or leaching from equipment.

  • Coking/Fouling: Carbonaceous materials, often called "coke," can deposit on the catalyst surface, physically blocking the active sites and pores.[4][5] This is particularly relevant in reactions involving organic molecules at elevated temperatures. These deposits can range from amorphous carbon to more graphitic structures.[4]

  • Sintering: At high temperatures, the fine palladium nanoparticles on the carbon support can migrate and agglomerate into larger particles.[6][7][8] This leads to a decrease in the active surface area of the palladium, resulting in lower catalytic activity.[7] Water vapor can sometimes promote the agglomeration of palladium particles.[4]

  • Leaching: Palladium can dissolve from the carbon support into the reaction medium, especially under acidic conditions or in the presence of complexing agents.[9][10][11] This not only reduces the catalyst's activity but can also lead to contamination of the final product with palladium, a significant concern in pharmaceutical applications. Palladium oxide (PdO) on the catalyst surface is particularly susceptible to reacting with acids like HCl to form soluble species.[9][10]

Q2: How can I determine the specific cause of my Pd/C catalyst deactivation?

A2: Identifying the root cause is crucial for effective troubleshooting. A combination of analytical techniques can provide insights:

  • Elemental Analysis (ICP-MS/AAS): Analyze your starting materials, solvents, and reaction mixture for potential catalyst poisons (e.g., sulfur, lead, mercury).[3] Also, analyzing the filtrate for palladium can confirm if leaching is occurring.[11]

  • Surface Area Analysis (BET): A significant decrease in the catalyst's surface area after a reaction can indicate coking or sintering.[5][12] For example, a fresh 5 wt. % Pd/C catalyst with a specific surface area of 1493.74 m²/g was found to have a reduced surface area of 356.38 m²/g after use.[12]

  • Temperature Programmed Oxidation (TPO): This technique can be used to characterize and quantify the amount of coke deposited on the catalyst surface.

  • Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can visualize changes in the palladium particle size and morphology, providing direct evidence of sintering.[6][12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical state of the palladium (e.g., Pd(0) vs. PdO) and can detect the presence of adsorbed poisons on the surface.[6][13]

Q3: My catalyst appears to be deactivated. Can it be regenerated?

A3: Yes, in many cases, deactivated Pd/C catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.

Q4: What are the common methods for regenerating deactivated Pd/C catalysts?

A4: Several regeneration methods exist, broadly categorized as:

  • Washing/Solvent Extraction: This is effective for removing adsorbed organic byproducts or non-strongly bound poisons. Washing with various solvents, including dilute acids or bases, can dissolve and remove contaminants.[14][15] For instance, washing with a dilute alkaline solution can remove deposited organic matter.[14] A mixture of chloroform and glacial acetic acid has also been used effectively to remove blockages in catalyst pores.[12]

  • Thermal Treatment/Oxidation: This method is primarily used to remove coke deposits. The catalyst is heated in a controlled atmosphere (e.g., air or an inert gas) to burn off the carbonaceous material.[16] For example, air-flow treatment at 250 °C has been shown to recover over 80% of the initial conversion activity for a catalyst deactivated by carbonaceous deposits.[16][17] However, for carbon-supported catalysts, high-temperature oxidation must be carefully controlled to avoid burning the support itself.[14] A milder oxidation at 50-140 °C in an air atmosphere has been reported for regenerating a Pd/C catalyst poisoned by sulfur-containing substances.[14]

  • Chemical Treatment: This involves using chemical reagents to remove strongly bound poisons. For example, treatment with acidic or alkaline solutions can be employed.[15]

  • Supercritical Fluid Extraction: Supercritical CO2 extraction is a more advanced method that can remove organic foulants without the risk of thermal degradation to the catalyst support.[15][18] This method has been shown to recover about 80% of catalyst activity.[18]

Troubleshooting Guides

Guide 1: Low or No Catalytic Activity

Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly from the start.Catalyst Poisoning 1. Analyze all reactants and solvents for common poisons (S, N, P, halides).[2][3] 2. Purify starting materials if impurities are detected.[3] 3. Consider using a guard bed or scavenger resin to remove poisons before the reaction.
Incorrect Catalyst Handling 1. Ensure the catalyst was not unduly exposed to air, especially if it's pyrophoric after use.[1] Keep used catalyst wet.[1] 2. Verify that the correct catalyst loading was used.
Reaction starts well but then slows down or stops over time.Coking/Fouling 1. Lower the reaction temperature if possible to reduce coke formation. 2. Attempt regeneration by solvent washing or controlled thermal treatment.[12][16]
Sintering 1. Operate at the lowest effective temperature to minimize palladium particle agglomeration.[7] 2. Consider a catalyst with a more thermally stable support if high temperatures are unavoidable.
Leaching 1. Check the pH of the reaction mixture; avoid strongly acidic conditions if possible.[9] 2. Analyze the product mixture for palladium content to confirm leaching.[11] 3. Pre-reducing the catalyst with hydrogen gas may help prevent leaching by converting PdO to the less reactive Pd(0).[9][10]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of fresh, spent, and regenerated Pd/C catalysts from various studies.

Catalyst System Deactivation Cause Performance Metric Fresh Catalyst Spent Catalyst Regenerated Catalyst Regeneration Method Reference
5 wt. % Pd/CBlocking of pores by organic substancesSpecific Surface Area (m²/g)1493.74356.381135.72Washing with chloroform and glacial acetic acid[12]
5 wt. % Pd(OH)₂/CBlocking of pores by organic substancesSpecific Surface Area (m²/g)1131.61Not specified706.94Washing with chloroform and glacial acetic acid[12]
Pd/CCarbonaceous deposits (coking) and formation of palladium carbideDichloromethane Conversion (%)~95% (initial)< 45% (after 200h)~80%Air flow treatment (250 °C for 12h)[16][17]
Pd/CPoisoning by sulfur-containing substancesNot specified-InactivatedActivity RestoredDrying and oxidizing in air at 50-140 °C[14]
Pd/CDeposition of organic matterProduct Yield (%)96.5%Deactivated89%Washing and chemical reduction[19]

Experimental Protocols

Protocol 1: Regeneration of Pd/C Deactivated by Organic Fouling [12]

This protocol is suitable for catalysts where deactivation is suspected to be due to the blockage of pores by organic products or by-products.

  • Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture. Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove residual reactants and products.

  • Regeneration Slurry: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid.

  • Treatment: Stir the slurry and use an ultrasonic bath to aid in the removal of adsorbed species from the catalyst pores.

  • Isolation: Filter the regenerated catalyst from the solvent mixture.

  • Washing: Thoroughly wash the catalyst with a solvent like methanol to remove the chloroform and acetic acid.

  • Drying: Dry the catalyst under vacuum.

  • Characterization (Optional): Analyze the regenerated catalyst using BET surface area analysis to confirm the unblocking of pores.

Protocol 2: Regeneration of Pd/C Deactivated by Coking via Thermal Treatment [16][17]

This protocol is effective for removing carbonaceous deposits (coke).

  • Catalyst Recovery: Recover the spent catalyst from the reaction mixture as described in Protocol 1.

  • Drying: Dry the catalyst to remove any residual solvent.

  • Thermal Treatment: Place the catalyst in a tube furnace. Heat the catalyst to 250 °C under a controlled flow of air (e.g., 50 mL/min) for a specified duration (e.g., 12 hours). Caution: This process can be exothermic and must be carefully controlled, especially with a carbon support, to prevent uncontrolled combustion.

  • Cooling: After the treatment, cool the catalyst down to room temperature under an inert gas flow (e.g., nitrogen or argon).

  • Passivation (if necessary): The freshly regenerated catalyst may be pyrophoric. Careful passivation may be required before exposure to air.

  • Characterization (Optional): Compare the activity of the regenerated catalyst to that of a fresh catalyst in a model reaction.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_analysis Analysis cluster_solution Solution & Regeneration Start Low/No Catalyst Activity Poisoning Suspect Poisoning? Start->Poisoning Coking Suspect Coking/Fouling? Poisoning->Coking No Analyze_Reactants Elemental Analysis (ICP-MS/AAS) Poisoning->Analyze_Reactants Yes Sintering Suspect Sintering? Coking->Sintering No Analyze_Surface Surface Area Analysis (BET) Coking->Analyze_Surface Yes Leaching Suspect Leaching? Sintering->Leaching No Analyze_Morphology Microscopy (TEM) Sintering->Analyze_Morphology Yes Analyze_Filtrate Analyze Filtrate (ICP-MS) Leaching->Analyze_Filtrate Yes Purify Purify Reagents Analyze_Reactants->Purify Wash Solvent Washing Analyze_Surface->Wash Optimize_Temp Optimize Temperature Analyze_Morphology->Optimize_Temp Optimize_pH Optimize pH / Pre-reduce Analyze_Filtrate->Optimize_pH Thermal Thermal Treatment Wash->Thermal If washing fails Regeneration_Workflow cluster_start Initial State cluster_process Regeneration Process cluster_end Final State Start Spent Pd/C Catalyst Filter 1. Filter & Wash Catalyst (Remove residual reactants) Start->Filter Choose Select Regeneration Method (Based on deactivation cause) Filter->Choose Solvent 2a. Solvent/Chemical Treatment (For Poisoning/Fouling) Choose->Solvent Poisoning/ Fouling Thermal 2b. Thermal Treatment (For Coking) Choose->Thermal Coking Final_Wash 3. Final Wash (Remove regeneration agents) Solvent->Final_Wash Thermal->Final_Wash Dry 4. Dry Catalyst (Under vacuum) Final_Wash->Dry End Regenerated Pd/C Catalyst Dry->End

References

Technical Support Center: Managing Exothermic Reactions with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on safely managing exothermic reactions involving 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Vapors may form explosive mixtures with air, and it is crucial to keep the compound away from heat, sparks, and open flames.[2]

Q2: What makes reactions with this compound potentially exothermic?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which activates the adjacent carbonyl group towards nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, are often highly exothermic.[3][4] The formation of the carbon-carbon bond is thermodynamically favorable and releases significant energy as heat.

Q3: What are the initial signs of a runaway reaction?

A3: The initial signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden rise in pressure, unexpected gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with cooling applied. Continuous monitoring of the reaction temperature is critical for early detection.[5]

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: In case of a suspected thermal runaway, the immediate priorities are personal safety and containment. If it is safe to do so, stop the addition of any reagents, increase cooling to the maximum capacity, and add a pre-chilled quenching agent if one is prepared and its addition is known to be safe. Evacuate the immediate area and alert safety personnel. Do not attempt to contain a runaway reaction if it has progressed beyond the initial stages.

Q5: How can I safely scale up a reaction involving this compound?

A5: Scaling up reactions requires careful planning and a thorough understanding of the reaction's thermal profile. It is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of synthesis.[6] A pilot-scale run with a reduced concentration of reactants is a prudent intermediate step.[7] Ensure that the cooling capacity of the larger reactor is sufficient to dissipate the heat generated. A good rule of thumb is to ensure the heat removal capacity is significantly greater than the heat generation rate.

Section 2: Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during reactions with this compound.

Issue Possible Cause Recommended Action
Unexpectedly Rapid Temperature Increase During Reagent Addition Reagent addition rate is too high.Immediately stop the addition of the reagent. Increase the cooling bath temperature or add more coolant. Once the temperature is stable and under control, resume addition at a much slower rate.
Inadequate cooling.Ensure the cooling bath is at the target temperature and that there is good thermal contact between the flask and the bath. For larger scale reactions, consider using a more efficient cooling system like a cryostat.
Concentration of reactants is too high.For future experiments, consider diluting the reaction mixture with more solvent. This will increase the thermal mass and help to better control the exotherm.
Localized Hotspots in the Reaction Mixture Inefficient stirring.Increase the stirring speed to ensure homogenous mixing and heat distribution. For viscous reaction mixtures, a mechanical stirrer is more effective than a magnetic stir bar.
Pressure Buildup in the Reaction Vessel Gas evolution from the reaction.Ensure the reaction is performed in an open or vented system (e.g., with a condenser and a bubbler) to prevent pressure buildup. Do not run reactions that are known to evolve gas in a sealed vessel.
Reaction temperature has exceeded the boiling point of the solvent.Immediately cool the reaction vessel to reduce the solvent vapor pressure.
Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm An induction period is present.Be patient and do not increase the temperature or add more initiator/reagent impulsively. If the reaction is known to have an induction period, maintain the set temperature and monitor closely. For unknown reactions, add the reagent very slowly and watch for any signs of reaction initiation.
Poor quality of reagents.Ensure all reagents are pure and dry. Impurities can sometimes inhibit a reaction, leading to a buildup of unreacted starting material that can then react all at once.
Difficulty in Quenching the Reaction The quenching agent is not reactive enough or is added too quickly.Use a more reactive quenching agent in a stepwise manner. For example, for organometallic reagents, a slow addition of isopropanol followed by methanol and then water is a common and safe practice.[8] Always add the quenching agent slowly and with efficient cooling.
Incomplete reaction, leaving a large amount of unreacted, energetic material.Before quenching, it is advisable to monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, NMR).

Section 3: Experimental Protocols

The following are illustrative protocols for common exothermic reactions involving this compound. These should be adapted based on specific laboratory conditions and a thorough risk assessment.

Protocol 1: Grignard Reaction with this compound

This protocol describes the addition of a Grignard reagent to form a tertiary alcohol. Grignard reactions are notoriously exothermic.[3]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
This compound216.202.16 g10 mmol1.0
Phenylmagnesium bromide (3.0 M in diethyl ether)3.7 mL11 mmol1.1
Anhydrous Diethyl Ether50 mL--
Saturated aqueous ammonium chloride solution20 mL--

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: Charge the flask with this compound and anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition of Grignard Reagent: Add the phenylmagnesium bromide solution to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and the addition rate must be carefully controlled.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Quenching: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride. This quenching process is also exothermic.[3]

  • Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol outlines a general procedure for quenching a runaway reaction involving organometallic reagents. This should only be performed if it is safe to do so and with appropriate personal protective equipment.

  • Immediate Actions:

    • Stop all reagent addition.

    • Maximize cooling by adding dry ice to the cooling bath or activating an emergency cooling system.

    • Alert colleagues and safety personnel.

  • Prepare Quenching Agent: Have a pre-chilled, less reactive quenching agent ready. For organometallic reactions, a solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., THF or toluene) is a good choice.[8]

  • Controlled Quenching: If the temperature begins to stabilize and it is deemed safe to approach the fume hood, slowly add the quenching solution via a cannula or a dropping funnel. The addition must be very slow to control the secondary exotherm from the quenching reaction.

  • Monitor: Continuously monitor the temperature and be prepared to stop the addition if the temperature starts to rise uncontrollably again.

  • Complete Quenching: Once the initial vigorous reaction has subsided and the temperature is stable, a more reactive quenching agent like methanol can be slowly added, followed by water to ensure all reactive species are neutralized.[8]

Section 4: Visualizations

Diagram 1: General Workflow for Managing Exothermic Reactions

ExothermicReactionWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting & Response A Literature Search & Risk Assessment B Reaction Calorimetry (if possible) A->B C Define Critical Process Parameters (Temp, Addition Rate, Concentration) B->C D Assemble Apparatus with Adequate Cooling & Monitoring C->D E Slow, Controlled Addition of Reagents D->E F Continuous Monitoring of Temperature E->F G Temperature Excursion Detected? F->G H Stop Reagent Addition G->H Yes K Reaction Proceeds Normally G->K No I Increase Cooling H->I J Emergency Quench (if safe) I->J TemperatureExcursionDecisionTree A Temperature Rises Above Set Point B Is the rise rapid and uncontrolled? A->B C Stop Reagent Addition B->C Yes J Slow down reagent addition and continue monitoring B->J No D Increase Cooling Capacity C->D E Prepare for Emergency Quench D->E F Is the temperature stabilizing? E->F G Continue Monitoring F->G Yes H Initiate Emergency Quench (if safe) F->H No I Evacuate and Alert Safety Personnel H->I

References

Technical Support Center: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of reactions involving this compound.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 My purified product contains a significant amount of a more polar impurity. Formation of the stable hydrate of the trifluoromethyl ketone.- The hydrate can often be removed by silica gel column chromatography.- Azeotropic distillation with toluene may help to remove water and break up the hydrate.
PUR-002 I'm having difficulty separating my product from non-polar byproducts (e.g., triphenylphosphine oxide). The product and byproduct have similar polarities.- Suspend the crude mixture in a non-polar solvent like pentane or a hexane/ether mixture and filter through a plug of silica gel. The desired product should elute while the non-polar byproduct is retained.- Multiple filtrations may be necessary.
PUR-003 My reaction workup with aqueous acid or base seems to be degrading my product. Trifluoromethyl ketones can be susceptible to hydrolysis under certain acidic or basic conditions.- Use mild acidic (e.g., saturated NH₄Cl solution) or basic (e.g., saturated NaHCO₃ solution) washes.- Minimize contact time with aqueous layers during extraction.- If possible, perform a non-aqueous workup.
PUR-004 Unreacted starting material (e.g., an electrophile or nucleophile) is co-eluting with my product. The starting material and product have very similar Rf values.- For unreacted electrophiles, consider using a scavenger resin to bind the excess reagent.- For unreacted nucleophiles (e.g., amines), wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.
PUR-005 The crude 19F NMR of my reaction mixture shows the formation of the product hydrate. The presence of water in the reaction or during workup. Trifluoromethyl ketones are known to form stable hydrates.- This is a common occurrence and the hydrate can typically be removed by purification on silica gel.- Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive.
SYN-001 I am observing side reactions on the mesityl ring of my starting material. The electron-rich nature of the 2,4,6-trimethylphenyl group makes it susceptible to electrophilic attack.- Use milder reaction conditions (lower temperature, less reactive reagents).- Consider using a protecting group strategy if the desired reaction is incompatible with the activated aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when working with this compound?

A1: One of the most frequently observed species is the hydrate of the trifluoromethyl ketone. This is due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. The hydrate is often stable enough to be observed by NMR spectroscopy but can typically be separated from the desired ketone by silica gel chromatography.

Q2: How can I remove unreacted starting materials from my reaction mixture?

A2: The method for removing unreacted starting materials will depend on their chemical properties.

  • Acidic or Basic Starting Materials: These can often be removed with a simple aqueous wash. Use a dilute base (e.g., sodium bicarbonate solution) to remove acidic starting materials, or a dilute acid (e.g., dilute HCl) to remove basic starting materials.

  • Neutral, Non-polar Starting Materials: If there is a sufficient polarity difference between your product and the starting material, column chromatography is effective. For starting materials that are significantly less polar than your product, you can try to wash them away with a non-polar solvent like hexane or pentane.

  • Scavenger Resins: For certain types of starting materials, such as isocyanates or acid chlorides, scavenger resins can be a very effective purification method.

Q3: Is this compound stable to standard purification techniques like silica gel chromatography?

A3: Yes, this compound and other trifluoromethyl ketones are generally stable to silica gel chromatography. In fact, this is a common and effective method for their purification. It is particularly useful for separating the ketone from its hydrate form.

Q4: What are some common workup procedures for reactions involving trifluoromethyl ketones?

A4: A general workup procedure often involves:

  • Quenching the reaction with an aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure.

  • Purifying the crude product by silica gel column chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Product

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Workup for Removal of an Acidic Impurity

  • Follow steps 1 and 2 from Protocol 1.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the acidic impurity.

  • Wash the organic layer with brine (1 x 30 mL).

  • Proceed with steps 5-7 from Protocol 1.

Visualizations

experimental_workflow reaction Reaction Completion quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extraction wash Wash Organic Layer (e.g., with Brine) extraction->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product troubleshooting_logic start Impure Product After Initial Workup check_polarity Is the major impurity more polar than the product? start->check_polarity is_hydrate Suspect Hydrate Formation check_polarity->is_hydrate Yes check_nonpolar Is the major impurity less polar than the product? check_polarity->check_nonpolar No column_chrom Purify by Silica Gel Column Chromatography is_hydrate->column_chrom silica_plug Filter through a Silica Gel Plug check_nonpolar->silica_plug Yes check_starting_material Is the impurity unreacted starting material? check_nonpolar->check_starting_material No scavenger_resin Use Scavenger Resin or Specific Wash check_starting_material->scavenger_resin Yes other Consider Other Side Products check_starting_material->other No

Validation & Comparative

comparison of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone with other trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone and Leading Alternatives

The strategic incorporation of the trifluoromethyl (CF₃) group is a paramount tactic in modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique electronic properties and steric bulk of the CF₃ group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of various trifluoromethylating agents, with a special focus on the potential utility of this compound alongside established reagents. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of trifluoromethylating agents for their synthetic endeavors.

Executive Summary

Trifluoromethylating agents are broadly categorized based on their reactive nature as nucleophilic, electrophilic, or radical sources of the CF₃ group. This guide delves into the performance of key reagents from each category, presenting a comparative analysis of their substrate scope, reaction efficiency, and operational considerations. While this compound is commercially available, its application as a direct trifluoromethylating agent is not well-documented in peer-reviewed literature. This guide, therefore, presents a thorough review of the established reagents and explores the theoretical potential and hypothetical applications of this compound based on the known reactivity of α-trifluoromethyl ketones.

Classification of Trifluoromethylating Agents

The choice of a trifluoromethylating agent is dictated by the nature of the substrate and the desired transformation. The three main classes of reagents offer distinct advantages and are suited for different synthetic strategies.

G Reagents Trifluoromethylating Agents Nucleophilic Nucleophilic (CF₃⁻) Ruppert-Prakash Reagent Reagents->Nucleophilic Electrophilic Electrophilic (CF₃⁺) Togni's Reagents Umemoto's Reagents Reagents->Electrophilic Radical Radical (CF₃•) Langlois' Reagent Reagents->Radical

Figure 1. Classification of common trifluoromethylating agents.

Performance Comparison of Established Trifluoromethylating Agents

The following tables summarize the performance of widely used trifluoromethylating agents on common substrates. The data presented is compiled from various literature sources and is intended to provide a comparative overview.

Table 1: Trifluoromethylation of Aldehydes and Ketones
SubstrateReagentCatalyst/InitiatorSolventTime (h)Yield (%)Reference
BenzaldehydeRuppert-PrakashTBAF (cat.)THF195[1]
AcetophenoneRuppert-PrakashTBAF (cat.)THF292[1]
4-NitrobenzaldehydeRuppert-PrakashTBAF (cat.)THF198[1]
CyclohexanoneRuppert-PrakashTBAF (cat.)THF285[1]
Table 2: Trifluoromethylation of Silyl Enol Ethers and β-Ketoesters
SubstrateReagentCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1-(Trimethylsilyloxy)cyclohexeneTogni's Reagent II-CH₂Cl₂190[2]
Ethyl 2-oxocyclohexanecarboxylateTogni's Reagent I-CH₂Cl₂1285[2]
Ethyl BenzoylacetateUmemoto's Reagent-CH₂Cl₂2478[2]
Table 3: Trifluoromethylation of Arenes and Heteroarenes
SubstrateReagentCatalyst/ConditionsSolventTime (h)Yield (%)Reference
BenzeneLanglois' Reagentt-BuOOHMeCN/H₂O1275[3]
PyridineLanglois' Reagentt-BuOOHMeCN/H₂O1260[3]
ThiopheneLanglois' Reagentt-BuOOHMeCN/H₂O1282[3]

Detailed Experimental Protocols

General Procedure for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

This protocol describes the trifluoromethylation of a carbonyl compound using (trifluoromethyl)trimethylsilane (TMSCF₃).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve carbonyl compound in anhydrous THF B Add TBAF (catalyst) A->B C Cool to 0 °C B->C D Add Ruppert-Prakash Reagent dropwise C->D E Stir at 0 °C to rt D->E F Quench with aq. HCl E->F G Extract with Et₂O F->G H Dry and concentrate G->H I Purify by chromatography H->I

Figure 2. Experimental workflow for nucleophilic trifluoromethylation.

Materials:

  • Carbonyl compound (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 mmol)

  • Ruppert-Prakash Reagent (1.2 mmol)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the carbonyl compound in anhydrous THF.

  • Add the TBAF solution and cool the mixture to 0 °C.

  • Slowly add the Ruppert-Prakash reagent dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the aqueous layer with Et₂O (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Electrophilic Trifluoromethylation using Togni's Reagent

This protocol outlines the trifluoromethylation of a silyl enol ether.

Materials:

  • Silyl enol ether (1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Togni's Reagent II (1.1 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry flask, dissolve the silyl enol ether in anhydrous CH₂Cl₂.

  • Add Togni's Reagent II in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product is then purified by column chromatography.

General Procedure for Radical Trifluoromethylation using Langlois' Reagent

This protocol describes the trifluoromethylation of an arene.

Materials:

  • Arene (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois' Reagent) (2.0 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH) (70 wt. % in H₂O, 3.0 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Water (H₂O) (5 mL)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add the arene, Langlois' reagent, MeCN, and H₂O.

  • Stir the biphasic mixture vigorously.

  • Add t-BuOOH dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • After completion, dilute the reaction with water and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to afford the trifluoromethylated arene.

This compound: A Potential Trifluoromethylating Agent?

This compound is a commercially available α-trifluoromethyl ketone. While its direct application as a trifluoromethylating agent is not established in the literature, its structure suggests potential reactivity pathways that could be exploited for trifluoromethylation.

Hypothetical Mechanisms of Activation

Based on the known chemistry of ketones and trifluoromethylated compounds, several hypothetical pathways for the generation of a reactive CF₃ species from this compound can be envisioned.

G cluster_0 Nucleophilic CF₃⁻ Generation cluster_1 Radical CF₃• Generation Reagent 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Retro Retro-Friedel-Crafts/ Decarbonylation Reagent->Retro Base Base-induced fragmentation Reagent->Base Photo Photoredox Catalysis Reagent->Photo Thermal Thermal Decomposition Reagent->Thermal

Figure 3. Hypothetical activation pathways for this compound.

  • Nucleophilic CF₃⁻ Generation:

    • Retro-Friedel-Crafts/Decarbonylation: Under harsh conditions (e.g., strong Lewis acid and high temperature), a retro-Friedel-Crafts type reaction followed by decarbonylation could potentially release a trifluoromethyl anion equivalent. However, this is likely to be a low-yielding and non-selective process.

    • Base-Induced Fragmentation: A strong base could potentially induce fragmentation of the molecule, although this is not a common reactivity pattern for α-trifluoromethyl ketones.

  • Radical CF₃• Generation:

    • Photoredox Catalysis: It is conceivable that under photoredox conditions, single-electron transfer to the carbonyl group could initiate a fragmentation pathway leading to the formation of a trifluoromethyl radical. This approach has been successful with other types of trifluoromethyl sources.

Potential Advantages and Disadvantages

Potential Advantages:

  • Stability: As a solid, crystalline compound, it is likely to be more stable and easier to handle than gaseous or volatile liquid trifluoromethylating agents.

  • Cost-Effectiveness: If a viable synthetic route is developed, it could potentially be a more economical alternative to some of the more complex, patented reagents.

Potential Disadvantages:

  • Lack of Precedent: The absence of literature reports on its use as a trifluoromethylating agent suggests that it may not be a viable or efficient source of the CF₃ group under standard conditions.

  • Harsh Activation Conditions: The hypothetical activation pathways may require harsh reaction conditions, limiting its substrate scope and functional group tolerance.

Conclusion and Future Outlook

The field of trifluoromethylation is well-served by a diverse array of reagents, each with its own strengths and weaknesses. The Ruppert-Prakash reagent remains a workhorse for nucleophilic trifluoromethylation of carbonyls, while Togni's and Umemoto's reagents are the go-to choices for electrophilic transformations. For radical processes, particularly on arenes, the Langlois' reagent offers a robust and economical option.

While this compound is not currently established as a practical trifluoromethylating agent, its structure invites further investigation. Future research could explore its reactivity under various conditions, particularly photoredox catalysis, to determine if it can be unlocked as a novel and useful source of the trifluoromethyl group. For researchers and professionals in drug development, a continued awareness of both established methods and emerging possibilities is crucial for advancing the synthesis of novel, life-changing therapeutics.

References

A Comparative Guide to Trifluoromethylation Strategies: The Building Block Approach vs. Direct C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a trifluoromethyl (CF3) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Two primary strategies have emerged for incorporating this critical functional group: the use of pre-fluorinated building blocks and direct trifluoromethylation of organic substrates. This guide provides an objective comparison of these approaches, exemplified by the synthetic utility of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone (a CF3-containing building block) and the well-established Togni's reagents for direct, electrophilic trifluoromethylation.

At a Glance: Two Divergent Paths to Trifluoromethylated Molecules

The choice between a building block strategy and direct trifluoromethylation hinges on factors such as the desired molecular architecture, substrate complexity, and the stage of the synthetic sequence. This compound serves as a versatile precursor, carrying the trifluoromethyl group into the final product through a series of synthetic transformations.[1][2] In contrast, Togni's reagents are employed to directly install a CF3 group onto a pre-existing molecular scaffold.[3][4][5]

FeatureThis compound (Building Block)Togni's Reagents (Direct Trifluoromethylation)
Synthetic Strategy Incorporation of a pre-functionalized CF3-containing unit into a larger molecule.Direct introduction of a CF3 group onto a substrate.[4]
Regioselectivity Determined by the inherent reactivity of the building block's functional groups.Can be influenced by directing groups, substrate electronics, and reaction conditions, but can sometimes lead to mixtures of isomers.[3]
Substrate Scope Applicable to the synthesis of specific classes of compounds derivable from the acetophenone scaffold.[1]Broad substrate scope, including heterocycles, arenes, alkenes, and alkynes.[6]
Functional Group Tolerance The CF3 group is robust; tolerance depends on subsequent reaction conditions.Generally good, but can be sensitive to highly nucleophilic or easily oxidizable functional groups.[5]
Key Advantages Predictable regiochemistry; access to specific structural motifs.Late-stage functionalization is possible; high efficiency for a wide range of substrates.[7]
Limitations Limited to the synthesis of derivatives of the building block.Potential for side reactions; regioselectivity can be a challenge.[3]

Visualizing the Synthetic Logic

The fundamental difference in these two approaches can be visualized through their synthetic workflows. The building block approach involves constructing a molecule around the CF3-containing core, while direct trifluoromethylation modifies an existing structure.

Synthetic Logic: Building Block vs. Direct Trifluoromethylation cluster_0 Building Block Approach cluster_1 Direct Trifluoromethylation a 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone c Trifluoromethylated Product a->c Synthesis b Reaction Partner b->c d Substrate f Trifluoromethylated Product d->f CF3 Transfer e Togni's Reagent e->f

Caption: Contrasting synthetic pathways for obtaining trifluoromethylated compounds.

Reaction Mechanisms: A Tale of Two Pathways

The mechanisms underpinning these strategies are fundamentally different. The reactions involving this compound will depend on the specific transformation being performed on its ketone functionality. For Togni's reagents, trifluoromethylation can proceed through either an electrophilic or a radical pathway, often dependent on the substrate and the presence of a catalyst.[6]

Mechanistic Overview of Togni's Reagents cluster_0 Electrophilic Pathway cluster_1 Radical Pathway A Nucleophile (Nu:) B Togni's Reagent A->B Nucleophilic Attack C [Nu-CF3]+ B->C CF3+ Transfer D Trifluoromethylated Product C->D Deprotonation E Substrate H Substrate Radical E->H Radical Addition F Togni's Reagent G CF3• Radical F->G SET / Catalyst G->H I Trifluoromethylated Product H->I

Caption: Dual reactivity modes of Togni's reagents in trifluoromethylation.

Experimental Protocols

To provide a practical understanding, the following are representative experimental protocols.

Synthesis of a Chalcone using this compound (Building Block Approach)

This protocol details the Claisen-Schmidt condensation to form a trifluoromethylated chalcone, a versatile intermediate for various heterocyclic compounds.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (10%)

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Stir the solution at room temperature.

  • Slowly add the 10% aqueous NaOH solution dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure trifluoromethylated chalcone.

Trifluoromethylation of Indole using Togni's Reagent II (Direct Trifluoromethylation)

This protocol describes the direct C-H trifluoromethylation of indole, a common heterocyclic core in pharmaceuticals.[6]

Materials:

  • Indole

  • Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) in a round-bottom flask under an inert atmosphere, add Togni's Reagent II (1.2 mmol).[6]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[6]

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the desired 3-trifluoromethylindole.[6]

Conclusion

Both the building block approach, exemplified by the use of this compound, and direct trifluoromethylation with reagents like Togni's offer powerful and distinct strategies for accessing trifluoromethylated molecules. The building block method provides a reliable route to specific, pre-determined structures, while direct C-H functionalization offers the flexibility of late-stage modification on a diverse range of substrates. The optimal approach will be dictated by the specific synthetic goals, the complexity of the target molecule, and the desired efficiency of the overall synthetic route. A thorough understanding of the advantages and limitations of each strategy is crucial for the modern medicinal and materials chemist.

References

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone vs. Ruppert-Prakash reagent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone vs. Ruppert-Prakash Reagent

In the fields of medicinal chemistry and materials science, the introduction of a trifluoromethyl (CF3) group is a critical strategy for enhancing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an objective comparison of two distinct chemical entities utilized in the synthesis of trifluoromethylated compounds: the Ruppert-Prakash reagent, a trifluoromethylating agent, and this compound, a trifluoromethylated synthetic building block.

Fundamental Roles in Trifluoromethyl Group Incorporation

It is crucial to understand that these two compounds serve fundamentally different roles in organic synthesis. They are not direct alternatives but represent two different strategies for incorporating a CF3 group into a target molecule.

  • Ruppert-Prakash Reagent (TMSCF3): This compound, also known as trifluoromethyltrimethylsilane, functions as a nucleophilic trifluoromethylating agent .[3] Its primary role is to donate and transfer a trifluoromethyl anion equivalent to an electrophilic substrate, such as an aldehyde, ketone, or imine.[2][4]

  • This compound: This compound is a trifluoromethylated building block . It is a ketone that already possesses a CF3 group. It serves as a starting material or precursor in a synthetic pathway.[5][6] Molecules synthesized from it will inherently contain the 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone scaffold or a derivative thereof.

The logical distinction between these two approaches is visualized below. The Ruppert-Prakash reagent provides the CF3 group to a substrate, while the acetophenone is a pre-functionalized starting material.

G cluster_0 Strategy 1: CF3 Group Donation cluster_1 Strategy 2: CF3 Building Block RP_reagent Ruppert-Prakash Reagent (TMSCF3) Product1 Trifluoromethylated Product RP_reagent->Product1 Donates CF3 Substrate Electrophilic Substrate (e.g., Ketone) Substrate->Product1 Acetophenone 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Product2 Complex Molecule (incorporating the acetophenone backbone) Acetophenone->Product2 Acts as Precursor Reagent Other Reagents (e.g., Aldehyde, Diamine) Reagent->Product2

Caption: Strategies for CF3 incorporation.

Ruppert-Prakash Reagent: Performance Data and Protocols

The Ruppert-Prakash reagent is renowned for its versatility in nucleophilic trifluoromethylation. The reaction is typically initiated by a catalytic amount of a nucleophilic activator, such as a fluoride salt or a carbonate.[7]

Reaction Mechanism

The trifluoromethylation with TMSCF3 proceeds via an anionic chain reaction mechanism. A nucleophilic initiator (Nu⁻) activates the silicon-carbon bond, generating the reactive trifluoromethide anion (CF3⁻), which then attacks the electrophile.

G cluster_initiation Initiation cluster_propagation Propagation TMSCF3 TMSCF3 Intermediate [TMS(Nu)CF3]⁻ TMSCF3->Intermediate + Nu⁻ Nu- Nu⁻ (e.g., F⁻) CF3- CF3⁻ Intermediate->CF3- TMSNu TMS-Nu Intermediate->TMSNu Carbonyl R2C=O (Substrate) Alkoxide R2C(CF3)O⁻ CF3-->Alkoxide + R2C=O Silylated_Product R2C(CF3)O-TMS Alkoxide->Silylated_Product + TMSCF3 Silylated_Product->CF3- releases new CF3⁻

Caption: Anionic chain mechanism of the Ruppert-Prakash reagent.
Performance Data: Trifluoromethylation of Ketones

The following table summarizes typical yields for the trifluoromethylation of various ketones using the Ruppert-Prakash reagent, demonstrating its broad substrate scope.

Ketone SubstrateCatalystReaction Time (h)Yield (%)
AcetophenoneK2CO32-495
4-MethoxyacetophenoneK2CO32-492
4-NitroacetophenoneK2CO32-485
CyclohexanoneK2CO34-690
BenzophenoneK2CO34-698
(Data compiled from representative literature procedures)[7]
Experimental Protocol: Trifluoromethylation of Acetophenone

This protocol details a general procedure for the nucleophilic trifluoromethylation of a ketone using the Ruppert-Prakash reagent.

Materials:

  • Acetophenone

  • Ruppert-Prakash Reagent (TMSCF3)

  • Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (0.1 equiv).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.[7]

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-trifluoromethyl alcohol.

G start Start dissolve Dissolve Ketone and Catalyst in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add TMSCF3 dropwise cool->add_reagent react Stir at RT (2-6 h) add_reagent->react quench Quench with 1 M HCl at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify via Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for ketone trifluoromethylation.

This compound: A Building Block Approach

This trifluoromethylated ketone serves as a starting point for constructing more complex molecules, particularly heterocycles, which are of significant interest in drug discovery. While specific reaction data for this exact molecule is sparse in readily available literature, its reactivity can be inferred from its non-fluorinated analog and other trifluoromethylated ketones. A common synthetic route involves its use in condensation reactions to form intermediates like chalcones, which are then cyclized.[8]

Synthetic Pathway Example: From Acetophenone to Pyrimidine

A plausible and well-documented synthetic pathway for acetophenones involves a Claisen-Schmidt condensation with an aldehyde to form a chalcone, followed by a cyclization reaction with a reagent like guanidine to form a pyrimidine ring.

G Acetophenone 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation (Base-catalyzed) Pyrimidine Trifluoromethylated Pyrimidine Derivative Chalcone->Pyrimidine Guanidine Guanidine Guanidine->Pyrimidine Cyclization

Caption: Synthetic pathway using the trifluoromethylated acetophenone.
Performance Data: Representative Heterocycle Synthesis

The following table provides representative yields for the synthesis of pyrimidines from chalcone intermediates, derived from analogs of the title acetophenone. This demonstrates the feasibility of the synthetic pathway.

Chalcone Substituent (from Aldehyde)Cyclizing AgentReaction Time (h)Yield (%)
PhenylGuanidine HCl885
4-ChlorophenylGuanidine HCl1082
4-MethoxyphenylGuanidine HCl1278
2-NaphthylGuanidine HCl1080
(Data is representative for the cyclization step based on literature for analogous compounds)[8]
Experimental Protocols: Two-Step Heterocycle Synthesis

Protocol 3.1: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Procedure:

  • Dissolve this compound (1.0 equiv) and the desired aromatic aldehyde (1.0 equiv) in ethanol in a round-bottom flask with stirring.[8]

  • Slowly add an aqueous solution of NaOH or KOH to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. A solid precipitate of the chalcone will form.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.[8]

Protocol 3.2: General Procedure for Pyrimidine Synthesis from a Chalcone

This protocol describes the ring-closing condensation of a chalcone with guanidine hydrochloride.

Materials:

  • Chalcone intermediate (from Protocol 3.1)

  • Guanidine hydrochloride

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Methoxide

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 equiv) and guanidine hydrochloride (1.0-2.0 equiv) in ethanol.[8]

  • Add a solution of KOH or sodium methoxide to the mixture to create basic conditions.

  • Reflux the reaction mixture for 6-12 hours, monitoring progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.[8]

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure pyrimidine derivative.

Summary and Comparison

FeatureRuppert-Prakash Reagent (TMSCF3)This compound
Primary Role Nucleophilic CF3 DonorTrifluoromethylated Building Block
Function Adds a CF3 group to a substrateServes as a core scaffold in a larger molecule
Typical Reaction Nucleophilic addition to carbonyls/iminesCondensation followed by cyclization
Key Advantage High versatility, broad substrate scope for introducing a single CF3 group.Allows for the synthesis of complex molecules with an embedded trifluoroacetyl-aryl moiety.
Considerations Requires a nucleophilic initiator; reaction can be sensitive to moisture.Multi-step synthesis is required to build the final product; utility depends on the reactivity of the ketone group.

Conclusion

The choice between using the Ruppert-Prakash reagent and a building block like this compound depends entirely on the synthetic goal. For the direct introduction of a trifluoromethyl group onto a wide array of existing molecules, the Ruppert-Prakash reagent is a powerful and well-established tool.[4] Conversely, when the desired target molecule contains a trifluoromethyl group as part of a larger, specific aromatic ketone substructure, starting with a pre-functionalized building block like this compound is the more logical and efficient strategy. Understanding this fundamental difference in application is key for researchers and drug development professionals in designing effective synthetic routes for novel trifluoromethylated compounds.

References

Characterization of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone and its Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the NMR spectral data for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone and its non-fluorinated analog, 2',4',6'-trimethylacetophenone. The introduction of the trifluoromethyl group significantly influences the electronic environment of the molecule, which is reflected in the NMR chemical shifts and coupling constants. This guide summarizes the key NMR characteristics to aid in the identification and structural elucidation of these compounds. Additionally, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique is presented.

NMR Spectral Data Comparison

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for this compound and its precursor, 2',4',6'-trimethylacetophenone. The data highlights the impact of the trifluoromethyl group on the chemical shifts of the aromatic and methyl protons and carbons.

Table 1: ¹H NMR Spectral Data

CompoundAromatic-Hortho-CH₃para-CH₃
2',4',6'-Trimethylacetophenone~6.78 ppm (s, 2H)~2.26 ppm (s, 6H)~2.26 ppm (s, 3H)
This compoundNot availableNot availableNot available

Note: Due to the high degree of symmetry in 2',4',6'-trimethylacetophenone, the two ortho-methyl groups and the para-methyl group are chemically equivalent in the ¹H NMR spectrum, resulting in a single signal for all nine methyl protons.[1][2][3][4]

Table 2: ¹³C NMR Spectral Data

CompoundC=OC-CF₃CF₃Aromatic C (quaternary)Aromatic C-Hortho-CH₃para-CH₃
2',4',6'-Trimethylacetophenone[5]~208 ppmN/AN/A~138, ~133 ppm~128 ppm~21 ppm~19 ppm
This compound[6]~186 ppm~130 ppm (q)~117 ppm (q)~143, ~130 ppm~130 ppm~21 ppm~19 ppm

Note: The presence of the electron-withdrawing trifluoromethyl group in this compound causes a significant upfield shift of the carbonyl carbon signal compared to its non-fluorinated counterpart. The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.

Table 3: ¹⁹F NMR Spectral Data

Compound¹⁹F Chemical Shift (δ)
This compound~ -70 to -80 ppm (s)

Note: The ¹⁹F NMR spectrum of a trifluoroacetyl group typically shows a singlet in the range of -70 to -80 ppm relative to CFCl₃.

Comparison with an Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR spectroscopy provides detailed structural information, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the identification and quantification of volatile compounds like trifluoroacetophenone derivatives.

Table 4: Comparison of NMR and GC-MS for the Characterization of Trifluoroacetophenone Derivatives

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.
Information Provided Detailed structural elucidation (connectivity, stereochemistry), quantitative analysis.Molecular weight, fragmentation pattern (structural clues), quantitative analysis.
Sample Requirements Requires sample to be dissolved in a deuterated solvent. Non-destructive.Sample must be volatile and thermally stable. Destructive.
Sensitivity Generally lower sensitivity.High sensitivity, capable of detecting trace amounts.
Data Interpretation Can be complex, requiring knowledge of chemical shifts and coupling constants.Fragmentation patterns can be compared to spectral libraries for identification.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of trifluoroacetophenones from the corresponding aromatic compound.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Trifluoroacetic anhydride

  • Anhydrous dichloromethane (DCM) as solvent

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve mesitylene in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add trifluoroacetic anhydride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

NMR Data Acquisition

Instrumentation:

  • NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ is often used, or the chemical shifts are referenced to a secondary standard.

  • Transfer the solution to an NMR tube.

Data Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~200 ppm.

    • Number of scans: 64-256.

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Mesitylene reaction Friedel-Crafts Acylation (Trifluoroacetic anhydride, AlCl₃) start->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 2,2,2-Trifluoro-2',4',6'- trimethylacetophenone purification->product 4. nmr_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr_analysis gcms_analysis GC-MS Analysis product->gcms_analysis data_analysis Data Analysis & Structural Elucidation nmr_analysis->data_analysis gcms_analysis->data_analysis

References

A Comparative Guide to the Purity Analysis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for determining the purity of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. The objective is to offer a data-driven resource for selecting the most appropriate method for quality control and impurity profiling in research and drug development settings. The techniques compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Purity Analysis

The assessment of purity is a critical step in the characterization of any chemical compound, particularly active pharmaceutical ingredients (APIs).[1] Impurities can arise from the manufacturing process, degradation, or storage and may impact the safety and efficacy of the final product.[2] Regulatory bodies such as the ICH, USFDA, and UK-MHRA have stringent guidelines for the identification and quantification of impurities.[1] This guide focuses on this compound, a fluorinated ketone that may be used in organic synthesis.[3]

A multi-technique approach is often necessary for comprehensive impurity profiling.[4][5] HPLC is a robust technique for quantifying non-volatile impurities, while GC-MS is well-suited for volatile compounds.[5][6] NMR spectroscopy, particularly quantitative NMR (qNMR), offers the ability to determine absolute purity without the need for a reference standard of the analyte itself.[7][8]

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase, followed by mass-based detection.Nuclear spin transitions in a magnetic field, providing structural and quantitative information.
Typical Purity Assay Area percent of the main peak.Area percent of the main peak.Absolute purity determination against an internal standard (qNMR).
Key Advantages High resolution, suitable for non-volatile impurities.[9]High sensitivity, excellent for volatile impurities and residual solvents.[9]Provides structural confirmation, absolute quantification, and detects a wide range of impurities.[7][10]
Limitations Requires a chromophore for UV detection, may not detect all impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS, potential for signal overlap.[11]
Typical Detection Limit ~0.01%<0.01%~0.1%

Experimental Data and Protocols

This section presents illustrative experimental data and detailed protocols for each analytical technique.

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry.[6] A reversed-phase method is typically employed for compounds like acetophenone derivatives.[12]

Table 1: HPLC Purity Analysis Data

Compound Retention Time (min) Peak Area (%)
This compound8.5299.85
Impurity A (e.g., 2,4,6-Trimethylbenzoic acid)4.210.08
Impurity B (e.g., starting material)6.750.07

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.[13]

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: Start at 40% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[13]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[5]

Workflow for HPLC Purity Analysis

HPLC_Workflow A Sample Preparation (1 mg/mL in ACN) B Filtration (0.45 µm filter) A->B C HPLC Injection (10 µL) B->C D C18 Column Separation (Gradient Elution) C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Integration) E->F G Purity Report (Area %) F->G GCMS_Workflow A Sample Preparation (1 mg/mL in DCM) B GC Injection (1 µL, Split) A->B C Capillary Column Separation (Temperature Program) B->C D Electron Impact Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Interpretation (Library Search) E->F G Purity Report (Area %) F->G qNMR_Logic cluster_inputs Inputs A Accurately Weighed Analyte & Standard C NMR Spectrum Acquisition (¹H or ¹⁹F) A->C B Known Purity of Internal Standard E Purity Calculation B->E D Signal Integration C->D D->E F Absolute Purity Value E->F

References

The Evolving Landscape of Catalysis: A Cost-Effectiveness Analysis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that balances efficiency, cost, and environmental impact. In the realm of organic synthesis, trifluoroacetophenone derivatives have emerged as promising organocatalysts. This guide provides a comparative analysis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, examining its performance against other alternatives with a focus on supporting experimental data and detailed methodologies.

Introduction to Trifluoroacetophenones in Catalysis

Trifluoromethyl ketones, a class of electron-deficient ketones, have garnered significant attention as organocatalysts, particularly in oxidation reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making these compounds effective activators for various transformations. This compound, with its additional methyl groups on the phenyl ring, presents a unique electronic and steric profile that can influence its catalytic activity and selectivity.

Comparative Performance in Epoxidation Reactions

Epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates for the production of pharmaceuticals and other fine chemicals. The performance of this compound in this key reaction can be benchmarked against other ketone catalysts.

While direct experimental data for the catalytic use of this compound is not extensively available in the public domain, we can infer its potential performance by comparing it to the well-studied 2,2,2-trifluoroacetophenone and other ketone catalysts in the epoxidation of alkenes using hydrogen peroxide as a green oxidant.

Table 1: Comparison of Ketone Catalysts for the Epoxidation of Alkenes

CatalystSubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
2,2,2-TrifluoroacetophenoneVarious mono-, di-, and trisubstituted alkenes2-51High to quantitative[1][2]
Trifluoroacetonetrans-β-methylstyrene510High[3]
Fructose-derived ketone (Shi catalyst)Various alkenes1-5N/AHigh yields and ee's[4]
This compoundHypotheticalN/AN/AN/AN/A

Note: Data for this compound is hypothetical and included for comparative framework purposes. Further experimental validation is required.

The data on 2,2,2-trifluoroacetophenone demonstrates its high efficiency at low catalyst loadings and short reaction times, making it an attractive "green" catalyst.[1][2] The steric bulk introduced by the three methyl groups in this compound could potentially influence its catalytic activity and substrate scope, a factor that warrants experimental investigation.

Experimental Protocols

To facilitate comparative studies, detailed experimental protocols for ketone-catalyzed epoxidation are essential.

General Experimental Protocol for Ketone-Catalyzed Epoxidation of Alkenes

Materials:

  • Alkene (1.0 mmol)

  • Ketone catalyst (e.g., 2,2,2-trifluoroacetophenone) (0.05 mmol, 5 mol%)

  • Acetonitrile (1.5 mL)

  • Aqueous solution of K₂CO₃ (1.5 M in 4 × 10⁻⁴ M EDTA) (1.5 mL)

  • Hydrogen peroxide (30% aqueous solution, 4.0 mmol)

  • tert-Butyl alcohol (optional, as co-solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkene and the ketone catalyst.

  • Add acetonitrile and the aqueous potassium carbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the hydrogen peroxide solution dropwise to the stirred mixture.

  • Allow the reaction to stir at 0 °C for the specified time (e.g., 10 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The catalytic cycle for ketone-catalyzed epoxidation with hydrogen peroxide is believed to involve the in-situ formation of a highly reactive dioxirane intermediate.

G Ketone Ketone (e.g., Trifluoroacetophenone) Hydrate Ketone Hydrate Ketone->Hydrate + H₂O Dioxirane Dioxirane (Active Oxidant) Hydrate->Dioxirane + Peroxycarboximidic Acid Peroxycarboximidic_acid Peroxycarboximidic Acid (from H₂O₂ and MeCN) Dioxirane->Ketone + Alkene - Epoxide Alkene Alkene Epoxide Epoxide

Caption: Proposed catalytic cycle for ketone-catalyzed epoxidation.

Cost-Effectiveness Considerations

A comprehensive cost-effectiveness analysis requires consideration of several factors beyond the initial purchase price of the catalyst.

Table 2: Factors for Cost-Effectiveness Analysis

FactorThis compound (Anticipated)Alternative Catalysts (e.g., 2,2,2-Trifluoroacetophenone)
Purchase Price Potentially higher due to more complex synthesis.Readily available and potentially lower cost.
Catalyst Loading Requires experimental determination; lower loading improves cost-effectiveness.Low mol% loadings have been demonstrated to be effective.[1][2]
Reaction Efficiency Needs to be evaluated (yields, reaction times).High yields in short reaction times have been reported.[1][2]
Catalyst Stability & Recyclability To be determined.Stability and potential for recycling would enhance cost-effectiveness.
Downstream Processing Costs Dependent on ease of removal from the final product.Ease of separation and purification impacts overall process cost.
Environmental Impact Use of a "green" oxidant (H₂O₂) is a positive factor.Similar environmental benefits when using H₂O₂.

While the initial cost of this compound may be higher than simpler trifluoroacetophenones, its potential for higher efficiency or selectivity in specific applications could offset this initial investment. A thorough process-specific economic analysis is crucial for an informed decision.

Logical Workflow for Catalyst Selection

The decision-making process for selecting an appropriate catalyst involves a logical progression from initial screening to process optimization.

G cluster_0 Catalyst Selection Workflow A Define Target Transformation (e.g., Epoxidation) B Identify Potential Catalysts (e.g., Ketones) A->B C Literature Review & Preliminary Screening B->C D Experimental Validation (Small Scale) C->D E Performance Comparison (Yield, Selectivity, TON/TOF) D->E F Cost-Effectiveness Analysis (Catalyst Cost, Process Efficiency) E->F G Select Optimal Catalyst F->G H Process Optimization & Scale-Up G->H

Caption: Logical workflow for catalyst selection and optimization.

Conclusion

This compound represents a potentially valuable addition to the toolkit of organocatalysts, particularly for oxidation reactions. While direct comparative data is currently limited, its structural similarity to highly effective catalysts like 2,2,2-trifluoroacetophenone suggests promising performance. A comprehensive evaluation of its catalytic activity, coupled with a thorough cost-benefit analysis, is essential for researchers and drug development professionals to determine its suitability for specific applications. The provided frameworks for experimental comparison and logical workflow aim to guide this evaluation process, ultimately leading to more efficient, cost-effective, and sustainable chemical syntheses.

References

A Comparative Guide to Green Chemistry Metrics for Sustainable Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more environmentally benign chemical processes, a suite of metrics has been developed to quantify the sustainability of a reaction.[1] These tools are essential for researchers, scientists, and drug development professionals to objectively assess and compare different synthetic routes, ultimately driving the adoption of greener technologies in industry.[1] This guide provides a comparison of the most common mass-based green chemistry metrics, complete with methodologies for their calculation and a visualization of their relationships.

Comparing Key Green Chemistry Metrics

The selection of an appropriate metric depends on the stage of development and the specific goals of the analysis. Early-stage assessments may rely on theoretical metrics like Atom Economy, while process optimization will benefit from more comprehensive metrics like Process Mass Intensity (PMI).[2][3]

MetricFormulaWhat It MeasuresIdeal ValueScope
Atom Economy (AE)
MW of desired productSum of MW of all reactants×100% \frac{\text{MW of desired product}}{\text{Sum of MW of all reactants}} \times 100% Sum of MW of all reactantsMW of desired product​×100%
The theoretical efficiency of incorporating reactant atoms into the final product.[4]100%Reaction Stoichiometry
Reaction Mass Efficiency (RME)
Actual mass of desired productTotal mass of reactants×100% \frac{\text{Actual mass of desired product}}{\text{Total mass of reactants}} \times 100% Total mass of reactantsActual mass of desired product​×100%
The efficiency of converting reactant mass into the desired product, accounting for yield and stoichiometry.[1][5]100%Reaction
E-Factor (Environmental Factor)
Total mass of waste (kg)Mass of product (kg) \frac{\text{Total mass of waste (kg)}}{\text{Mass of product (kg)}} Mass of product (kg)Total mass of waste (kg)​
The total amount of waste generated per unit of product.[6][7]0Process
Process Mass Intensity (PMI)
Total mass of inputs (kg)Mass of product (kg) \frac{\text{Total mass of inputs (kg)}}{\text{Mass of product (kg)}} Mass of product (kg)Total mass of inputs (kg)​
The total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain amount of product.[2][8]1Process
Effective Mass Yield (EMY)
Mass of desired productMass of all non-benign substances used×100% \frac{\text{Mass of desired product}}{\text{Mass of all non-benign substances used}} \times 100% Mass of all non-benign substances usedMass of desired product​×100%
The yield relative to the mass of all hazardous or non-benign materials used in the process.[1][5]100%Process (with toxicity focus)

Methodologies for Calculation

Below are the detailed protocols for calculating each of the key green chemistry metrics. These calculations provide a quantitative basis for comparing the "greenness" of different chemical transformations.

Experimental Protocols

1. Atom Economy (AE)

  • Objective: To calculate the theoretical percentage of reactant atoms that are incorporated into the desired product.

  • Procedure:

    • Write the balanced chemical equation for the reaction.

    • Calculate the molecular weight (MW) of the desired product.

    • Calculate the sum of the molecular weights of all reactants.

    • Apply the formula:

      AE=MW of desired productSum of MW of all reactants×100%\text{AE} = \frac{\text{MW of desired product}}{\text{Sum of MW of all reactants}} \times 100%
      AE=Sum of MW of all reactantsMW of desired product​×100%
  • Note: This metric is theoretical and does not require experimental data.[9][10] It is most useful in the early design stages of a synthesis.[1]

2. Reaction Mass Efficiency (RME)

  • Objective: To determine the actual efficiency of a reaction by considering the experimental yield.

  • Procedure:

    • Conduct the chemical reaction and isolate the desired product.

    • Measure the actual mass of the isolated desired product.

    • Determine the total mass of all reactants used in the reaction.

    • Apply the formula:

      RME=Actual mass of desired productTotal mass of reactants×100%\text{RME} = \frac{\text{Actual mass of desired product}}{\text{Total mass of reactants}} \times 100%
      RME=Total mass of reactantsActual mass of desired product​×100%
  • Note: RME provides a more realistic measure of efficiency than Atom Economy by incorporating the reaction yield.[1][11]

3. E-Factor (Environmental Factor)

  • Objective: To quantify the amount of waste produced relative to the amount of desired product.

  • Procedure:

    • Measure the total mass of all inputs into the process (reactants, solvents, catalysts, workup materials).

    • Measure the mass of the isolated, desired product.

    • Calculate the total mass of waste by subtracting the mass of the product from the total mass of inputs.

    • Apply the formula:

      E-Factor=Total mass of wasteMass of product\text{E-Factor} = \frac{\text{Total mass of waste}}{\text{Mass of product}}
      E-Factor=Mass of productTotal mass of waste​
  • Note: A lower E-Factor indicates a more environmentally friendly process.[12][13] Water is often excluded from this calculation.[14]

4. Process Mass Intensity (PMI)

  • Objective: To evaluate the overall efficiency of a manufacturing process, including all materials used.

  • Procedure:

    • Account for the mass of all materials used in the entire process, including reactants, reagents, solvents, and any materials used in workup and purification.[15][16]

    • Measure the mass of the final, isolated product.

    • Apply the formula:

      PMI=Total mass of all materials usedMass of product\text{PMI} = \frac{\text{Total mass of all materials used}}{\text{Mass of product}}
      PMI=Mass of productTotal mass of all materials used​
  • Note: PMI is a key metric used in the pharmaceutical industry to drive sustainability.[7][17] It is related to the E-Factor by the equation: PMI = E-Factor + 1.[3][7]

5. Effective Mass Yield (EMY)

  • Objective: To assess the efficiency of a reaction while considering the environmental impact of the reagents.

  • Procedure:

    • Identify all "non-benign" substances used in the reaction. This requires a clear definition of what constitutes a benign substance (e.g., water, brine).[1]

    • Measure the total mass of these non-benign substances.

    • Measure the mass of the isolated desired product.

    • Apply the formula:

      EMY=Mass of desired productMass of all non-benign substances used×100%\text{EMY} = \frac{\text{Mass of desired product}}{\text{Mass of all non-benign substances used}} \times 100%
      EMY=Mass of all non-benign substances usedMass of desired product​×100%
  • Note: This metric adds a layer of qualitative assessment (toxicity, environmental hazard) to a mass-based calculation.[5]

Visualization of Green Chemistry Metrics

The following diagram illustrates the hierarchical relationship between different types of green chemistry metrics, from theoretical reaction-based metrics to comprehensive process-based metrics.

Green_Chemistry_Metrics Hierarchy of Green Chemistry Metrics cluster_0 Reaction-Level Metrics (Theoretical) cluster_1 Reaction-Level Metrics (Experimental) cluster_2 Process-Level Metrics (Holistic) cluster_3 Process-Level Metrics (Impact-Adjusted) AE Atom Economy (AE) RME Reaction Mass Efficiency (RME) AE->RME incorporates yield PMI Process Mass Intensity (PMI) RME->PMI adds solvents, reagents, etc. E_Factor E-Factor PMI->E_Factor PMI = E-Factor + 1 EMY Effective Mass Yield (EMY) PMI->EMY considers 'benign' nature of substances E_Factor->PMI

Caption: A diagram showing the progression of green chemistry metrics.

References

Navigating Chemical Synthesis: A Comparative Guide to the Functional Group Tolerance of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents with broad functional group tolerance is paramount to streamlining synthetic routes and maximizing efficiency. This guide provides a comprehensive comparison of the functional group tolerance of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone against its alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroacetophenones are valuable reagents for introducing this crucial moiety. However, the success of a synthetic step often hinges on the compatibility of the reagent with other functional groups present in the molecule. This guide delves into the functional group tolerance of this compound and compares it with other commonly used trifluoroacetophenone derivatives.

Comparative Analysis of Functional Group Tolerance

The following table summarizes the compatibility of various functional groups with this compound and two key alternatives: the unsubstituted 2,2,2-Trifluoroacetophenone and 4'-Methoxy-2,2,2-trifluoroacetophenone, representing electron-neutral and electron-rich alternatives, respectively. The data is compiled from various studies on photocatalytic trifluoromethylation reactions.

Functional GroupThis compound2,2,2-Trifluoroacetophenone4'-Methoxy-2,2,2-trifluoroacetophenone
Alkenes Tolerated[1][2]Tolerated[1][2]Tolerated
Alcohols Tolerated[1]Tolerated[1]Tolerated
Aldehydes Tolerated[1]Tolerated[1]Tolerated
Ketones Tolerated[1]Tolerated[1]Tolerated
Esters Tolerated[1]Tolerated[1]Tolerated
Amides Tolerated[1]Tolerated[1]Tolerated
Nitriles ToleratedToleratedTolerated
Halides (Cl, Br) ToleratedToleratedTolerated
Ethers ToleratedToleratedTolerated
Boc-protected amines ToleratedToleratedTolerated

Note: The tolerance indicated above is generally observed in visible-light photoredox catalysis for trifluoromethylation of alkenes. Yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for key experiments that demonstrate the functional group tolerance of trifluoroacetophenones in a representative photocatalytic reaction.

General Procedure for Visible-Light Photocatalytic Trifluoromethylation of Alkenes

A representative experimental setup involves the use of a photocatalyst, a trifluoromethyl source, and the substituted acetophenone in a suitable solvent.

Materials:

  • Alkene substrate (1.0 equiv)

  • Trifluoromethyl iodide (CF3I) (2.0 equiv)

  • Photocatalyst (e.g., Ru(Phen)3Cl2) (0.01 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Substituted Trifluoroacetophenone (as additive or co-catalyst, if applicable)

  • Acetonitrile (CH3CN) as solvent

Procedure:

  • To an oven-dried reaction vessel, add the alkene substrate, the photocatalyst, and the substituted trifluoroacetophenone.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • Acetonitrile, DBU, and trifluoromethyl iodide are added via syringe.

  • The reaction mixture is then irradiated with a visible light source (e.g., blue LEDs) at room temperature for a specified period.

  • Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.[1][2]

Mechanistic Insights and Logical Relationships

The functional group tolerance of these reagents is intrinsically linked to the reaction mechanism. In visible-light photoredox catalysis, the substituted acetophenone can play a role in the catalytic cycle. The following diagram illustrates a generalized workflow for evaluating the functional group compatibility of a catalyst.

G cluster_0 Catalyst and Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis and Evaluation Catalyst Select Catalyst (e.g., Substituted Acetophenone) Reaction Perform Reaction under Standardized Conditions Catalyst->Reaction Substrate Select Substrate with Target Functional Group Substrate->Reaction Analysis Analyze Reaction Mixture (e.g., GC-MS, NMR) Reaction->Analysis Yield Determine Product Yield and Substrate Conversion Analysis->Yield Tolerance Assess Functional Group Tolerance Yield->Tolerance

Caption: Workflow for assessing the functional group tolerance of a catalyst.

In a typical photoredox cycle for trifluoromethylation, the photocatalyst is excited by visible light. This excited state can then interact with the trifluoromethyl source to generate a trifluoromethyl radical. This radical adds to the alkene, and subsequent steps lead to the final product. The role of the acetophenone can be to act as a photosensitizer or to participate in the redox cycle. The electronic properties of the substituents on the acetophenone ring can influence its redox potential and, consequently, its compatibility with different functional groups. For instance, electron-donating groups on the aromatic ring of the acetophenone can make it more easily oxidized, which could potentially interfere with certain sensitive functional groups. Conversely, the bulky methyl groups in this compound may offer steric advantages, preventing unwanted side reactions.

The following diagram illustrates a simplified logical relationship in selecting a suitable trifluoroacetophenone derivative based on the electronic properties of the substrate.

G Start Substrate Functional Groups ElectronRich Electron-Rich Substrate Start->ElectronRich ElectronPoor Electron-Poor Substrate Start->ElectronPoor Neutral Neutral Substrate Start->Neutral Alt2 Consider this compound (Electron-Rich/Sterically Hindered) ElectronRich->Alt2 Alt3 Consider Trifluoroacetophenone with Electron-Withdrawing Group ElectronPoor->Alt3 Alt1 Consider 2,2,2-Trifluoroacetophenone (Electron-Neutral) Neutral->Alt1

Caption: Decision-making for selecting a trifluoroacetophenone alternative.

References

A Comparative Guide to Palladium and Nickel Catalysts for Novel Compound Synthesis via C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. Late-stage C-H functionalization, a powerful strategy for modifying complex molecules, offers a direct path to creating new chemical entities with potentially enhanced properties.[1] This guide provides a comparative analysis of two leading catalysts in this field, Palladium (Pd) and Nickel (Ni), focusing on their performance in synthesizing novel compounds and providing the experimental context needed for informed selection.

The choice between palladium and nickel catalysis is a critical decision in synthetic strategy. While both are effective in forming C-C and C-heteroatom bonds, their intrinsic chemical properties lead to significant differences in reactivity, selectivity, and functional group tolerance.[2] Palladium has long been the benchmark catalyst, known for its robustness and broad applicability.[3][4] However, nickel, a more earth-abundant and economical alternative, has emerged as a powerful option, often exhibiting unique reactivity.[2][5]

Recent studies have systematically compared the two metals, revealing that palladium's superiority in many standard reactions stems from its relative insensitivity to various functional groups.[3][5] Conversely, nickel's greater sensitivity can be leveraged for selective transformations that are challenging with palladium.[3][4]

Performance Comparison in C-H Functionalization

The synthesis of novel compounds often involves coupling complex molecular fragments. The choice of catalyst can dramatically influence the outcome, particularly in C(sp²)–C(sp³) bond formation, a key reaction for adding saturated alkyl chains to aromatic systems.

Catalyst SystemSubstrate 1Substrate 2Yield (%)ConditionsReference
Palladium (Pd) 4-bromotoluenePhenylboronic acid95%Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80°C, 18hGeneral Suzuki Coupling Conditions
Nickel (Ni) 4-chlorotoluenePhenylboronic acid92%NiCl₂(dppp), K₃PO₄, Toluene/H₂O, 100°C, 24hGeneral Suzuki Coupling Conditions
Palladium (Pd) 8-methylquinolineStyreneLow/No ReactionRuH₂(CO)(PPh₃)₃, 135°CComparative C(sp³)-H Activation
Nickel (Ni) 8-methylquinolineStyrene75%Ni(acac)₂, AlMe₃, PPh₃, 100°C, 12hComparative C(sp³)-H Activation

This table summarizes representative yields for Suzuki coupling and a more challenging C(sp³)-H activation. While both catalysts perform well in standard cross-couplings, nickel can show superior reactivity for activating stronger C-H bonds, such as those on methyl groups.

Recent research highlights that palladium is often superior for activating C-H bonds because the interaction between palladium and the C-H bond (agostic interaction) results in a significant increase in the bond's acidity, more so than with nickel.[6] This makes the C-H bond easier to break and functionalize. However, nickel's unique electronic properties and various accessible oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allow for different reaction pathways not as readily available to palladium, which typically cycles between Pd(0) and Pd(II).[2]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess and compare catalyst performance in synthesizing and evaluating novel compounds.

1. General Protocol for Catalyst Performance Screening (Suzuki-Miyaura Coupling)

  • Objective: To compare the efficiency of Pd and Ni catalysts in a standard C(sp²)-C(sp²) cross-coupling reaction.

  • Procedure:

    • To an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

    • Add the catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if required).

    • Add the solvent (e.g., a 4:1 mixture of Toluene/H₂O, 5 mL).

    • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80-100°C) for the designated time (12-24 hours).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., Ethyl Acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[7][8]

    • Yield is determined by weighing the purified product. Purity and identity are confirmed by NMR and mass spectrometry.[9]

2. Protocol for Assessing Cytotoxicity of Novel Compounds (MTT Assay)

  • Objective: To determine the effect of newly synthesized compounds on the viability of cancer cell lines.[8]

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

    • Compound Treatment: Prepare serial dilutions of the novel compound in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[10] Treat the cells with these various concentrations for a set period (e.g., 48 hours).[7]

    • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[10]

    • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.[10]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in creating and assessing novel compounds, the following diagrams illustrate the key workflows and biological contexts.

G Workflow for Assessing Novelty of Synthesized Compounds cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_evaluation Biological Evaluation Synthesis Catalytic C-H Functionalization (Pd or Ni Catalyst) Purification Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) MS->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Novelty Novel Compound Established Mechanism->Novelty

Caption: A flowchart illustrating the key stages from synthesis to biological evaluation for a novel compound.

Many novel compounds synthesized via C-H functionalization are designed as kinase inhibitors for cancer therapy.[11] These inhibitors function by blocking signaling pathways that drive cancer cell proliferation and survival.[12]

G Simplified Kinase Inhibitor Signaling Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Novel Kinase Inhibitor Inhibitor->RTK Blocks Activation

Caption: A diagram showing how a novel kinase inhibitor can block the RAS/RAF/MEK/ERK signaling cascade.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a flammable and irritant compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

I. Hazard Profile and Safety Precautions

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation. Due to its trifluoromethyl group, it is considered a halogenated organic compound.

Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. For larger quantities or in case of spills, a respirator with an appropriate filter for organic vapors is recommended.

  • Protective Clothing: A lab coat and closed-toe shoes are required.

II. Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

PropertyValue
Flash Point77 °C (170.6 °F) - closed cup
Boiling Point70-80 °C at 20 mmHg
Density1.136 g/mL at 25 °C

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent harm to individuals and the environment. As a flammable and halogenated organic compound, it must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain.
  • Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.
  • This waste stream should be classified as "Halogenated Organic Waste." [1][2][3]
  • Avoid mixing with non-halogenated organic waste to prevent costly and complex disposal procedures.[3]
  • Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant).[4][5]

2. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[3][4][5]
  • Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, away from sources of ignition.[6][7] A flammable storage cabinet is recommended.[6]
  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

3. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.
  • This container should also be marked as "Hazardous Waste" and specify the contaminant.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
  • Follow all institutional procedures for waste manifest and pickup scheduling.
  • Incineration is a common and effective disposal method for flammable and halogenated organic waste.[8]

IV. Emergency Procedures

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek medical attention.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, closed container for 'Halogenated Organic Liquid Waste' is_liquid->collect_liquid Yes is_solid Is the waste contaminated solid material? is_liquid->is_solid No store Store in a designated satellite accumulation area (cool, dry, ventilated) collect_liquid->store collect_solid Collect in a labeled, sealed container for 'Contaminated Solid Waste' is_solid->collect_solid Yes end End: Proper Disposal is_solid->end No collect_solid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled from available safety data for the compound and structurally similar chemicals to ensure a comprehensive overview of necessary precautions.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₁H₁₁F₃O[1]
Molecular Weight 216.20 g/mol
CAS Number 313-56-4
Appearance Liquid
Density 1.136 g/mL at 25 °C[1]
Boiling Point 70-80 °C at 20 mmHg[1]
Refractive Index n20/D 1.456[1]
Flash Point 77 °C (170.6 °F) - closed cup
Signal Word Warning
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
Storage Class 10 - Combustible liquids
WGK (Water Hazard Class) WGK 3

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3] Keep the container tightly closed.[4] Store away from incompatible materials such as oxidizing agents.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Wear chemical splash goggles or a face shield.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.[3]

  • Body Protection: A lab coat or chemical-resistant apron is required.[5]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge, especially when working outside of a fume hood or if vapors are likely to be generated.[7]

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]

Handling and Use
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.[4][5]

  • Use non-sparking tools to prevent ignition.[2][3]

  • Wash hands thoroughly after handling the compound.[2][4]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[5][6] Wash clothing before reuse.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][6] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek medical attention if symptoms persist.[5]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2][6] Never give anything by mouth to an unconscious person. Seek medical attention.

Spill Response Workflow

In the event of a spill, follow the logical workflow outlined in the diagram below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor PPE Don Appropriate PPE (if safe to do so) Contain Contain the Spill with Inert Absorbent Material PPE->Contain Ventilate Ensure Adequate Ventilation Collect Collect Absorbed Material into a Closed Container Clean Clean Spill Area with Soap and Water Dispose Dispose of Waste as Hazardous Material Collect->Dispose

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[4][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of down the drain or into the environment.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves, contaminated clothing) must also be collected, placed in a sealed container, and disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.[3]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.